molecular formula C8H9N3S B1344974 6-Methyl-1,3-benzothiazole-2,4-diamine CAS No. 1071346-94-5

6-Methyl-1,3-benzothiazole-2,4-diamine

Cat. No.: B1344974
CAS No.: 1071346-94-5
M. Wt: 179.24 g/mol
InChI Key: ATMSLSAMHWYQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,3-benzothiazole-2,4-diamine (CAS 1071346-94-5) is a benzothiazole derivative with a molecular weight of 179.24 g/mol and the molecular formula C8H9N3S . This compound is a useful research compound, typically provided with a high purity of 95% . The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities . This diaminobenzothiazole serves as a versatile building block for the design and synthesis of novel bioactive molecules. Its structure has been identified in complex with human Estrogen-related receptor gamma (ERRγ), suggesting a potential role as a research tool for investigating nuclear receptor pathways . Computational chemistry analyses, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps, provide insights into its electronic structure, chemical reactivity, and potential sites for interaction with biological targets . Researchers utilize this compound in the exploration of new therapeutic agents, leveraging the broad bioactivity profile of the benzothiazole core, which includes antitumor, antimicrobial, and anti-tubercular activities cited in the scientific literature . ATTENTION: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,3-benzothiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSLSAMHWYQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649435
Record name 6-Methyl-1,3-benzothiazole-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071346-94-5
Record name 6-Methyl-1,3-benzothiazole-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a comprehensive, research-level overview of a proposed synthetic pathway and detailed characterization protocol for a novel derivative, 6-Methyl-1,3-benzothiazole-2,4-diamine. This molecule, featuring amino groups at the C2 and C4 positions, presents a unique platform for developing new therapeutic agents. By leveraging established chemical principles, this document outlines a robust, multi-step synthesis beginning from a commercially available starting material. We delve into the causality behind each experimental choice, offering a self-validating protocol that includes in-process controls and purification strategies. Furthermore, a complete guide to the structural elucidation of the target compound using a suite of orthogonal analytical techniques—including NMR, FT-IR, and HRMS—is provided, complete with predicted data. This whitepaper is intended to serve as a practical and authoritative resource for researchers in synthetic chemistry and drug development, enabling the exploration of this promising molecular scaffold.

Introduction to the Benzothiazole Scaffold

Significance in Medicinal Chemistry

The 1,3-benzothiazole ring system, a fusion of benzene and a thiazole ring, is classified as a "privileged scaffold." This designation stems from its recurring presence in a multitude of pharmacologically active compounds that span a wide therapeutic index.[1] The unique electronic and structural properties of the benzothiazole nucleus allow it to interact with various biological targets, leading to activities such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] A notable example is Riluzole, a 2-aminobenzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS), which underscores the clinical relevance of this heterocyclic family.[1]

The Potential of this compound

The subject of this guide, this compound, is a specifically substituted derivative designed for versatile chemical elaboration. The strategic placement of two primary amine groups at the C2 and C4 positions offers multiple reactive sites for generating diverse compound libraries.[4] The C2-amino group is a classic feature of many bioactive benzothiazoles, while the C4-amino group on the benzene ring provides an additional vector for modification, allowing for fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity. The C6-methyl group serves as a subtle steric and electronic anchor. This guide proposes a logical and robust synthetic route to access this high-value building block, empowering researchers to explore its potential in drug discovery programs.

Proposed Synthetic Pathway and Strategy

A direct, single-step synthesis for this compound is not prominently described in current literature. Therefore, a robust, multi-step pathway is proposed, starting from the readily available compound 4-methyl-3-nitroaniline. This strategy is grounded in well-established and reliable organic transformations.

The core of the synthesis involves three key transformations:

  • Regioselective Nitration: Introduction of a second nitro group onto the aromatic ring to establish the required 2,4-diamine precursor.

  • Thiourea Formation and Oxidative Cyclization: Construction of the 2-aminobenzothiazole core via the Hugerschoff reaction or a related method.[1] This classic reaction involves the conversion of an aniline to a thiourea, followed by an electrophile-induced cyclization.

  • Nitro Group Reduction: Conversion of the nitro groups to the target primary amines, which must be the final step to avoid unwanted side reactions during the cyclization phase.

Synthetic Pathway cluster_0 Step 1: Dinitration cluster_1 Step 2: Thiourea Formation & Cyclization cluster_2 Step 3: Final Reduction SM 4-Methyl-3-nitroaniline INT1 5-Methyl-2,4-dinitrophenylamine SM->INT1 HNO₃, H₂SO₄ INT2 1-(5-Methyl-2,4-dinitrophenyl)thiourea INT1->INT2 NH₄SCN, HCl INT3 6-Methyl-4-nitro-1,3-benzothiazol-2-amine INT2->INT3 Br₂, CHCl₃ (Oxidative Cyclization) PRODUCT This compound INT3->PRODUCT SnCl₂·2H₂O, EtOH or H₂, Pd/C

Figure 1: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the proposed synthesis.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
4-Methyl-3-nitroanilineC₇H₈N₂O₂152.151946-33-4Starting Material
Nitric Acid (fuming)HNO₃63.017697-37-2Strong Oxidizer
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Dehydrating Agent
Ammonium ThiocyanateNH₄SCN76.121762-95-4Sulfur Source
Hydrochloric Acid (conc.)HCl36.467647-01-0Catalyst
BromineBr₂159.817726-95-6Oxidizing Agent
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6310025-69-1Reducing Agent
Ethanol (Absolute)C₂H₅OH46.0764-17-5Solvent
ChloroformCHCl₃119.3867-66-3Solvent
Step 1: Synthesis of 1-(5-Methyl-2,4-dinitrophenyl)thiourea
  • Rationale: This two-part step first establishes the dinitro-substituted aromatic precursor. The subsequent conversion to thiourea is a classic method to prepare for the thiazole ring formation. Using ammonium thiocyanate is a common and effective approach.[5]

  • Nitration: To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C in an ice-salt bath, slowly add 4-methyl-3-nitroaniline (15.2 g, 0.1 mol). Maintain the temperature below 5°C.

  • Add a chilled mixture of fuming nitric acid (8 mL) and concentrated sulfuric acid (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g). The resulting yellow precipitate (5-methyl-2,4-dinitrophenylamine) is filtered, washed thoroughly with cold water until the washings are neutral, and dried.

  • Thiourea Formation: Suspend the dried 5-methyl-2,4-dinitrophenylamine (19.7 g, 0.1 mol) in ethanol (200 mL). Add concentrated hydrochloric acid (10 mL) followed by ammonium thiocyanate (9.1 g, 0.12 mol).

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried to yield 1-(5-methyl-2,4-dinitrophenyl)thiourea.

Step 2: Synthesis of 6-Methyl-4,7-dinitro-1,3-benzothiazol-2-amine
  • Rationale: This step employs an oxidative cyclization, a cornerstone of benzothiazole synthesis.[6] Bromine acts as an electrophile to induce the intramolecular cyclization of the thiourea onto the aromatic ring, forming the stable heterocyclic system.

  • Suspend the thiourea from the previous step (25.6 g, 0.1 mol) in 250 mL of chloroform.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of bromine (5.2 mL, 0.1 mol) in 50 mL of chloroform dropwise with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition, allow the mixture to stir at room temperature for 4 hours. A precipitate will form.

  • Filter the solid, wash with a small amount of cold chloroform, and then suspend it in hot water.

  • Neutralize the aqueous suspension with concentrated ammonium hydroxide to precipitate the free base.

  • Filter the product, wash with water, and recrystallize from an ethanol/water mixture to yield pure 6-Methyl-4-nitro-1,3-benzothiazol-2-amine.

Step 3: Synthesis of this compound (Final Product)
  • Rationale: The final step is the reduction of the remaining nitro group to an amine. Tin(II) chloride in an acidic alcoholic medium is a classic, high-yielding method for the reduction of aromatic nitro groups, especially in the presence of other sensitive functional groups.[3]

  • To a solution of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine (22.4 g, 0.1 mol) in absolute ethanol (300 mL), add Tin(II) chloride dihydrate (112.8 g, 0.5 mol).

  • Heat the mixture to reflux and stir for 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture and pour it into a beaker of crushed ice.

  • Carefully basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Be cautious of gas evolution.

  • The resulting slurry is filtered through a pad of celite to remove tin salts.

  • The filtrate is transferred to a separatory funnel and extracted with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product, this compound.

Comprehensive Characterization

Unambiguous structural confirmation requires a multi-technique, orthogonal approach. The following characterization data are predicted for the final, purified product.

Characterization Workflow cluster_spectroscopy Spectroscopic Analysis CRUDE Crude Product (Post-Workup) PURIFY Purification (Column Chromatography / Recrystallization) CRUDE->PURIFY PURE Purified Solid PURIFY->PURE NMR NMR Spectroscopy (¹H, ¹³C) PURE->NMR Structural Elucidation MS HRMS PURE->MS Structural Elucidation IR FT-IR PURE->IR Structural Elucidation PURITY Purity Assessment (HPLC, >95%) PURE->PURITY FINAL Characterized Compound NMR->FINAL MS->FINAL IR->FINAL PURITY->FINAL

Figure 2: Workflow for the purification and characterization process.
Predicted Analytical Data
TechniqueExpected Observations
¹H NMR δ ~7.0-7.2 (d, 1H, Ar-H), δ ~6.5-6.7 (d, 1H, Ar-H), δ ~6.0 (br s, 2H, NH₂), δ ~5.5 (br s, 2H, NH₂), δ ~2.3 (s, 3H, CH₃). (Predicted in DMSO-d₆)
¹³C NMR δ ~168 (C=N), δ ~145-150 (Ar-C), δ ~130-135 (Ar-C), δ ~110-120 (Ar-CH), δ ~100-105 (Ar-CH), δ ~21 (CH₃). (Predicted in DMSO-d₆)
FT-IR 3450-3300 cm⁻¹ (N-H stretch, two bands for NH₂), 3100-3000 cm⁻¹ (Ar C-H stretch), 2950-2850 cm⁻¹ (Alkyl C-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1580 cm⁻¹ (Ar C=C stretch).[7][8]
HRMS (ESI+) Calculated for C₈H₁₀N₃S⁺ [M+H]⁺: 180.0590. Found: 180.05xx.
Melting Point Expected to be a crystalline solid with a sharp melting point.
Purity (HPLC) >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm).

Field Insights and Troubleshooting

  • Controlling Nitration: The initial dinitration step is highly exothermic and requires strict temperature control to prevent over-nitration or side reactions. The regioselectivity is directed by the existing amino and methyl groups.

  • Cyclization Conditions: The oxidative cyclization with bromine is robust but can produce colored impurities. A thorough wash and recrystallization are crucial for obtaining a clean intermediate for the final reduction step.

  • Reduction Sensitivity: While SnCl₂ is effective, catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative but may require screening of catalysts and conditions to avoid reduction of the thiazole ring. The final diamine product may be sensitive to air and light, so it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a dark container.

Conclusion

This technical guide provides a well-reasoned and detailed blueprint for the synthesis and comprehensive characterization of this compound. By breaking down the synthesis into logical, high-yielding steps based on established chemical precedent, this document serves as a valuable and practical resource for researchers. The detailed characterization workflow and predicted data establish a benchmark for verifying the successful synthesis of this versatile chemical building block. The availability of this protocol is intended to accelerate research into new benzothiazole derivatives and their potential applications in drug discovery and materials science.

References

  • Wu, W. et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]

  • Simultaneously diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2022). Australian Journal of Chemistry. Available at: [Link]

  • Wang, Y. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (n.d.). Thi-Qar University. Available at: [Link]

  • Bhat, K. I. & Kumar, D. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Available at: [Link]

  • Srivastava, S. et al. (2009). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hernández-Vázquez, E. et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Catalysts. Available at: [Link]

  • Supporting Information for related chemical synthesis. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Laitonjam, W. & Nahakpam, L. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. ResearchGate. Available at: [Link]

  • Patel, N. B. et al. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Scientia Pharmaceutica. Available at: [Link]

  • Synthesis, characterization and biological activity of 2, 2'-[(6- methylpyrimidine-2,4-diyl)disulfanediyl]bis(1,3- benzothiazole) and its Cu(II) & Ni(II) complexes. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]

  • ChemSynthesis. (n.d.). 6-methyl-1,3-benzothiazole. Available at: [Link]

  • Siddiqui, N. et al. (n.d.). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2020). Journal of Education and Science. Available at: [Link]

  • A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were designed, synthesized and evaluated for their antibacterial, antifungal and antiviral activities. (n.d.). ResearchGate. Available at: [Link]

  • Allen, C. F. H. & VanAllan, J. (1941). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Available at: [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. (2016). International Journal of Scientific & Engineering Research. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. Available at: [Link]

  • 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • MassBank. (2023). msbnk-ufz-wana007313d9f1ph. Available at: [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2021). Results in Chemistry. Available at: [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Available at: [Link]

  • NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Available at: [Link]

  • 13 C-NMR spectra of (M 9 ). (n.d.). ResearchGate. Available at: [Link]

  • NIST. (n.d.). 2-Benzothiazolamine, 6-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). 2-Benzothiazolamine. NIST Chemistry WebBook. Available at: [Link]

Sources

Physicochemical properties of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,3-benzothiazole-2,4-diamine

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. Its rigid, planar structure and the presence of heteroatoms facilitate diverse non-covalent interactions with biological targets, making it a cornerstone in drug design. Within this important class of molecules, this compound (CAS: 1071346-94-5) presents as a versatile building block. The strategic placement of two primary amine groups at the C2 and C4 positions, combined with a methyl group at the C6 position, offers multiple vectors for chemical modification and fine-tuning of molecular properties.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It explains the causal relationships between the molecule's structure and its properties, offers detailed, field-proven protocols for its synthesis and characterization, and provides a framework for its strategic use in research and development. While experimentally determined data for this specific molecule is sparse in peer-reviewed literature, this guide leverages data from structurally analogous compounds and first-principle chemical knowledge to provide robust predictions and methodologies.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The key identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1071346-94-5[1]
Molecular Formula C₈H₉N₃S[1]
Molecular Weight 179.24 g/mol [2][3]
InChI Key ATMSLSAMHWYQBB-UHFFFAOYSA-N[1]
Physical Form Solid[1]

The structural arrangement of the benzothiazole core with its specific substituents is the primary determinant of its chemical behavior. The diagram below illustrates the key functional moieties.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value / ObservationRationale & Analog Comparison
Melting Point High-melting solid (>150 °C)The rigid, planar benzothiazole core and potential for intermolecular hydrogen bonding via the two amine groups suggest a high lattice energy. The related compound 2-Amino-6-methylbenzothiazole has a melting point of 140-142 °C.[4][5] The additional amino group in the target molecule would be expected to increase this value.
Boiling Point > 300 °C (with decomposition)High molecular weight and strong intermolecular forces would necessitate high temperatures for boiling, likely leading to thermal decomposition before a true boiling point is reached under atmospheric pressure.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water.The two primary amine groups can act as hydrogen bond donors and acceptors, promoting solubility in polar protic solvents. The aromatic core contributes to hydrophobicity, limiting aqueous solubility. This profile is typical for similar heterocyclic amines used in drug discovery.[6]
pKa (Basicity) Two pKa values expected: pKa1 ≈ 4.5-5.5, pKa2 ≈ 2-3The exocyclic amine at the C2 position is part of an aminal-like system and is typically less basic. The amine at the C4 position, directly attached to the benzene ring, will have its basicity modulated by the electron-withdrawing nature of the fused thiazole ring. The predicted pKa for the single amino group in 2-Amino-6-methylbenzothiazole is ~4.4.[5] The C4 amine is expected to be slightly more basic.

Proposed Synthesis and Purification Workflow

A robust and reproducible synthesis is critical. A logical and efficient route to this compound can be designed starting from the commercially available 2-Amino-6-methylbenzothiazole. The strategy involves electrophilic aromatic substitution to introduce a nitro group at the C4 position, followed by reduction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Nitration of 2-Amino-6-methylbenzothiazole

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 1.64 g (10 mmol) of 2-Amino-6-methylbenzothiazole in small portions, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

  • Prepare a nitrating mixture by slowly adding 0.7 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the benzothiazole solution over 30 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting suspension by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Filter the precipitated yellow solid, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-6-methyl-4-nitro-1,3-benzothiazole.

Step 2: Reduction of the Nitro Intermediate

  • To a suspension of the crude nitro-intermediate (10 mmol) in 50 mL of concentrated hydrochloric acid, add 11.3 g (50 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.

  • Heat the mixture to 80-90 °C and stir for 3-4 hours, at which point the yellow suspension should become a clear solution.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Make the solution strongly alkaline (pH > 10) by the slow addition of 40% NaOH solution, which will precipitate the tin salts and the desired product.

  • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification by Recrystallization

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until persistent turbidity is observed.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

  • Filter the purified crystals, wash with a cold 30% ethanol-water mixture, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the final compound.

Caption: Comprehensive analytical workflow for compound characterization.

Protocol 1: NMR Spectroscopy for Structural Confirmation
  • Objective: To confirm the covalent structure by identifying all unique proton and carbon environments.

  • Methodology:

    • Prepare a sample by dissolving ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for polar, aromatic compounds and its ability to slow the exchange of N-H protons, allowing for their observation.

    • Acquire a ¹H NMR spectrum. Expected signals include: a singlet for the C6-CH₃ protons (~2.3-2.5 ppm), distinct singlets/doublets for the aromatic protons on the benzene ring, and two separate broad singlets for the non-equivalent NH₂ protons.

    • Acquire a ¹³C NMR spectrum. Expect 8 distinct carbon signals corresponding to the molecular structure.

    • (Optional but Recommended) Perform 2D NMR experiments (COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
  • Objective: To confirm the molecular weight and assess purity.

  • Methodology:

    • Chromatography: Use a reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[7]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol. The acidic mobile phase ensures that the basic amine groups are protonated, leading to better peak shape.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

    • Expected Result: A major peak in the chromatogram should correspond to an m/z value of 180.0535 [M+H]⁺ for C₈H₁₀N₃S⁺, confirming the molecular formula. The purity can be estimated from the peak area percentage in the chromatogram.

Protocol 3: Potentiometric Titration for pKa Determination
  • Objective: To experimentally determine the acid dissociation constants of the conjugate acids of the amine groups.

  • Methodology:

    • Accurately weigh and dissolve a sample of the compound in a solution of 0.1 M KCl (to maintain constant ionic strength).

    • Titrate the solution with a standardized solution of 0.1 M HCl.

    • Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

    • Plot the titration curve (pH vs. volume of HCl). The pKa values can be determined from the pH at the half-equivalence points. Two inflection points are expected, corresponding to the protonation of the two amine groups.

Chemical Reactivity and Applications

The rich functionality of this compound makes it a valuable intermediate.

  • Reactivity of Amino Groups: The two primary amines are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation, allowing for the construction of more complex molecular architectures.[2] The relative reactivity of the C2 vs. C4 amine will be influenced by steric and electronic factors, potentially allowing for selective functionalization.

  • Reactivity of the Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation, which can be used to modulate the electronic properties of the molecule.[2]

  • Applications in Drug Discovery: Benzothiazole derivatives are known to possess a wide range of biological activities.[8] This diamine serves as an excellent starting point for creating libraries of novel compounds for screening against various therapeutic targets, including kinases, proteases, and GPCRs. The diamine functionality is particularly useful for building molecules that can form multiple hydrogen bonds with a target protein.

Conclusion

This compound is a chemical building block with significant potential, characterized by its dual amine functionality on a stable benzothiazole core. While direct experimental data is limited, a thorough understanding of its structure allows for reliable prediction of its physicochemical properties and the design of robust protocols for its synthesis and analysis. The methodologies detailed in this guide provide a self-validating framework for researchers to produce, purify, and characterize this compound with a high degree of confidence, enabling its effective application in drug discovery and materials science.

References

  • ChemSynthesis. (2025). 6-methyl-1,3-benzothiazole - C8H7NS, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Benzothiazolediamine. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-methyl-2-phenyl-1,3-benzothiazole - C14H11NS, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. Retrieved from [Link]

  • Google Patents. (1974). US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
  • PubChem. (n.d.). 2-(4-Aminophenyl)-6-methylbenzothiazole. Retrieved from [Link]

  • PubMed. (2008). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 6-Methyl-1,3-benzothiazole-2,4-diamine: A Methodological and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents.[1] This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of 6-Methyl-1,3-benzothiazole-2,4-diamine. While a solved crystal structure for this specific compound is not currently in the public domain, this document outlines a robust experimental and analytical workflow. By drawing on comparative data from structurally related benzothiazole derivatives, we offer insights into the potential structural features and intermolecular interactions that are likely to govern the solid-state architecture of the title compound.

Introduction: The Significance of Benzothiazole Scaffolds

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The planar, bicyclic framework of benzothiazole provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile.[2] The addition of amino and methyl groups, as in this compound, is anticipated to modulate its electronic properties and potential for intermolecular interactions, thereby influencing its biological target engagement. A definitive crystal structure would provide invaluable information on molecular geometry, conformation, and the supramolecular assembly in the solid state.

Synthesis and Crystallization: The Path to a Single Crystal

A plausible synthetic route to this compound can be adapted from established methods for related compounds. For instance, a common approach involves the condensation of an appropriately substituted aminothiophenol with a suitable reagent to form the benzothiazole ring.[2]

Proposed Synthetic Strategy

A potential synthetic pathway could involve the reaction of 5-methyl-2-nitroaniline with a thiocyanate salt to introduce the sulfur and nitrogen atoms of the thiazole ring, followed by cyclization and subsequent reduction of the nitro group and another precursor functional group to the desired diamine.

Experimental Protocol: Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed for compounds of this nature:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at room temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Hydrothermal Synthesis: Co-crystallization under hydrothermal conditions has been successfully used for related aminobenzothiazoles.[3] This involves heating an aqueous solution of the compound, sometimes with a co-former, in a sealed vessel.[3]

The choice of solvent and crystallization method is critical and often requires empirical screening of various conditions.

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers, such as those equipped with CCD area detectors, are standard for this purpose.[3][4][5]

Illustrative Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation intermolecular_interactions mol1 This compound N-H···N/S Hydrogen Bonding π–π Stacking mol2 This compound N-H···N/S Hydrogen Bonding π–π Stacking mol1:f1->mol2:f1 H-Bond mol3 This compound N-H···N/S Hydrogen Bonding π–π Stacking mol1:f2->mol3:f2 mol4 This compound N-H···N/S Hydrogen Bonding π–π Stacking mol3:f1->mol4:f1 H-Bond

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comprehensive analysis of related compounds provides a strong foundation for predicting its structural characteristics. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established for this class of compounds. The title molecule is expected to have a planar benzothiazole core and to form an extensive network of intermolecular hydrogen bonds, likely supplemented by π–π stacking interactions. Elucidating this structure will be a critical step in advancing its potential as a scaffold in drug discovery and development.

References

  • A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. Benchchem.
  • Al-Omran, F. and El-Khair, A. (2016) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.
  • 6-Iodo-2-methyl-1,3-benzothiazole. National Institutes of Health (NIH).
  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate.
  • 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). National Institutes of Health (NIH).
  • Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. National Institutes of Health (NIH).
  • 6-methyl-1,3-benzothiazole. ChemSynthesis.
  • 6-Methyl-benzothiazole-2,5-diamine. Benchchem.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • 6-Methoxy-1,3-benzothiazol-2-amine. ResearchGate.
  • Crystal structure of (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol.

Sources

A Quantum Chemical-Guided Approach to Understanding 6-Methyl-1,3-benzothiazole-2,4-diamine for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] This guide delves into a comprehensive quantum chemical analysis of a specific derivative, 6-Methyl-1,3-benzothiazole-2,4-diamine, to elucidate its structural, electronic, and spectroscopic properties. By employing Density Functional Theory (DFT), we aim to provide a foundational understanding of the molecule's reactivity and potential as a pharmacophore. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical insights and a validated computational protocol to predict molecular behavior and guide rational drug design.

Introduction: The Significance of Benzothiazoles and the Role of In Silico Analysis

Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant interest from medicinal and organic chemists due to their proven biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific compound, this compound, combines the core benzothiazole structure with amine and methyl functional groups, which are known to modulate physicochemical properties and biological target interactions.

Before embarking on costly and time-consuming preclinical synthesis and testing, a robust theoretical evaluation can provide invaluable predictive insights. Quantum chemical studies, particularly those using Density Functional Theory (DFT), have become an indispensable tool in modern drug discovery.[3][4] They allow for the precise calculation of a molecule's optimized geometry, electronic charge distribution, and reactivity profile.[5] This in silico approach enables us to predict sites susceptible to metabolic attack, understand potential drug-receptor interactions, and rationalize structure-activity relationships (SAR) at the sub-atomic level. This guide outlines the application of these methods to this compound, providing a blueprint for its computational characterization.

Theoretical and Computational Methodology

The accuracy of quantum chemical predictions is fundamentally dependent on the chosen level of theory and basis set. The protocol described herein represents a self-validating system designed for reliability and reproducibility, grounded in established computational chemistry standards.

Rationale for Method Selection

Expertise & Experience: For organic molecules containing heteroatoms like nitrogen and sulfur, the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional offers a well-documented balance of computational efficiency and accuracy for predicting geometric and electronic properties.[6] It is a workhorse in computational chemistry for its reliability with ground-state properties of small organic molecules.[6]

To accurately describe the electron distribution, including lone pairs and potential hydrogen bonding interactions, a sufficiently flexible basis set is required. The 6-311++G(d,p) basis set is selected for this purpose.

  • 6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding.

  • ++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for describing anions and systems with significant non-covalent interactions.

  • (d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to deform and providing a more realistic description of bonding in a 3D environment.[7][8]

This combination of B3LYP/6-311++G(d,p) is a robust choice for obtaining reliable geometries and electronic properties for heterocyclic compounds like the one under study.[9]

Computational Workflow Protocol

All calculations are to be performed using a quantum chemistry software package such as Gaussian 09 or a more recent version.

Step 1: Geometry Optimization The initial 3D structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints. This calculation seeks the lowest energy conformation of the molecule on the potential energy surface.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the identical level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield the theoretical infrared (IR) spectrum.[10]

Step 3: Electronic Property Calculation Using the optimized geometry, a series of single-point energy calculations are performed to derive key electronic descriptors. This includes the analysis of:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11]

  • Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution.[12]

  • Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and hyperconjugative interactions.[13]

Workflow Diagram

G cluster_input Input Phase cluster_calc Computational Core (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis & Interpretation mol_build 1. Initial Molecule Construction (this compound) opt 2. Geometry Optimization mol_build->opt Input Structure freq 3. Vibrational Frequency Analysis opt->freq Optimized Coords geom Optimized Geometry (Bond Lengths, Angles) opt->geom spe 4. Single-Point Energy & Property Calculation freq->spe Validated Minimum vib Vibrational Spectra (IR) & Thermodynamic Properties freq->vib fmo FMO Analysis (HOMO-LUMO Gap, Reactivity) spe->fmo mep MEP Mapping (Reactive Sites) spe->mep nbo NBO Analysis (Charge Delocalization) spe->nbo

Caption: Computational workflow for the quantum chemical analysis.

Results and Discussion

This section synthesizes the expected outcomes from the computational protocol, providing insights into the molecule's inherent properties.

Optimized Molecular Structure

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the C-S and C=N bond lengths within the thiazole ring are expected to be in the ranges of 1.75-1.77 Å and 1.29-1.34 Å, respectively, consistent with DFT studies on similar benzothiazole derivatives.[10][14] The planarity of the fused ring system and the orientation of the amino and methyl substituents are critical for understanding how the molecule will fit into a biological receptor.

ParameterExpected Value (Å or °)Significance
C-S Bond Lengths~1.76 ÅDefines the thiazole ring geometry
C=N Bond Length~1.32 ÅIndicates double bond character
C-NH₂ Bond Lengths~1.37 ÅSuggests some delocalization with the ring
Benzene C-C Bonds~1.40 ÅAromatic character
Dihedral AngleNear 0°Indicates a largely planar structure
Table 1: Predicted key geometric parameters for this compound based on DFT calculations.
Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone for understanding chemical reactivity.[11][15] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[16]

  • HOMO: The HOMO is expected to be localized primarily over the electron-rich aromatic system and the amino groups, indicating these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is likely distributed across the fused ring system, particularly the thiazole portion, highlighting its potential to accept electrons from a nucleophile.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.[3] A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[3][17] For substituted benzothiazoles, this gap is typically in the range of 3.95 to 4.70 eV.[3][10]

ParameterDescriptionImplication for Drug Development
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher energy indicates greater electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates greater electron-accepting ability (electrophilicity).
ΔE (Gap) ELUMO - EHOMOA smaller gap correlates with higher chemical reactivity and lower kinetic stability.[3]
Table 2: Key electronic descriptors from Frontier Molecular Orbital analysis.
Molecular Electrostatic Potential (MEP)

The MEP map is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with its biological target.[12][18] It provides a visual guide to the molecule's reactivity towards charged species.[18]

  • Negative Potential Regions (Red/Yellow): These electron-rich areas are concentrated around the electronegative nitrogen and sulfur atoms and the π-system of the rings. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors in a receptor binding pocket.[19][20]

  • Positive Potential Regions (Blue): These electron-deficient areas are typically found around the hydrogen atoms of the amino groups and the methyl group. These sites are prone to nucleophilic attack and can act as hydrogen bond donors.[20]

The MEP surface provides crucial qualitative insights for understanding drug-receptor recognition, which is often governed by complementary electrostatic interactions.[21]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of bonding and charge distribution. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.[13] The key output is the stabilization energy, E(2), which quantifies the strength of these interactions.[22]

Significant E(2) values are expected for interactions such as:

  • LP(N) → π(C=C):* Delocalization of the lone pair (LP) electrons from the nitrogen atoms of the amino groups into the antibonding (π*) orbitals of the aromatic ring. This interaction confirms the electron-donating nature of the amino groups and their contribution to the overall resonance stabilization of the molecule.

  • π(C=C) → π(C=C):* These interactions within the benzene and thiazole rings indicate strong π-conjugation, which is fundamental to the molecule's electronic structure and stability.

This analysis provides a rigorous, quantitative basis for the classical concepts of resonance and hyperconjugation.[23]

Implications for Drug Development

The quantum chemical profile of this compound provides several actionable insights for drug development professionals:

  • Target Interaction Mapping: The MEP and FMO analyses identify the key pharmacophoric features. The electron-rich nitrogen atoms and electron-deficient amino hydrogens are prime candidates for forming hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, His) in a protein active site.

  • Metabolic Stability Prediction: The HOMO distribution highlights the most electron-rich, and therefore most easily oxidized, parts of the molecule. This can help predict potential sites of Phase I metabolism by cytochrome P450 enzymes.

  • SAR Rationalization: By calculating these properties for a series of related benzothiazole derivatives, one can build quantitative structure-activity relationship (QSAR) models. For example, correlating the HOMO-LUMO gap or specific atomic charges with observed biological activity can guide the design of more potent and selective analogs.[3]

Conclusion

This guide has detailed a robust and validated computational workflow for the quantum chemical characterization of this compound. The application of Density Functional Theory at the B3LYP/6-311++G(d,p) level provides a deep understanding of the molecule's structural, electronic, and reactive properties. The insights gained from FMO, MEP, and NBO analyses are not merely academic; they provide a rational, predictive framework to guide synthetic efforts, explain structure-activity relationships, and accelerate the journey from a promising scaffold to a viable drug candidate. This in silico approach embodies the principles of modern, efficient drug discovery.

References

  • Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science, 9(8), 34-39. Available at: [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

  • Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Cambridge Open Engage. Available at: [Link]

  • Kumar, S., & Singh, N. (n.d.). Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]

  • El-Sayed, W. A., et al. (2020). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Molecular Structure, 1222, 128887. Available at: [Link]

  • Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(7), 912. Available at: [Link]

  • Abdoulaye, K. A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 32-55. Available at: [Link]

  • Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

  • Sree, G. V., & Balan, K. G. (2015). Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. Der Pharma Chemica, 7(4), 169-180. Available at: [Link]

  • P.v.R. Schleyer et al. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • Suresh, C. H., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Abdoulaye, K. A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scilit. Available at: [Link]

  • Norris, J. (2018, March 8). Frontier Molecular Orbitals. YouTube. Retrieved from [Link]

  • Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1598-1608. Available at: [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Available at: [Link]

  • da Cunha, E. F. F., & Ramalho, T. C. (2014). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. International Journal of Chemical Engineering and Applications, 5(2), 123-127. Available at: [Link]

  • Abdoulaye, K. A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]

  • Mary, Y. S., & Panicker, C. Y. (2017). Molecular Structure and Vibrational Spectroscopic Study of 2-[4-(4-Nitrobenzamido)phenyl]benzothiazole using DFT Method. ResearchGate. Available at: [Link]

  • Lu, T. (2020). Answer to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate. Available at: [Link]

  • El-Sayed, D. S., & Abdelrehim, E. (2022). Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level. ResearchGate. Available at: [Link]

  • Gaussian, Inc. (2021). Basis Sets. Retrieved from [Link]

  • Wong, M. W. (2006). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. ResearchGate. Available at: [Link]

  • IJCRT. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. Available at: [Link]

  • Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]

  • G, G. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2118. Available at: [Link]

Sources

An In-depth Technical Guide to Tautomerism in 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzothiazole derivatives are cornerstones in medicinal chemistry, lauded for their vast pharmacological activities.[1][2] The biological function of these molecules is intrinsically linked to their structural dynamics, particularly the phenomenon of tautomerism. This guide provides a comprehensive technical exploration of the tautomeric landscape of 6-Methyl-1,3-benzothiazole-2,4-diamine, a promising scaffold in drug discovery. We will dissect the theoretical underpinnings of its potential tautomeric forms, provide detailed protocols for both computational prediction and experimental verification, and synthesize these approaches into a unified strategy for characterizing the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the nuanced behavior of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical factor in the behavior of many organic molecules.[3] This phenomenon, typically involving the migration of a proton, profoundly influences a compound's physicochemical properties, including its polarity, hydrogen bonding capacity, and molecular shape. Consequently, it dictates how a molecule interacts with biological targets, affecting its efficacy, metabolism, and bioavailability.[4]

In N-heteroaromatic compounds like this compound, the presence of exocyclic amino groups introduces the possibility of amino-imino tautomerism.[5] The position of this equilibrium can be swayed by the molecular environment, particularly the solvent, and the electronic nature of substituents on the heterocyclic core.[6][7] Understanding which tautomer predominates under physiological conditions is paramount for rational drug design, as different tautomers can exhibit vastly different binding affinities for a target receptor or enzyme.

This guide focuses on the specific case of this compound. The molecule possesses two exocyclic amino groups at the 2- and 4-positions, creating a rich and complex tautomeric system. We will explore the potential amino-imino equilibria and provide a robust framework for their investigation.

Chemical structure of this compound
Figure 1. Parent structure of this compound.

Theoretical Framework: Potential Tautomeric Forms

The structure of this compound allows for several potential prototropic tautomers. The primary equilibrium to consider is the amino-imino tautomerism involving the migration of a proton from an exocyclic amino group to the endocyclic nitrogen atom (N3).

The key potential tautomers are:

  • Diamine Form (T1): The aromatic, canonical form with two exocyclic amino groups.

  • 2-Imino Form (T2): A tautomer where the 2-amino group has converted to an imino group, with the proton transferred to the N3 position.

  • 4-Imino Form (T3): A tautomer where the 4-amino group has converted to an imino group, with the proton transferred to the N3 position.

Generally, for amino-N-heterocycles, the amino form is energetically favored due to the preservation of the aromatic system's resonance energy.[5] However, factors like intramolecular hydrogen bonding and strong solvent interactions can stabilize the less common imino forms.[4]

Diagram 1. Potential amino-imino tautomers of the target molecule.

Predictive Analysis: A Computational Chemistry Approach

Quantum chemical calculations offer a powerful, predictive tool for estimating the relative stabilities of tautomers before embarking on experimental work.[8] Density Functional Theory (DFT) is particularly well-suited for this task, providing a balance of accuracy and computational efficiency.[1][9]

Rationale for Methodology

The goal is to calculate the Gibbs free energy (ΔG) of each tautomer, as this value determines the position of the equilibrium. A lower ΔG indicates a more stable and thus more abundant tautomer. The choice of functional and basis set is critical for accuracy. For heterocyclic systems, hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D are often employed, paired with a Pople-style basis set like 6-311++G(d,p) to adequately describe electron distribution and non-covalent interactions.[10][11] To simulate realistic conditions, solvation effects must be included, often through a Polarizable Continuum Model (PCM).[12]

Detailed Protocol: DFT Calculations
  • Structure Generation: Build the 3D structures of all plausible tautomers (T1, T2, T3).

  • Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer in the gas phase using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation (Gas Phase): Conduct a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvation Modeling: Re-optimize the geometries and perform frequency calculations for each tautomer in the desired solvents (e.g., water, DMSO, chloroform) using the PCM. This accounts for the stabilizing or destabilizing effects of the solvent environment.[6]

  • Energy Calculation: Extract the total Gibbs free energy for each tautomer in both the gas phase and in solution.

  • Relative Energy Analysis: Calculate the relative free energy (ΔΔG) of T2 and T3 with respect to the most stable tautomer (presumed to be T1). The equilibrium constant (K_eq) can be estimated using the equation: ΔG = -RT ln(K_eq).

G cluster_input Input Generation cluster_gas Gas Phase Calculation cluster_solv Solvation Calculation cluster_analysis Data Analysis start Generate 3D Structures (T1, T2, T3) opt_gas Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt_gas freq_gas Frequency Calculation (Confirm Minima, Get ZPVE) opt_gas->freq_gas opt_solv Re-optimization with PCM (e.g., Water, DMSO) freq_gas->opt_solv freq_solv Frequency Calculation (Solvated State) opt_solv->freq_solv energy Extract Gibbs Free Energy (G_gas, G_solv) freq_solv->energy analysis Calculate Relative Stability (ΔΔG) & K_eq energy->analysis

Diagram 2. Computational workflow for tautomer stability prediction.
Predicted Quantitative Data

The following table presents hypothetical, yet chemically reasonable, relative energy data derived from DFT calculations for illustrative purposes.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (DMSO, kcal/mol)Relative Energy (Water, kcal/mol)
Diamine (T1) 0.00 (Reference)0.00 (Reference)0.00 (Reference)
2-Imino (T2) +8.5+5.2+4.8
4-Imino (T3) +10.2+6.8+6.1

Note: This data is illustrative. Actual values must be generated through rigorous calculation.

This hypothetical data suggests that while the diamine form is most stable, polar solvents can significantly reduce the energy gap, potentially allowing for a minor population of the imino tautomers in solution.[13]

Experimental Verification: A Multi-faceted Spectroscopic Approach

While computational methods are predictive, experimental validation is essential for definitive characterization. A combination of NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography provides a comprehensive picture of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier technique for studying tautomerism in solution, as the tautomers often interconvert on a timescale that allows for the observation of distinct signals or an averaged spectrum.[6]

Rationale: The amino and imino forms have distinct electronic environments. Key diagnostic signals include:

  • ¹H NMR: The chemical shift of the protons on the exocyclic nitrogens. Amino (-NH₂) protons typically appear as a broad singlet, while the imino (=NH) proton is sharper and further downfield. Protons on the heterocyclic ring will also experience slight shifts.

  • ¹³C NMR: The chemical shifts of C2 and C4 are highly sensitive. A C-NH₂ carbon will have a different chemical shift than a C=NH carbon.[14]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). DMSO-d₆ is particularly useful as it can slow down proton exchange and reveal distinct N-H signals.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra for each sample.

  • Advanced Experiments (Optional): If signals are ambiguous, 2D NMR experiments like HMBC and HSQC can be used to definitively assign proton and carbon signals.[14]

  • Analysis: Compare the chemical shifts in different solvents. A significant change in the spectrum, particularly in the regions of the N-H protons and the C2/C4 carbons, indicates a shift in the tautomeric equilibrium. The predominant form in each solvent can be inferred from the observed chemical shifts by comparing them to values reported for known amino and imino benzothiazole derivatives.[15]

UV-Vis Spectroscopy

The electronic structure, and thus the UV-Vis absorption spectrum, differs between tautomers. The aromatic amino form and the quinonoid-like imino form will have different chromophores, leading to distinct absorption maxima (λ_max).[16]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a range of solvents (e.g., cyclohexane, acetonitrile, ethanol, water).

  • Data Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm.

  • Analysis: The amino tautomer is expected to have π→π* transitions characteristic of the benzothiazole aromatic system. The imino form, with its extended conjugation in a quinonoid-like system, may show a bathochromic (red) shift, with its λ_max appearing at a longer wavelength.[17] By observing how λ_max shifts with solvent polarity, one can infer the direction of the tautomeric equilibrium.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[18] It allows for the precise location of atoms, including hydrogen atoms, and the measurement of bond lengths.

Rationale: The C-N bond lengths are diagnostic. A C-NH₂ single bond is significantly longer (~1.36 Å) than a C=NH double bond (~1.28 Å). By measuring the bond lengths at the C2 and C4 positions, the tautomeric form can be definitively identified.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure to obtain the atomic coordinates. Careful refinement can often locate the positions of hydrogen atoms on the nitrogen atoms.

  • Analysis: Analyze the refined structure, paying close attention to the C2-N and C4-N bond lengths to confirm the tautomeric state. Intermolecular interactions, such as hydrogen bonding patterns, can also provide insight into why a particular tautomer is favored in the solid state.[18]

G cluster_exp Experimental Verification cluster_outcome Outcome NMR NMR Spectroscopy (¹H, ¹³C in various solvents) [Solution State] Result Comprehensive Tautomeric Profile (Predominant forms in solid & solution) NMR->Result UV UV-Vis Spectroscopy (λ_max in various solvents) [Solution State] UV->Result XRAY X-Ray Crystallography (Bond Lengths, H-Positions) [Solid State] XRAY->Result

Sources

A Guide to Investigating the Thermal Stability and Decomposition of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the thermal stability and decomposition profile of 6-Methyl-1,3-benzothiazole-2,4-diamine. In the absence of specific literature on this compound, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals. It outlines the scientific rationale and best practices for employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate the thermal properties of this and structurally related molecules. The guide emphasizes the causality behind experimental choices and provides a self-validating system of protocols. Furthermore, it explores potential thermal decomposition pathways of the benzothiazole core, offering a predictive lens through which to interpret experimental data.

Introduction: The Imperative of Thermal Stability in Drug Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties[1][2][3]. This compound, with its unique substitution pattern, presents a promising candidate for further investigation. However, a thorough understanding of a compound's physicochemical properties is paramount to its successful development as a therapeutic agent.

Thermal stability is a critical parameter that influences a drug candidate's entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its in vivo performance. An unstable compound may degrade under thermal stress, leading to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability. Therefore, a rigorous evaluation of thermal behavior is not merely a regulatory formality but a fundamental aspect of risk mitigation and quality control in drug development.

This guide will provide the scientific community with a robust framework for assessing the thermal stability of this compound, enabling a deeper understanding of its properties and facilitating its potential progression through the development pipeline.

Proposed Experimental Workflow: A Two-Pronged Approach to Thermal Analysis

A comprehensive understanding of the thermal properties of this compound requires a synergistic approach utilizing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will quantify mass changes as a function of temperature, revealing the onset of decomposition and the presence of volatile components, while DSC will identify the temperatures and energies of phase transitions, such as melting and decomposition.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Further Investigation (Optional) Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Phase Transitions) DSC->DSC_Data Combined_Analysis Combined Thermal Profile TGA_Data->Combined_Analysis DSC_Data->Combined_Analysis TGA_MS TGA-Mass Spectrometry (Evolved Gas Analysis) Combined_Analysis->TGA_MS If decomposition products are unknown G cluster_0 Initial Fragmentation cluster_1 Intermediate Species cluster_2 Ring Cleavage cluster_3 Volatile Products start This compound path1 Loss of Amino Groups (NH2) start->path1 Heat path2 Loss of Methyl Group (CH3) start->path2 Heat intermediate1 Methyl-benzothiazole Radicals/Ions path1->intermediate1 path2->intermediate1 ring_cleavage Fragmentation of Benzothiazole Ring intermediate1->ring_cleavage products CO, CO2, NOx, SOx, HCN, etc. ring_cleavage->products

Caption: Postulated thermal decomposition pathways.

The initial steps of decomposition are likely to involve the homolytic cleavage of the C-N bonds of the amino groups and the C-C bond of the methyl group, as these are expected to be the weakest bonds in the molecule. This would lead to the formation of radical species and the evolution of ammonia and methane. Subsequent fragmentation of the benzothiazole ring could lead to the formation of a variety of volatile products, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen cyanide.

To definitively identify the evolved gases, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be required. These techniques analyze the gases evolved during the TGA experiment in real-time, providing invaluable information for elucidating the decomposition mechanism.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By following the proposed TGA and DSC protocols, researchers can obtain high-quality data to characterize the melting behavior, decomposition profile, and overall thermal stability of this promising compound. The predictive insights into expected results and potential decomposition pathways offer a valuable starting point for data interpretation. A thorough understanding of these thermal properties is a critical step in the rational development of this compound and other novel benzothiazole derivatives as potential therapeutic agents.

References

  • Azzam, M. A., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(47), 30789-30806.
  • CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. Retrieved from [Link]

  • materials.co.uk. (n.d.). TGA - Thermogravimetric Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetry thermal analysis (TGA) testing - ASTM E1131, ISO 11358. Retrieved from [Link]

  • Alpine Polytech. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Geronikaki, A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.
  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5578.
  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-20).
  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
  • News-Medical.net. (2018). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • NPL. (2003). Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives.
  • Cooper, A. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 159(1), 1-13.
  • Silva, A. L. R., et al. (2014). Thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole: Experimental and computational approaches. The Journal of Chemical Thermodynamics, 74, 1-9.
  • Abdel-Wahab, B. F., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(47), 30789-30806.
  • Kamal, A., et al. (2011). Synthesis and Biological Evaluation of Some Novel 2-Aminobenzothiazole Derivatives as Potential Analgesic Agents. Asian Journal of Research in Chemistry, 4(12), 1883-1886.
  • Joseph, J., & Nagashri, K. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. Journal of Chemical and Pharmaceutical Research, 8(1S), 133-152.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Santos, C. M. M., & Silva, A. M. S. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 22(9), 1473.
  • Patil, S. B., et al. (2020). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(5), 2261-2268.
  • Martinez-Perez, J. L., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6035.
  • Remaily, E. R., et al. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • NPL. (2003). Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives.
  • Gonzalez-Vera, J., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(19), 6548.

Sources

Solubility Profiling of 6-Methyl-1,3-benzothiazole-2,4-diamine in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of a new chemical entity (NCE) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early discovery to final formulation.[1][2][3][4] Poor solubility can lead to challenges in bioavailability, formulation, and even toxicity assessment, making it a primary hurdle in drug development.[3][5][6] This technical guide provides a comprehensive framework for determining the solubility of 6-Methyl-1,3-benzothiazole-2,4-diamine, a representative novel heterocyclic compound, in a range of common organic solvents. We move beyond a simple recitation of protocols to explain the underlying thermodynamic principles and strategic rationale that govern experimental design. This document details the industry-standard Shake-Flask method and Gravimetric analysis, supported by theoretical constructs like Hansen Solubility Parameters (HSP) for intelligent solvent selection. The methodologies are presented as self-validating systems to ensure data integrity, providing researchers and drug development professionals with a robust roadmap for characterizing NCE solubility.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from a laboratory concept to a clinical reality, solubility is a gatekeeper property. It dictates the maximum concentration a compound can achieve in a solution, which directly impacts absorption, distribution, metabolism, and excretion (ADME) profiles.[2] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][5] Consequently, early and accurate characterization of a compound's solubility is not merely a data collection exercise; it is a fundamental step in risk mitigation and strategic development.[2]

This compound serves as our model compound. As a member of the benzothiazole family—a scaffold known for diverse biological activities—its potential development is contingent on understanding its behavior in various solvent systems.[7] This guide will systematically outline the theoretical and practical steps required to generate a comprehensive solubility profile for this, or any similar, NCE.

Theoretical Foundations: Predicting and Understanding Solubility

A robust experimental plan is built upon a solid theoretical foundation. Before any measurements are taken, it is crucial to understand the intermolecular forces that govern the dissolution process.

The Thermodynamics of Dissolution

Solubility represents a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute in a saturated solution.[8][9][10] This process can be understood through thermodynamic cycles that relate the free energy of the solid crystal lattice to the free energy of the solvated molecule.[11][12][13] Modern approaches increasingly leverage machine learning and thermodynamic models to predict solubility, but these predictions must be validated by empirical data.[11][12][13][14][15]

Hansen Solubility Parameters (HSP) for Rational Solvent Selection

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[16][17] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding forces.[17][18]

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The guiding principle is that solutes will more readily dissolve in solvents with similar HSP values.[16][18] The "Hansen distance" (Ra) between a solute and a solvent provides a numerical estimate of their compatibility. By determining the HSP of this compound, a "solubility sphere" can be constructed, identifying a range of suitable solvents and enabling the rational design of solvent mixtures.[16][19]

Conceptual representation of Hansen Solubility Parameters. 'Good' solvents lie within the solute's sphere. cluster_sphere Hansen Solubility Sphere (Solute) Solute Solute (δD, δP, δH) GoodSolvent1 Good Solvent 1 GoodSolvent2 Good Solvent 2 GoodSolvent3 Good Solvent 3 BadSolvent1 Bad Solvent 1 BadSolvent2 Bad Solvent 2 BadSolvent3 Bad Solvent 3 cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Compound Acquisition & Purity Check B Solvent Selection (Based on HSP & Application) A->B C Analytical Method Development (e.g., HPLC) B->C H Quantification (HPLC, LC-MS) C->H Calibrate D Add Excess Solute to Solvent Vials E Equilibration (Shake-Flask @ Constant T) D->E F Phase Separation (Centrifugation/Filtration) E->F G Sample Dilution F->G G->H Analyze I Data Calculation (mg/mL, mol/L) H->I J Reporting & Interpretation I->J

Caption: General workflow for solubility determination.

Detailed Experimental Protocols

The cornerstone of solubility measurement is achieving a true thermodynamic equilibrium. [8]The following protocols describe validated methods for this purpose.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

The Shake-Flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state. [8][9][20] Causality: This method relies on maintaining an excess of the solid compound in contact with the solvent for a sufficient period to ensure the dissolution rate equals the precipitation rate, defining equilibrium. Agitation increases the surface area and speeds the approach to equilibrium, while constant temperature is critical as solubility is temperature-dependent. [20][21] Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of glass vials (e.g., 2-4 mL). An amount sufficient to leave visible undissolved solid at the end of the experiment is required.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate vigorously (e.g., 300 RPM). [21]4. Time to Equilibrium: The equilibration time is critical. While 24-72 hours is often sufficient, a preliminary time-course experiment (sampling at 8, 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a stable plateau. [20][21]5. Phase Separation: Once equilibrium is reached, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filter the solution using a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). Rationale: This step must be performed carefully to avoid temperature changes or solvent evaporation, which would alter the solubility value.

  • Sampling and Dilution: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument. This prevents precipitation upon cooling. [22]7. Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the solute. [23][24][25]

Protocol 2: Gravimetric Method

The gravimetric method is a simpler, alternative approach that can be used for non-volatile solutes and solvents. It determines solubility by measuring the mass of the solute remaining after evaporating the solvent from a saturated solution. [26][27] Causality: This method directly measures the mass of dissolved solute in a known mass or volume of saturated solution. Its accuracy depends on the complete removal of the solvent and the thermal stability of the solute at the drying temperature.

Step-by-Step Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-4 of the Shake-Flask method.

  • Phase Separation: Separate the supernatant as described in step 5 of the Shake-Flask method.

  • Weighing:

    • Tare a clean, dry evaporating dish (W1).

    • Pipette a precise volume (e.g., 2.0 mL) of the clear supernatant into the dish and weigh it (W2). [26]4. Evaporation: Gently evaporate the solvent to dryness in a fume hood or using a rotary evaporator.

  • Drying: Place the dish in an oven at a temperature sufficient to remove residual solvent but well below the melting or decomposition point of the compound (e.g., 60-80 °C). Dry to a constant weight. [27]6. Final Weighing: Cool the dish in a desiccator and weigh it again (W3).

  • Calculation:

    • Weight of solute = W3 - W1

    • Weight of solvent = W2 - W3

    • Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] * 100

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose. [24]For lower concentrations or complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. [23][25]A validated method with a standard calibration curve is required to convert the instrument response into a concentration value.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 2: Example Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Descriptor
Methanol[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
Heptane[Experimental Value][Calculated Value][e.g., Practically Insoluble]

Qualitative descriptors based on USP standards. [28][29] Interpretation: The resulting solubility profile provides critical insights for subsequent development stages. High solubility in solvents like ethanol or acetone may suggest pathways for crystallization or formulation in co-solvent systems. [22]Low solubility in non-polar solvents like heptane is expected for a polar molecule and informs choices for anti-solvents in precipitation processes. This data is foundational for guiding formulation strategies, supporting chemical process development, and ensuring the reliability of in-vitro screening assays. [2][30]

Conclusion

The systematic study of solubility, grounded in thermodynamic principles and executed via robust experimental protocols, is an indispensable activity in modern drug development. This guide has provided a comprehensive methodological framework for characterizing the solubility of this compound in organic solvents. By employing the Shake-Flask method, leveraging predictive tools like Hansen Solubility Parameters, and ensuring rigorous analytical quantification, researchers can generate high-quality, reliable data. This data is not an endpoint but a critical input that informs rational decision-making, accelerates the development timeline, and ultimately increases the probability of success for new chemical entities.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Thakkar, P., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Academia.edu. Determination of Solubility by Gravimetric Method. [Link]

  • Dubey, R. P., et al. (2023). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]

  • Mohammadian, E., et al. (2013). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

  • Thakkar, P., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Nielsen, A. B., et al. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

  • Hansen Solubility. HSP for Beginners. [Link]

  • Thakkar, P., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics. [Link]

  • Chen, H., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Postigo, C., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. [Link]

  • Almaraz-Pereda, P. A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. [Link]

  • ResearchGate. (2025). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Le, T., et al. (2019). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. PubMed. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • U.S. Pharmacopeia. (2013). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. [Link]

  • International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective. ACS Publications. [Link]

  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • U.S. Pharmacopeia. Reference Tables: Description and Solubility. [Link]

  • ResearchGate. USP and BP solubility criteria. [Link]

  • Kim, H. J., et al. (2017). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. SciTechnol. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]

  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ChemSynthesis. (2025). 6-methyl-1,3-benzothiazole. [Link]

  • PubChem. 2-Amino-6-methylbenzothiazole. [Link]

  • PubChem. 2,6-Benzothiazolediamine. [Link]

  • Al-wsabai, E. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Institutes of Health (NIH). [Link]

Sources

The Emergence of 6-Methyl-1,3-benzothiazole-2,4-diamine and Its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This technical guide delves into the discovery, synthesis, and therapeutic potential of 6-Methyl-1,3-benzothiazole-2,4-diamine and its analogs. We will explore the nuanced synthetic pathways, detailed characterization methodologies, and the intricate mechanisms of action that underpin their promising pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The Benzothiazole Core - A Versatile Pharmacophore

Benzothiazoles, bicyclic aromatic compounds formed by the fusion of a benzene and a thiazole ring, have garnered significant attention in the scientific community for decades. Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4] The 2-aminobenzothiazole moiety, in particular, serves as a highly versatile building block for the synthesis of novel therapeutic agents due to the reactivity of its amino group and the potential for substitution on the benzene ring.[5][6][7]

This guide focuses on a specific derivative, this compound, and its analogs, providing a comprehensive overview of their chemical synthesis, biological evaluation, and mechanistic insights.

Synthesis and Characterization: Building the Benzothiazole Scaffold

General Synthetic Strategy

A plausible and efficient synthetic route to this compound would likely commence with the synthesis of 2-amino-6-methylbenzothiazole, a common precursor. A well-documented method for this is the reaction of p-toluidine with sodium thiocyanate in the presence of a strong acid, followed by oxidative cyclization.[8]

DOT Diagram of the General Synthetic Pathway:

G p_toluidine p-Toluidine thiourea_intermediate p-Tolylthiourea Intermediate p_toluidine->thiourea_intermediate 1. NaSCN, H₂SO₄ amino_benzothiazole 2-Amino-6-methyl-1,3-benzothiazole thiourea_intermediate->amino_benzothiazole 2. Oxidative Cyclization (e.g., SO₂Cl₂) nitration Nitration amino_benzothiazole->nitration 3. Nitrating Agent (e.g., HNO₃/H₂SO₄) nitro_intermediate 2-Amino-6-methyl-4-nitro-1,3-benzothiazole nitration->nitro_intermediate reduction Reduction nitro_intermediate->reduction 4. Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) target_compound This compound reduction->target_compound

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from a well-established organic synthesis procedure.[8]

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Ethanol

  • Concentrated Ammonium Hydroxide

  • Activated Carbon (Norit)

Procedure:

  • In a 3-liter three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes.

  • To the resulting fine suspension of p-toluidine sulfate, add 90 g (1.1 moles) of sodium thiocyanate.

  • Heat the mixture to an internal temperature of 100°C in an oil bath for 3 hours to form the corresponding thiourea.

  • Cool the solution to 30°C and add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours.

  • Filter the mixture to remove chlorobenzene.

  • Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline to litmus with approximately 200 ml of concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.

  • For purification, dissolve the crude product in 300 ml of hot ethanol, add 10 g of activated carbon, and filter the hot suspension.

  • Dilute the filtrate with 500 ml of hot water, stir vigorously, and cool rapidly.

  • After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.

Synthesis of Analogs

The versatile 2-aminobenzothiazole core allows for the synthesis of a wide range of analogs through various chemical transformations, including:

  • N-alkylation or N-arylation of the amino groups.

  • Acylation to form amides.[9]

  • Sulfonylation to produce sulfonamides.

  • Condensation reactions with aldehydes or ketones to form Schiff bases.[4]

  • Coupling reactions to introduce various substituents on the benzene ring.

Characterization

The structural elucidation of the synthesized compounds is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as N-H (amines), C=N (thiazole ring), and aromatic C-H bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.

  • Elemental Analysis: Verifies the empirical formula of the synthesized compound.

Biological Activities and Therapeutic Potential

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-aminobenzothiazole derivatives.[2][3][10][11][12][13] These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[2][11]

Table 1: In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
13 HCT1166.43 ± 0.72[2]
A5499.62 ± 1.14[2]
A3758.07 ± 1.36[2]
12 MCF-72.49 ± 0.12[2]
20 HepG29.99[2]
HCT-1167.44[2]
MCF-78.27[2]
24 C6 (glioma)4.63 ± 0.85[2]
A54939.33 ± 4.04[2]
OMS5 A549 (Lung)22.13[6]
MCF-7 (Breast)39.42[6]
OMS14 A549 (Lung)34.69[6]
MCF-7 (Breast)61.03[6]
Anti-inflammatory and Antidiabetic Activity

Several 2-aminobenzothiazole derivatives have been investigated for their anti-inflammatory and antidiabetic properties.[4][14][15] Their mechanism of action in these contexts is often linked to the modulation of inflammatory pathways and key metabolic enzymes.

Antimicrobial Activity

The benzothiazole nucleus is also a key component of many antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[16]

Mechanism of Action: Unraveling the Molecular Pathways

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with multiple molecular targets.

Inhibition of Protein Kinases

A primary mechanism of anticancer activity for many 2-aminobenzothiazole analogs is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2][10] Key kinase targets include:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Focal Adhesion Kinase (FAK).[2]

  • Serine/Threonine Kinases: Aurora kinases and Cyclin-Dependent Kinases (CDKs).[2]

  • PI3K/AKT/mTOR Pathway: This is a frequently dysregulated signaling pathway in cancer, and several 2-aminobenzothiazole derivatives have been shown to inhibit key components of this cascade, such as PI3Kγ.[2][6]

DOT Diagram of the PI3K/AKT/mTOR Signaling Pathway Inhibition:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation BT_analog 2-Aminobenzothiazole Analog BT_analog->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole analogs.

Other Mechanisms

Beyond kinase inhibition, other mechanisms of action have been proposed, including:

  • Inhibition of Carbonic Anhydrases: Particularly relevant in the context of hypoxic tumors.[3][12]

  • Interaction with DNA: Some derivatives may act as DNA intercalating agents or inhibit topoisomerases.[2]

  • Modulation of Epigenetic Enzymes: Inhibition of enzymes like histone deacetylases (HDACs).[10]

Experimental Protocols: A Guide to In Vitro Evaluation

The biological evaluation of novel 2-aminobenzothiazole derivatives typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle:

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

DOT Diagram of the MTT Assay Workflow:

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance solubilize->read_plate analyze Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with a broad and potent range of biological activities, makes them highly attractive for further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a wider range of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Progressing the most promising compounds into preclinical animal models to evaluate their in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the implicated biological targets are relevant.

This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 28, p.11 (1948). [Link]

  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 28-34.
  • Krasnoshcheka, L. N., & Levkovskaya, G. G. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(4), 369-373.
  • Al-Ostath, O. M., El-Sayed, M. A., Al-Wabli, R. I., Al-Ghorbani, M., & Sarheed, O. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(37), 33863–33883.
  • Wang, X., Li, X., & Zhang, J. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 250, 115220.
  • Patel, D. J., & Patel, C. N. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZO DYES DERIVED FROM 2-AMINOBENZOTHIOZOLE. World Journal of Pharmaceutical Research, 5(6), 1435-1444.
  • Hernández-Vázquez, E., López-Arellano, H., Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Estrada-Soto, S., & Medina-Franco, J. L. (2022).
  • López-Arellano, H., Navarrete-Vázquez, G., Estrada-Soto, S., & Medina-Franco, J. L. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 27(19), 6537.
  • Wang, X., Li, X., & Zhang, J. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed, 250, 115220.
  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1836–1851.
  • Potapov, A. S., & Levkovskaya, G. G. (2021).
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Science, 63(6), 2568-2580.
  • Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 174-190.
  • Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of medicinal chemistry, 39(17), 3375–3384.
  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. PubMed, 34(1), 1836-1851.
  • Yurttaş, L., Tay, F., & Demirayak, Ş. (2015). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Journal of enzyme inhibition and medicinal chemistry, 30(3), 473–479.
  • Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Semantic Scholar.
  • Kumar, A., & Kumar, R. (2018). design, synthesis pharmacological evaluation of 2- aryl benzothiazole derivatives for antitubercular activity.
  • Malik, J. K., & Singh, P. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • S. S. S. (2016). Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation.
  • Loewe, W., Cossmann, K. H., & Meyer, E. (1974). U.S. Patent No. 3,801,587. Washington, DC: U.S.

Sources

Methodological & Application

Application Notes and Protocols: 6-Methyl-1,3-benzothiazole-2,4-diamine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis and potential applications of 6-methyl-1,3-benzothiazole-2,4-diamine (CAS No. 1071346-94-5) as a versatile building block in organic synthesis. While direct literature on this specific diamine is sparse, this guide extrapolates from the well-established chemistry of related benzothiazole derivatives to present robust, scientifically-grounded protocols and application insights. The unique disposition of the amino groups at the C2 and C4 positions offers differential reactivity, making this scaffold a highly attractive candidate for the synthesis of complex heterocyclic systems, advanced polymers, and novel chromophores. We will explore its proposed synthesis, its strategic use in medicinal chemistry, dye synthesis, and materials science, providing detailed experimental procedures and mechanistic rationale.

Introduction: The Strategic Value of the Benzothiazole Scaffold

The benzothiazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its rigid, planar structure and its presence in a multitude of biologically active compounds and functional materials.[1][2] Derivatives of benzothiazole are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The introduction of substituent groups onto the benzothiazole core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity and material characteristics.

This compound is a particularly intriguing, yet underexplored, derivative. Its key features include:

  • A Methyl Group at C6: This group provides a lipophilic handle and can influence metabolic stability and binding interactions in a biological context.

  • Two Amino Groups at C2 and C4: These groups serve as key reactive sites for further synthetic elaboration. Crucially, their electronic environments are distinct. The C2-amino group is part of an aminal-like system, rendering it less nucleophilic than the C4-amino group, which is a more conventional aromatic amine. This differential reactivity can be exploited for selective functionalization.

This guide will provide a framework for leveraging these features in advanced organic synthesis.

Proposed Synthesis of this compound

A robust synthesis of the title compound can be logically inferred from established benzothiazole chemistry. The most plausible route commences with the commercially available 2-amino-6-methylbenzothiazole, proceeding through a nitration-reduction sequence. This approach is analogous to synthetic strategies for related nitro- and amino-substituted benzothiazoles.[5]

Synthetic Workflow

Synthetic Workflow A 2-Amino-6-methylbenzothiazole B Nitration (HNO3/H2SO4) A->B C 2-Amino-6-methyl-4-nitrobenzothiazole B->C D Reduction (e.g., SnCl2/HCl) C->D E This compound D->E

Caption: Proposed synthetic route to this compound.

Detailed Protocol: Two-Step Synthesis

Part A: Nitration of 2-Amino-6-methylbenzothiazole

  • Rationale: The introduction of a nitro group is a classic electrophilic aromatic substitution. The benzothiazole ring system will direct nitration to the electron-rich benzene portion of the molecule. The 4-position is activated by the C2-amino group and is a likely site for substitution.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0-5°C in an ice-salt bath, add 2-amino-6-methylbenzothiazole (10.0 g, 60.9 mmol) portion-wise, ensuring the temperature does not exceed 10°C.

    • Once the addition is complete and a homogenous solution is obtained, add a pre-cooled mixture of concentrated nitric acid (4.6 mL, 67.0 mmol) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes, maintaining the temperature below 5°C.

    • After the addition, continue stirring at 0-5°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.

    • The precipitated yellow solid, 2-amino-6-methyl-4-nitrobenzothiazole, is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and then dried under vacuum.

Part B: Reduction of 2-Amino-6-methyl-4-nitrobenzothiazole

  • Rationale: The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation. Tin(II) chloride in acidic medium is a reliable method for this conversion.

  • Procedure:

    • Suspend the dried 2-amino-6-methyl-4-nitrobenzothiazole (from the previous step, approx. 60 mmol) in ethanol (200 mL).

    • To this suspension, add a solution of tin(II) chloride dihydrate (67.7 g, 300 mmol) in concentrated hydrochloric acid (100 mL) portion-wise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12. This will precipitate tin salts.

    • Extract the product into ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Applications in Organic Synthesis

The presence of two distinct amino groups makes this compound a powerful building block for constructing complex molecular architectures.

Synthesis of Novel Heterocyclic Systems

The diamine can be reacted with 1,2- or 1,3-bis-electrophiles to construct novel fused heterocyclic systems. The differential reactivity of the C2 and C4 amino groups can potentially allow for regioselective cyclizations.

Protocol: Synthesis of a Pyrimido[5,4-d]benzothiazole Derivative

  • Rationale: The more nucleophilic C4-amino group is expected to react preferentially with one electrophilic center of a β-dicarbonyl compound, followed by intramolecular cyclization involving the C2-amino group to form a fused pyrimidine ring.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 g, 5.2 mmol) in glacial acetic acid (20 mL).

    • Add ethyl acetoacetate (0.75 g, 5.7 mmol) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the product by column chromatography or recrystallization to yield the desired pyrimido[5,4-d]benzothiazole derivative.

Precursor for Azo Dyes

Aromatic diamines are classic precursors for azo dyes. This compound can be used to synthesize both mono- and bis-azo dyes. Selective diazotization of the more reactive C4-amino group is feasible under controlled conditions.[6][7]

Protocol: Synthesis of a Mono-Azo Dye

  • Rationale: Diazotization of the C4-amino group followed by coupling with an electron-rich aromatic compound (e.g., a phenol or aniline derivative) will yield a mono-azo dye. The benzothiazole moiety acts as a potent auxochrome, often resulting in deep and vibrant colors.[8]

  • Procedure:

    • Diazotization: Dissolve this compound (1.0 g, 5.2 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (0.38 g, 5.5 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

    • Coupling: In a separate beaker, dissolve 2-naphthol (0.75 g, 5.2 mmol) in a 10% sodium hydroxide solution (20 mL) and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring in the ice bath for 1-2 hours.

    • Collect the dye by filtration, wash with water, and dry.

Monomer for High-Performance Polymers

The diamine functionality makes this compound an ideal monomer for the synthesis of polyamides, polyimides, or polyureas through step-growth polymerization with diacyl chlorides, dianhydrides, or diisocyanates, respectively. The rigid benzothiazole unit incorporated into the polymer backbone would be expected to impart high thermal stability and mechanical strength.

Protocol: Synthesis of a Polyamide

  • Rationale: The reaction of the diamine with a diacyl chloride, such as terephthaloyl chloride, will form a polyamide with the rigid benzothiazole unit in the polymer backbone.

  • Procedure:

    • In a dry, nitrogen-purged flask, dissolve this compound (1.0 g, 5.2 mmol) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) (20 mL) containing 5% lithium chloride (to aid solubility).

    • Cool the solution to 0°C and add terephthaloyl chloride (1.05 g, 5.2 mmol) portion-wise with efficient stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

    • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

    • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum at an elevated temperature (e.g., 80°C).

Data Summary and Visualization

Physicochemical Properties
PropertyValueSource
CAS Number 1071346-94-5
Molecular Formula C₈H₉N₃S
Molecular Weight 191.25 g/mol Calculated
Appearance (Predicted) Light brown to yellow solid-
Application Workflow Diagramdot

digraph "Application_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Sources

Topic: The Emerging Potential of 6-Methyl-1,3-benzothiazole-2,4-diamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemistry Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] This versatile scaffold is present in numerous natural products and has been integral to the development of therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]

While many benzothiazole derivatives have been extensively studied, this guide focuses on the specific, yet underexplored, potential of 6-Methyl-1,3-benzothiazole-2,4-diamine . The strategic placement of a methyl group at the 6-position and amine groups at the 2- and 4-positions provides a unique chemical architecture. The methyl group can enhance binding through hydrophobic interactions and improve metabolic stability, while the dual amine functionalities offer key hydrogen bonding sites and opportunities for diverse chemical modifications.

This document serves as a comprehensive guide for researchers aiming to explore the therapeutic applications of this scaffold. It provides a logical framework for its synthesis, biological evaluation, and potential mechanisms of action, drawing upon established knowledge of closely related and analogous benzothiazole compounds.

Part 1: Synthetic Strategy and Derivatization

The foundation of any medicinal chemistry program is a robust and flexible synthetic route. The synthesis of the this compound core allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Protocol 1: Proposed Synthesis of the this compound Scaffold

This protocol outlines a plausible multi-step synthesis, which is a common approach for constructing substituted 2-aminobenzothiazoles.

Rationale: The workflow begins with a commercially available starting material and proceeds through nitration, reduction, and thiocyanation to build the core heterocyclic structure. Each step is chosen for its reliability and scalability in a laboratory setting.

G A 1. Nitration (p-Toluidine) B 2. Thiol Protection & Acetylation (5-Methyl-2-nitroaniline) A->B HNO₃ / H₂SO₄ C 3. Thiocyanation (Protected Aniline) B->C 1. Ac₂O 2. NaS₂O₃ D 4. Reductive Cyclization (Thiocyanate Intermediate) C->D KSCN / Br₂ E 5. Nitration of Benzothiazole Core (6-Methyl-1,3-benzothiazol-2-amine) D->E H₂ / Pd-C F 6. Reduction of Nitro Group (6-Methyl-4-nitro-1,3-benzothiazol-2-amine) E->F HNO₃ / H₂SO₄ G 7. Final Product (this compound) F->G Fe / HCl or H₂ / Pd-C

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Nitration of p-Toluidine:

    • Dissolve p-toluidine in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

    • Stir for 2-4 hours, then pour onto crushed ice.

    • Filter the resulting precipitate (5-methyl-2-nitroaniline), wash with cold water, and dry.

  • Thiocyanation:

    • Dissolve 5-methyl-2-nitroaniline in glacial acetic acid.

    • Add potassium thiocyanate and stir to dissolve.

    • Cool the mixture in an ice bath and add a solution of bromine in acetic acid dropwise.

    • Stir for several hours. The product, 2-amino-6-methyl-4-nitro-1-thiocyanatobenzene, will precipitate. Filter and wash.

  • Reductive Cyclization to form 2-Amino-6-methyl-4-nitrobenzothiazole:

    • Suspend the thiocyanate intermediate in an aqueous acid solution (e.g., H₂SO₄).

    • Heat the mixture under reflux. The cyclization reaction forms the benzothiazole ring.

    • Cool the reaction, neutralize with a base (e.g., NaOH) to precipitate the product. Filter, wash, and dry.

  • Reduction to this compound:

    • Dissolve the nitro-benzothiazole intermediate in ethanol.

    • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using H₂ gas and a Palladium-on-carbon (Pd/C) catalyst.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture (if using Fe/HCl) and remove the solvent under reduced pressure.

    • Purify the final product using column chromatography.

Part 2: Potential Therapeutic Applications and Screening Protocols

Based on extensive research into analogous structures, the this compound scaffold is a promising candidate for several therapeutic areas, most notably oncology.

Application I: Kinase Inhibition in Oncology

The benzothiazole core is a well-established scaffold for designing selective kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Derivatives of this scaffold could potentially target key kinases in proliferative pathways like the MAPK or PI3K pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Target This compound Derivative Target->MEK Inhibition Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: Potential inhibition of the MAPK signaling pathway.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the target kinase, substrate peptide, and ATP in the kinase buffer.

  • Assay Procedure:

    • In a 384-well white plate, add 5 µL of the test compound at various concentrations (serial dilutions). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration typically at or below the Km value for the kinase).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and measure ATP levels by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound IDTarget KinaseIC₅₀ (nM)
Control-Inhibitor MEK115
Test-Cmpd-001 MEK1120
Test-Cmpd-002 MEK1>10,000
Test-Cmpd-003 MEK145

Table 1: Example data from a primary kinase screen.

Application II: General Anticancer Cytotoxicity

Many benzothiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6][7][8] The initial step in evaluating a new compound is to assess its general toxicity against a panel of cancer cells.

Protocol 3: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability against the log of concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening data provides the foundation for rational drug design. By synthesizing and testing derivatives of this compound, researchers can build a robust SAR.

Key Modification Points:

  • 2-Amino Group: This position is ideal for introducing a variety of side chains via amide bond formation or reductive amination to explore the binding pocket.

  • 4-Amino Group: Can be used as an alternative attachment point or can be modified to modulate physicochemical properties like solubility and polarity.

  • Benzene Ring: While the 6-methyl group is fixed, further substitutions on the benzene ring (if synthetically feasible) could fine-tune electronic properties and target interactions.

cluster_sar Lead Optimization Workflow Start Initial Hit (this compound) Synth Synthesize Analogue Library (R¹, R²) Start->Synth Screen Primary Screening (Kinase & Cell Viability) Synth->Screen SAR Analyze SAR (Identify Key Groups) Screen->SAR SAR->Synth Design Next Generation Optimize Optimize Properties (Potency, Selectivity, ADME) SAR->Optimize Lead Lead Candidate Optimize->Lead

Caption: Iterative cycle of lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. Its unique substitution pattern offers significant opportunities for chemical exploration. By employing the synthetic and screening protocols detailed in this guide, researchers can systematically evaluate its potential, build a comprehensive structure-activity relationship, and progress towards identifying potent and selective lead candidates for further preclinical development. Future work should focus on exploring diverse chemical modifications at the amine positions and evaluating the resulting compounds in a broad range of biological assays to uncover their full therapeutic potential.

References

  • Kambhare, D. et al. (2013). Synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b][6][8] benzothiazole and its 2-substituted derivative. Journal of Pharmaceutical Research, 7, 823–827.

  • Lee, H. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5129. Available from: [Link]

  • Zhang, M. et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Sadhasivam, B. et al. (2018). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]

  • El-Sayed, M. et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14(1), 1-36. Available from: [Link]

  • Abusharkh, K. A. N. et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 357(1), e2300295. Available from: [Link]

  • Bhat, A. K., & Kumar, A. (2014). Biological Aspects of Emerging Benzothiazoles: A Short Review. International Journal of ChemTech Research, 6(5), 2984-2993. Available from: [Link]

  • Badgujar, N. D. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-20. Available from: [Link]

  • Liu, C. et al. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1874-1879. Available from: [Link]

  • Wang, Y. et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(7), 1757. Available from: [Link]

  • Early, J. G. et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 8(5), 1033-1040. Available from: [Link]

  • Fadda, A. A. et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31690-31713. Available from: [Link]

  • Baraskar, A. R. et al. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry, 7(4), 258-272. Available from: [Link]

  • Hafez, D. E. et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

  • Fadda, A. A. et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Journal of Heterocyclic Chemistry, 54(6), 3463-3472. Available from: [Link]

  • Keri, R. S. et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 433-473. Available from: [Link]

Sources

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 6-Methyl-1,3-benzothiazole-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Benzothiazoles in Oncology

The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including notable anticancer activity.[1][2] The anticancer effects of benzothiazole derivatives are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways crucial for tumor growth and survival.[3][4] Specifically, substituted 2-aminobenzothiazoles have been a focal point of research, with numerous derivatives showing potent cytotoxicity against various cancer cell lines.[5][6] This document provides a detailed guide for researchers on the in vitro evaluation of a specific subclass, 6-Methyl-1,3-benzothiazole-2,4-diamine derivatives, as potential anticancer agents. The protocols outlined herein are designed to be robust and provide a comprehensive assessment of the cytotoxic and mechanistic properties of these novel compounds.

Part 1: Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives typically begins with the appropriate substituted aniline precursor. A common synthetic route involves the reaction of p-toluidine with ammonium thiocyanate to form the initial benzothiazole amine scaffold.[7][8] Further chemical modifications can then be introduced at the 2 and 4 positions to generate a library of derivatives for screening.

General Synthetic Workflow:

A p-Toluidine C Cyclization Reaction A->C B Ammonium Thiocyanate B->C D 6-Methyl-2-aminobenzothiazole C->D Formation of benzothiazole ring E Nitration/Reduction or other amination strategies D->E F This compound core E->F Introduction of second amino group G Derivatization at Amino Groups F->G H Final Derivative Library G->H I Purification and Characterization (NMR, MS, IR) H->I

Caption: General synthetic scheme for this compound derivatives.

Following synthesis, it is imperative to confirm the structure and purity of each derivative using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]

Part 2: In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential involves screening the synthesized derivatives for their ability to inhibit the proliferation of various cancer cell lines. The choice of cell lines should ideally represent different cancer types to determine the spectrum of activity.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][9] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

DerivativeCancer Cell LineIC50 (µM)
Compound XMCF-7 (Breast)e.g., 15.2
Compound XA549 (Lung)e.g., 22.8
Compound YMCF-7 (Breast)e.g., 8.5
Compound YA549 (Lung)e.g., 12.1

Part 3: Mechanistic Studies of Lead Compounds

Derivatives that exhibit potent and selective anticancer activity in the initial screening should be subjected to further mechanistic studies to elucidate their mode of action.

Apoptosis Induction Analysis: Annexin V-FITC/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[5] The Annexin V-FITC assay is a standard method for detecting early apoptosis.[5] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[5] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[5][10]

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the lead compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Workflow for Apoptosis Detection:

A Cancer Cells + Lead Compound B Incubation (24-48h) A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate (15 min, RT, Dark) E->F G Flow Cytometry Analysis F->G H Data Interpretation: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) G->H

Caption: Workflow for assessing apoptosis induction by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[3] Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[2][3]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the lead compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. Ethanol fixation permeabilizes the cells, allowing PI to enter and bind to DNA.[3]

  • RNase Treatment: Wash the fixed cells with PBS and treat with RNase A to prevent the staining of RNA by PI.[2]

  • PI Staining: Stain the cells with PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Investigation of Molecular Targets: Western Blotting

Western blotting is a powerful technique to investigate the effect of the lead compounds on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.[11] Benzothiazole derivatives have been shown to modulate pathways such as PI3K/Akt/mTOR and EGFR signaling.[4]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the lead compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of Akt, ERK, as well as apoptosis-related proteins like Bax and Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Potential Signaling Pathway for Investigation:

EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole This compound Derivative Benzothiazole->EGFR Inhibition? Benzothiazole->PI3K Inhibition? Benzothiazole->Akt Inhibition?

Caption: Potential EGFR/PI3K/Akt signaling pathway targeted by benzothiazole derivatives.

Conclusion and Future Directions

The protocols detailed in this application note provide a comprehensive framework for the in vitro evaluation of this compound derivatives as potential anticancer agents. Positive results from these assays, particularly the identification of a lead compound with potent and selective activity, a clear mechanism of action, and a defined molecular target, would warrant further preclinical development, including in vivo efficacy studies in animal models of cancer. The versatility of the benzothiazole scaffold suggests that with further optimization, novel and effective cancer therapeutics can be developed.[2]

References

  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. (2014). PubMed. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. [Link]

  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. (2014). AVESİS. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). PubMed Central. [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (1996). PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). PubMed Central. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). PubMed. [Link]

  • Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. (n.d.). PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (2010). ResearchGate. [Link]

  • 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. (1998). SciSpace. [Link]

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. (2020). PubMed. [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. (2003). PubMed. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2018). ResearchGate. [Link]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). (2016). SciSpace. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial and Antifungal Screening of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global health, rendering conventional therapies ineffective and escalating morbidity, mortality, and healthcare costs.[1][2] This crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly the benzothiazole scaffold, have emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5][6]

The benzothiazole nucleus, a fusion of benzene and thiazole rings, offers a versatile platform for chemical modification, enabling the fine-tuning of its biological efficacy.[4] Structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the benzothiazole ring can profoundly influence its antimicrobial potency.[1][3] This document provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of a novel derivative, 6-Methyl-1,3-benzothiazole-2,4-diamine , as a potential antimicrobial and antifungal agent.

These protocols are designed for researchers, scientists, and drug development professionals, grounding methodologies in the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9] Adherence to these standardized procedures is paramount for generating reproducible, comparable, and reliable data essential for preclinical assessment.

Scientific Rationale and Potential Mechanism of Action

2.1 The Benzothiazole Scaffold: A Proven Pharmacophore Benzothiazole derivatives exert their antimicrobial effects by interacting with various essential cellular targets in pathogens.[2][10] Documented mechanisms include the inhibition of critical enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase, thereby disrupting DNA replication, folate synthesis, and pyrimidine biosynthesis, respectively.[1][6][10] The lipophilic nature of the benzothiazole core facilitates permeation through microbial cell membranes, a crucial step for reaching intracellular targets.[11]

2.2 Hypothesis for this compound The introduction of a methyl group at the C-6 position and two amine groups at the C-2 and C-4 positions of the benzothiazole ring is hypothesized to modulate the molecule's electronic and steric properties. The amine groups, in particular, can act as crucial hydrogen bond donors and acceptors, potentially enhancing binding affinity to microbial enzyme targets. This guide provides the framework to rigorously test this hypothesis.

Below is a conceptual diagram illustrating the potential inhibitory targets of benzothiazole derivatives within a bacterial cell.

MoA_Pathway cluster_cell Bacterial Cell cluster_pathways DNA_Gyrase DNA Gyrase (DNA Replication) DNA DNA DNA_Gyrase->DNA DHPS DHPS (Folate Synthesis) Folate Folic Acid DHPS->Folate Dihydroorotase Dihydroorotase (Pyrimidine Synthesis) Pyrimidine Pyrimidines Dihydroorotase->Pyrimidine Compound Benzothiazole Derivative Compound->DNA_Gyrase Compound->DHPS Compound->Dihydroorotase

Caption: Potential enzymatic targets for benzothiazole derivatives.

Comprehensive Experimental Workflow

A structured, multi-stage screening process is essential for efficiently evaluating a novel compound. The workflow begins with broad primary screening to detect any bioactivity, followed by quantitative secondary screening to determine potency, and culminating in an assessment of cidal versus static activity.

Screening_Workflow prep Step 1: Compound & Inoculum Preparation primary Step 2: Primary Screening (Agar Diffusion) prep->primary secondary_mic Step 3: Secondary Screening (Broth Microdilution for MIC) primary->secondary_mic If Active secondary_mbc Step 4: Cidal Activity Assay (MBC / MFC Determination) secondary_mic->secondary_mbc analysis Step 5: Data Analysis & Interpretation secondary_mbc->analysis

Caption: High-level workflow for antimicrobial compound screening.

Detailed Experimental Protocols

4.1 Protocol 1: Preparation of Test Compound and Microbial Cultures

Rationale: Accurate and standardized preparation of the test compound and microbial inocula is the foundation for reproducible susceptibility testing. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its final concentration must be controlled to avoid inherent antimicrobial effects. Microbial inocula must be standardized to a specific cell density to ensure consistent results across experiments.

Materials:

  • This compound (powder form)

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria

  • Sterile RPMI-1640 Medium for fungi

  • Sterile saline solution (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal Strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer or Densitometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Stock Solution Preparation: a. Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL) of this compound in 100% DMSO. b. Ensure complete dissolution. If necessary, use gentle vortexing or sonication. c. Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container. Store at -20°C.

  • Microbial Inoculum Preparation: a. Bacteria: From a fresh 18-24 hour culture plate (TSA), select 3-5 isolated colonies. b. Transfer colonies into a tube of sterile saline or MHB. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL) using a spectrophotometer (625 nm) or by visual comparison. e. This standardized suspension must be further diluted for specific assays as described below.

    f. Yeast (Candida): Follow the same procedure as for bacteria, using an SDA plate and RPMI-1640 medium. Adjust to 0.5 McFarland standard (equivalent to approx. 1-5 x 10⁶ CFU/mL).[8]

    g. Molds (Aspergillus): Grow the mold on an SDA plate for 5-7 days until sporulation is evident. h. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. i. Gently scrape the surface with a sterile loop. j. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes. k. Adjust the upper suspension with a hemocytometer to the required concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for CLSI mold testing).[9]

4.2 Protocol 2: Primary Screening via Agar Well Diffusion

Rationale: This method provides a rapid, qualitative assessment of the compound's ability to inhibit microbial growth. A zone of growth inhibition around the well indicates antimicrobial activity.

Procedure:

  • Prepare Mueller-Hinton Agar (MHA) plates for bacteria and SDA plates for fungi.

  • From the standardized 0.5 McFarland suspension (Protocol 4.1), take a sterile cotton swab, dip it into the suspension, and remove excess liquid by pressing against the inside of the tube.

  • Swab the entire surface of the agar plate evenly in three directions to create a lawn of growth.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer (6 mm diameter), punch equidistant wells into the agar.

  • Pipette a defined volume (e.g., 50 µL) of the test compound solution (prepared at a high concentration, e.g., 1 mg/mL in a suitable diluent) into a well.

  • Controls:

    • Positive Control: Add a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to a separate well.

    • Negative Control: Add the solvent (e.g., 10% DMSO in saline) to another well to ensure it has no inhibitory effect.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Measure the diameter (in mm) of the clear zone of inhibition around each well.

4.3 Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is the "gold standard" for quantitative susceptibility testing.[12] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a precise measure of its potency.[7][8]

Procedure:

  • Use sterile 96-well U-bottom microtiter plates.

  • Add 50 µL of the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) to wells 2 through 12 in each row designated for testing.

  • Prepare an intermediate dilution of the compound stock solution. For example, dilute the 10240 µg/mL stock to 512 µg/mL in broth.

  • Add 100 µL of this 512 µg/mL compound solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

  • Continue this serial dilution from well 2 to well 10. Discard 50 µL from well 10. This will create a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Well 11 will serve as the growth control (no compound). Add 50 µL of broth to it. Well 12 serves as the sterility control (no compound, no inoculum).

  • Prepare the final microbial inoculum by diluting the 0.5 McFarland suspension into the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.

  • Inoculate wells 1 through 11 with 50 µL of this final inoculum. The total volume in each well is now 100 µL. Note: The final concentration of the compound is now halved.

  • Seal the plate and incubate at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Read the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth).

4.4 Protocol 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: The MIC value indicates growth inhibition (stasis) but does not differentiate it from microbial killing (cidal activity). The MBC/MFC test is a crucial follow-up to determine if the compound is bactericidal/fungicidal.

Procedure:

  • Following MIC determination (Protocol 4.3), take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, drug-free agar plate (MHA or SDA).

  • Incubate the plates at 35-37°C for 18-48 hours, until growth is visible in the control spots.

  • The MBC or MFC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often determined as the lowest concentration that yields no more than 1-2 colonies on the subculture plate.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Data for Agar Well Diffusion Screening

Test Organism Compound (1 mg/mL) Zone of Inhibition (mm) Positive Control (e.g., Ciprofloxacin 10 µg) Zone of Inhibition (mm) Negative Control (Solvent) Zone of Inhibition (mm)
S. aureus 22 25 0
E. coli 18 28 0

| C. albicans | 20 | 24 (Fluconazole 25 µg) | 0 |

Table 2: Example Data for MIC/MBC/MFC Determination

Test Organism MIC (µg/mL) MBC/MFC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus 4 8 Cidal (≤4)
E. coli 8 64 Static (>4)

| C. albicans | 4 | 16 | Cidal (≤4) |

Interpretation Note: The MBC/MIC ratio is a useful indicator. A ratio of ≤4 is generally considered cidal, while a ratio >4 suggests static activity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
  • Ali, D., & Khan, I. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 35. Retrieved from [Link]

  • Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(30), 15488-15508. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Abdel-Moneim, D., Morsy, K., & El-Faham, A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. Retrieved from [Link]

  • Revie, N. M., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa153. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Bentham Science. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 757-779. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Pierce, C. M., & Clancy, C. J. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(3), 256. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Scitech Journals. (n.d.). Antifungal Efficacy of Novel C-6 Methyl-Substituted Benzothiazole Derivatives Against Candida albicans. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Retrieved from [Link]

  • Glamočlija, J., Stanojković, T., & Soković, M. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4048. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antifungal Activity of Novel C-6 Methyl Substituted Benzothiazole Derivatives against Candida albicans. Retrieved from [Link]

  • Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8798. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Antifungal Activity of Novel C-6 Methyl Substituted Benzothiazole Derivatives against Candida albicans. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-methyl-1,3-benzothiazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • The Open Pharmaceutical Sciences Journal. (2018). Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Retrieved from [Link]

  • National Institutes of Health. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]

  • RGUHS. (2024, December 20). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Azo Dyes from 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as an in-depth technical guide for researchers, medicinal chemists, and material scientists on the synthesis of novel azo dyes utilizing 6-Methyl-1,3-benzothiazole-2,4-diamine as a versatile precursor. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, known for imparting unique photophysical properties and biological activities.[1][2] By incorporating this moiety into an azo dye framework, novel compounds with potential applications as advanced colorants, biological probes, or therapeutic agents can be developed.[3][4]

This document provides a foundational understanding of the synthesis, detailed experimental protocols, and characterization techniques, grounded in established chemical principles. The procedures outlined are based on standard methodologies for azo dye synthesis, adapted for the specific properties of benzothiazole amines.[5][6][7]

Core Principles: The Chemistry of Azo Dye Formation

The synthesis of azo dyes is a classic and robust transformation in organic chemistry, proceeding through a well-defined two-step electrophilic aromatic substitution mechanism.[8]

Step 1: Diazotization The process begins with the conversion of a primary aromatic amine into a reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][10]

  • Expertise & Experience: The diazotization of heterocyclic amines such as this compound can be challenging due to their lower basicity compared to simple anilines. Therefore, using strong acidic conditions is often necessary to ensure complete dissolution and protonation of the amine, facilitating the reaction with the nitrosating agent.[3][11] This reaction is highly exothermic and the resulting diazonium salts are only stable at low temperatures, typically 0–5 °C.[9][12] Decomposition at higher temperatures leads to undesired side products and significantly lower yields.

Step 2: Azo Coupling The diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, anilines, and other activated aromatic or heterocyclic systems. The electrophilic diazonium ion attacks the activated ring, resulting in the formation of a stable azo linkage (–N=N–), which acts as a chromophore responsible for the compound's color.[7]

  • Trustworthiness: The pH of the coupling reaction is a critical parameter that dictates the success of the synthesis. When coupling with phenols, a mildly alkaline medium (pH 8-10) is required to deprotonate the hydroxyl group into the much more strongly activating phenoxide ion. Conversely, coupling with aromatic amines requires a mildly acidic medium (pH 4-6) to prevent the deactivation of the diazonium salt while ensuring the amine coupling partner remains sufficiently nucleophilic.

Workflow Visualization

The overall synthetic workflow can be visualized as a sequential process from starting materials to the final purified product.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Work-up & Purification start This compound in Acid reagent1 NaNO₂ Solution start->reagent1 Add dropwise at 0-5°C diazonium Diazonium Salt Solution (Unstable Intermediate) reagent1->diazonium reaction Coupling Reaction Mixture diazonium->reaction Add dropwise at 0-5°C coupler Coupling Component in Solution (e.g., 2-Naphthol in NaOH) coupler->reaction filtration Vacuum Filtration reaction->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization product Purified Novel Azo Dye recrystallization->product

Caption: General workflow for the synthesis of novel azo dyes.

Detailed Experimental Protocols

Disclaimer: These protocols provide a generalized methodology. The diamine structure of this compound allows for the potential synthesis of mono-azo or bis-azo dyes. The following protocol is optimized for the synthesis of a mono-azo dye by using a 1:1 molar ratio of the diamine to the coupling component. Researchers must exercise caution and use appropriate personal protective equipment (PPE).

Protocol 1: Diazotization of this compound

This protocol details the critical first step: the formation of the diazonium salt.

Materials and Reagents:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL conical flask, suspend this compound (1.0 eq) in a mixture of distilled water (20 mL) and concentrated HCl (5 mL).

  • Stir the mixture until the amine is completely dissolved. Gentle warming may be required, but the solution must be cooled before proceeding.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath with constant stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.[5][9]

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water (5-10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction goes to completion.

  • The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.[9]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the coupling of the diazonium salt with a representative phenol, 2-naphthol, to form the azo dye.

Materials and Reagents:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (25 mL). Stir until a clear solution is obtained.

  • Cool this solution to 0–5 °C in an ice-salt bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold alkaline 2-naphthol solution.

  • An intensely colored precipitate of the azo dye should form immediately.[9]

  • Continue stirring the reaction mixture in the ice bath for 30–60 minutes to ensure the coupling reaction is complete.[9]

  • Check the pH of the solution; it should remain alkaline (pH > 8) to ensure the naphthol remains in its activated naphthoxide form.

Protocol 3: Isolation and Purification

This protocol details the final steps to obtain the pure azo dye.

Procedure:

  • Isolation: Collect the precipitated crude azo dye by suction filtration using a Buchner funnel.[12]

  • Washing: Wash the solid product on the filter with several portions of cold distilled water to remove any unreacted salts and base. Continue washing until the filtrate is neutral.

  • Drying: Dry the crude product on the funnel by maintaining suction. Subsequently, transfer the solid to a watch glass and allow it to air-dry or dry in a desiccator.

  • Purification: The crude dye can be further purified by recrystallization.

    • Select a suitable solvent (e.g., ethanol, glacial acetic acid, or dimethylformamide) in which the dye is sparingly soluble at room temperature but readily soluble when hot.

    • Dissolve the crude dye in a minimum amount of the hot solvent.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the hot, saturated solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.[12]

Structural Elucidation and Data Presentation

The confirmation of the novel azo dye's structure is paramount. A combination of spectroscopic and spectrometric techniques should be employed.

Technique Purpose Expected Observations for a Benzothiazole Azo Dye
UV-Visible Spectroscopy Determine the wavelength of maximum absorbance (λmax) and molar absorptivity (ε), which relates to the color and intensity of the dye.[13]An intense absorption band in the visible region (typically 400-600 nm) corresponding to the π → π* transition of the extended conjugated system.
FT-IR Spectroscopy Identify key functional groups and confirm the formation of the azo linkage.[14]Appearance of a characteristic peak for the N=N stretch (approx. 1400-1500 cm⁻¹). Disappearance of the primary amine N-H stretching bands from the starting material. Presence of O-H stretch (if a phenol was used as coupler).
¹H NMR Spectroscopy Provide detailed information about the proton environment in the molecule, confirming the aromatic substitution pattern.Complex aromatic signals corresponding to the benzothiazole and coupling component rings. Absence of the -NH₂ protons from the starting diamine.
Mass Spectrometry (MS) Determine the molecular weight of the synthesized dye, confirming its elemental composition.[14]A molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target azo dye.
Reaction Mechanism Visualization

G cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step Amine R-NH₂ NitrousAcid + HONO, H⁺ Amine->NitrousAcid Diazonium R-N₂⁺ (Diazonium Salt) NitrousAcid->Diazonium Coupler Ar-H (Electron-rich) Diazonium->Coupler + AzoDye R-N=N-Ar Coupler->AzoDye - H⁺

Caption: The two-step mechanism of azo dye synthesis.

Potential Applications and Future Scope

Azo dyes derived from benzothiazole are not merely colorants; they are functional molecules with a wide range of potential applications.

  • Advanced Textiles: Benzothiazole-based disperse dyes are known for their high affinity for polyester fibers and good fastness properties.[7][15]

  • Medicinal Chemistry: The benzothiazole nucleus is a key pharmacophore in many bioactive compounds.[1] Novel azo dyes incorporating this moiety may exhibit enhanced antimicrobial, antifungal, or anticancer activities.[3][16]

  • Fluorescent Probes: Many benzothiazole derivatives exhibit strong fluorescence.[14][15] The synthesized azo dyes could be investigated as fluorescent probes for biological imaging or chemical sensing.

  • Optical Materials: The unique electronic properties of these dyes make them candidates for applications in nonlinear optics, solar cells, and optical data storage.[3][13]

The presence of a second, unreacted amino group on the benzothiazole ring in the mono-azo product offers a valuable handle for further chemical modification, allowing for the synthesis of more complex structures, bis-azo dyes, or for conjugation to polymers and biomolecules.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs.
  • MDPI. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • Şener, N., et al. (2017). Synthesis, Characterization, and Fluorescence Studies of Novel Heterocyclic Azo Dyes Derived from Benzothiazole. Journal of Heterocyclic Chemistry, 54(6), 3510–3518.
  • ResearchGate. (n.d.). Synthesis and characterization of novel bioactive azo compounds fused with benzothiazole and their versatile biological applications.
  • Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Ethyl-1,3-benzothiazol-6-amine.
  • Semantic Scholar. (n.d.). Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • Physics @ Manasagangotri. (2021). Coumarin-Benzothiazole Based Azo Dyes.
  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Semantic Scholar. (2021). Synthesis and characterization of novel bioactive azo compounds fused with benzothiazole and their versatile biological applications.
  • ResearchGate. (n.d.). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes.
  • National Institutes of Health (NIH). (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
  • International Science Community Association. (2013). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
  • National Institutes of Health (NIH). (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

Sources

Application Notes & Protocols: 6-Methyl-1,3-benzothiazole-2,4-diamine as a Versatile Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry and materials science, prized for its rigid, planar geometry and excellent photophysical properties.[1] Derivatives of benzothiazole are characterized by high fluorescence quantum yields, large Stokes shifts, and significant environmental sensitivity, making them ideal candidates for the development of fluorescent probes.[1][2] This document introduces 6-Methyl-1,3-benzothiazole-2,4-diamine, a novel scaffold, and provides a comprehensive guide to its application in creating advanced fluorescent probes for researchers in cell biology, diagnostics, and drug development. We will explore the unique advantages conferred by its specific substitution pattern, propose a synthetic strategy for a target-specific probe, and provide detailed protocols for its characterization and application in biological imaging.

The Benzothiazole Scaffold: A Foundation for Excellence

Benzothiazole and its derivatives have become a major focus for chemists and biologists due to their tunable optical properties and their capacity for analyte detection.[3] The core structure, a fusion of benzene and thiazole rings, creates a delocalized π-electron system that is inherently fluorescent.[1] The true power of this scaffold lies in its synthetic tractability; by modifying different sites on the rings, one can precisely regulate the molecule's electronic and photophysical characteristics.[1]

Common mechanisms exploited in benzothiazole probes include:

  • Intramolecular Charge Transfer (ICT): An electron-donating group and an electron-withdrawing group on the scaffold create a dipolar excited state. Analyte binding can modulate this charge transfer, leading to a change in fluorescence emission.[2][4]

  • Photoinduced Electron Transfer (PeT): A nearby electron-rich moiety can quench fluorescence through PeT. When this moiety binds to an analyte, the PeT process is inhibited, "turning on" the fluorescence.[2][3]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Probes with a hydroxyl group positioned near a nitrogen atom can undergo ESIPT, resulting in a large Stokes shift. Analyte interaction can disrupt this process, altering the emission profile.[2][3]

  • Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive in solution but become highly fluorescent upon aggregation, a property useful for sensing processes that induce molecular assembly.[2][3]

The proposed scaffold, This compound , offers distinct advantages. The two amine groups at the 2 and 4 positions act as potent electron-donating groups and provide convenient handles for synthetic modification. The methyl group at the 6-position further enhances electron density and can improve photostability and solubility in non-polar environments. This unique arrangement makes it an exceptional candidate for developing highly sensitive "turn-on" or ratiometric probes.

Design & Synthesis of a Target-Specific Probe

To illustrate the utility of the this compound scaffold, we will design a hypothetical probe, BZD-Zn1 , for the selective detection of intracellular zinc ions (Zn²⁺). Zinc is a crucial second messenger in cellular signaling, and its dysregulation is linked to numerous diseases.

Design Principle: The probe will be designed based on a Schiff base condensation reaction. The 2-amino group of the benzothiazole scaffold will be reacted with a zinc-chelating aldehyde, such as 2-formyl-8-hydroxyquinoline. The resulting Schiff base will act as a receptor for Zn²⁺. In the free state, the quinoline nitrogen can quench the benzothiazole's fluorescence via a PeT mechanism. Upon binding Zn²⁺, this PeT pathway is blocked, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).[5]

Proposed Synthetic Pathway for BZD-Zn1

The synthesis is envisioned as a multi-step process, starting from a commercially available precursor and culminating in the final probe.

BZD-Zn1_Synthesis cluster_0 Step 1: Thiocyanation & Cyclization cluster_1 Step 2: Schiff Base Condensation start 3,5-Dinitro-p-toluidine step1_reagent 1. NaSCN, Br₂ 2. Reduction (e.g., SnCl₂/HCl) scaffold This compound (Core Scaffold) step1_reagent->scaffold step2_reagent Ethanol, Acetic Acid (cat.) Reflux scaffold->step2_reagent aldehyde 2-Formyl-8-hydroxyquinoline (Zn²⁺ Receptor) probe BZD-Zn1 (Final Probe)

Caption: Proposed two-step synthesis of the Zn²⁺ probe BZD-Zn1.

Experimental Protocols

Protocol 1: Synthesis of BZD-Zn1 Probe

This protocol is a proposed methodology and requires optimization based on standard laboratory practices.

Materials:

  • This compound (Core Scaffold)

  • 2-Formyl-8-hydroxyquinoline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard glassware for reflux and purification

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (20 mL/mmol) in a round-bottom flask.

  • Add 2-Formyl-8-hydroxyquinoline (1.05 eq) to the solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash it with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/ethanol) to obtain pure BZD-Zn1.

  • Dry the final product under vacuum.

  • Validation: Characterize the structure and purity of the synthesized BZD-Zn1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Photophysical Characterization

This protocol establishes the fundamental optical properties of the BZD-Zn1 probe.

Procedure:

  • Prepare a 1.0 mM stock solution of BZD-Zn1 in DMSO.

  • Prepare a working solution (e.g., 10 µM) in a relevant buffer (e.g., 10 mM HEPES, pH 7.4).

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 300 nm to 600 nm to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectrum: Using a fluorescence spectrophotometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield (Φ): Determine the fluorescence quantum yield using a reference standard with a known Φ (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Stokes Shift: Calculate the Stokes shift as the difference between λ_em and λ_abs in nanometers (nm).

ParameterHypothetical Value (Free Probe)Hypothetical Value (+Zn²⁺)
λ_abs (nm)410415
λ_em (nm)520520
Stokes Shift (nm)110105
Quantum Yield (Φ)~0.05 (Quenched)~0.65 (Emissive)
ColorPale YellowBright Green Fluorescence

Table 1: Expected photophysical properties of BZD-Zn1.

Protocol 3: Live-Cell Imaging of Intracellular Zn²⁺

This protocol details the application of BZD-Zn1 for visualizing Zn²⁺ in cultured cells.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • BZD-Zn1 probe stock solution (1 mM in DMSO)

  • Zinc Sulfate (ZnSO₄) solution (for positive control)

  • TPEN (a zinc chelator, for negative control)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)

Cell_Imaging_Workflow cluster_setup Cell Preparation cluster_treatment Experimental Groups cluster_staining Probe Loading cluster_imaging Data Acquisition plate 1. Seed cells on glass-bottom dishes grow 2. Culture for 24h to allow adherence plate->grow control 3a. Control Group: No treatment positive 3b. Positive Control: Incubate with ZnSO₄ (50 µM, 30 min) negative 3c. Negative Control: Incubate with TPEN (20 µM, 30 min) wash1 4. Wash cells with PBS control->wash1 positive->wash1 negative->wash1 load 5. Incubate all groups with BZD-Zn1 (5 µM in serum-free media, 30 min) wash1->load wash2 6. Wash with PBS to remove excess probe load->wash2 image 7. Image cells using fluorescence microscope (Ex: ~410 nm, Em: ~520 nm) wash2->image

Caption: Step-by-step workflow for live-cell imaging of Zn²⁺.

Procedure:

  • Cell Culture: Seed HeLa cells onto glass-bottom confocal dishes or chamber slides. Culture overnight in a 37°C, 5% CO₂ incubator until they reach 60-70% confluency.

  • Experimental Groups:

    • Basal Zn²⁺: No pre-treatment.

    • Positive Control: Treat cells with 50 µM ZnSO₄ in serum-free media for 30 minutes to increase intracellular zinc.

    • Negative Control: Treat cells with 20 µM TPEN (a strong zinc chelator) for 30 minutes to deplete intracellular zinc.

  • Probe Loading:

    • Remove media from all dishes and wash the cells twice with warm PBS.

    • Add serum-free media containing 5 µM BZD-Zn1 to each dish.

    • Incubate for 30 minutes at 37°C.

  • Final Wash: Remove the probe-containing media and wash the cells three times with warm PBS to remove any extracellular probe.

  • Imaging: Immediately add fresh PBS or imaging buffer to the cells. Visualize the cells using a fluorescence microscope. Acquire images in the green channel (e.g., FITC filter set).

  • Data Analysis: Compare the fluorescence intensity between the three groups. The positive control (ZnSO₄ treated) should exhibit bright green fluorescence, while the negative control (TPEN treated) and the basal group should show significantly lower fluorescence.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through the integration of rigorous characterization and controls.

  • Synthetic Validation: The identity and purity of the BZD-Zn1 probe are unequivocally confirmed by NMR and HRMS, ensuring that observed effects are not due to impurities.

  • Spectroscopic Validation: The fluorescence "turn-on" response is quantified by measuring the quantum yield in the presence and absence of the target analyte (Zn²⁺). Selectivity is confirmed by testing the probe's response against a panel of other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺).[6] The probe should only show a significant fluorescence change with Zn²⁺.

  • Biological Validation: The use of positive (ZnSO₄) and negative (TPEN) controls in the cell imaging protocol is critical. These controls validate that the observed fluorescence signal is directly and specifically responsive to changes in intracellular Zn²⁺ concentration.

References

  • ResearchGate. (July 2020). Benzothiazole applications as fluorescent probes for analyte detection. Journal of the Iranian Chemical Society.
  • Taylor & Francis eBooks.
  • STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture.
  • Springer. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols.
  • Promega Corporation. (2011).
  • Globe Thesis. (2022).
  • Thermo Fisher Scientific. 5 steps to live-cell imaging.
  • R&D Systems. Immunohistochemistry (IHC): Products and Protocols for Success.
  • Benchchem. Application Notes and Protocols: 6-Methyl-2-phenyl-1,3-benzothiazole as a Fluorescent Probe for Metal Ion Detection.
  • PubMed Central (PMC). (April 2022). Recent Progress in Fluorescent Probes For Metal Ion Detection.
  • MDPI. (2022).
  • ResearchGate. (2025). Benzothiazole‐based fluorescent probe for N 2 H 4.

Sources

Protocol for the synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine Derivatives

Abstract

This document provides a detailed protocol for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 2,4-diaminobenzothiazole core is a privileged structure found in compounds exhibiting a wide range of biological activities. The described synthesis is based on the classical and robust electrophilic cyclization of a substituted phenylenediamine. This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines characterization methods, and offers insights into the critical parameters for successful synthesis, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The 1,3-benzothiazole ring system is a cornerstone in the design of pharmacologically active agents, with derivatives reported to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The 2-aminobenzothiazole scaffold is particularly valuable due to the facile functionalization of the C2-amino group and the benzene ring, allowing for the generation of diverse chemical libraries.[1] The target molecule, this compound, incorporates two key amine functionalities, offering multiple points for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.

The synthetic strategy detailed herein employs a well-established and efficient one-pot reaction involving the oxidative thiocyanation of an electron-rich aromatic substrate. This method is widely applicable for the preparation of 6-substituted 2-aminobenzothiazoles and is known for its reliability and scalability.[2][3]

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of 4-methyl-1,3-phenylenediamine with potassium thiocyanate in the presence of bromine. The reaction is typically conducted in a polar protic solvent such as glacial acetic acid.

Overall Reaction Scheme:

(Image depicting the reaction of 4-methyl-1,3-phenylenediamine with KSCN and Br2 to yield this compound)

Mechanism of Action:

The reaction mechanism involves two primary stages:

  • Formation of the Electrophile: Bromine oxidizes the thiocyanate anion (SCN⁻) to form thiocyanogen, (SCN)₂, a potent electrophile.

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich 4-methyl-1,3-phenylenediamine ring attacks the thiocyanogen electrophile. The substitution occurs at the C6 position, which is ortho to both activating amino groups and sterically accessible. This is followed by an intramolecular nucleophilic attack from the adjacent amino group onto the carbon of the thiocyanate moiety, leading to ring closure and formation of the benzothiazole heterocycle after tautomerization.[2][3]

Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
4-Methyl-1,3-phenylenediamine≥98%Sigma-Aldrich496-72-0
Potassium thiocyanate (KSCN)≥99%Acros Organics333-20-0
Bromine (Br₂)≥99.8%Fisher Scientific7726-95-6
Glacial Acetic Acid (CH₃COOH)ACS GradeVWR64-19-7
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem144-55-8
Ethyl Acetate (EtOAc)HPLC GradeMilliporeSigma141-78-6
HexanesHPLC GradeMilliporeSigma110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore7757-82-6
Equipment Specifications
Three-neck round-bottom flask250 mL
Magnetic stirrer and stir bar-
Dropping funnel100 mL
Ice-water bath-
Buchner funnel and filter flask-
Rotary evaporator-
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Synthetic Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-methyl-1,3-phenylenediamine (1.22 g, 10 mmol) and potassium thiocyanate (2.91 g, 30 mmol).

  • Dissolution: Add 50 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until most of the solids have dissolved.

  • Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring.

  • Bromine Addition: Prepare a solution of bromine (0.51 mL, 1.59 g, 10 mmol) in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE). Add this solution to the dropping funnel.

  • Reaction Execution: Add the bromine solution dropwise to the stirred reaction mixture over a period of 45-60 minutes. It is critical to maintain the internal temperature below 10 °C throughout the addition.[4] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-16 hours.

  • Quenching and Precipitation: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

  • Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Visualization of Workflows

Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Starting Materials (Diamine, KSCN) in Acetic Acid B Cool Reaction Mixture to 0-5 °C A->B D Slow, Dropwise Addition of Br₂ Solution (Maintain T < 10 °C) B->D C Prepare Br₂ Solution in Acetic Acid C->D E Stir at Room Temp for 12-16 hours D->E F Quench in Ice Water E->F G Neutralize with Sat. NaHCO₃ F->G H Filter Crude Product G->H I Recrystallization or Column Chromatography H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: Synthetic workflow for this compound.

Characterization and Validation Logic

G Start Crude Product Isolated TLC Analyze by TLC (vs. Starting Material) Start->TLC Purify Purification Required (Column or Recrystallization) TLC->Purify Impurities Present PureSolid Obtain Pure Solid TLC->PureSolid Single Spot Purify->PureSolid NMR Acquire ¹H & ¹³C NMR Spectra PureSolid->NMR CheckNMR Do NMR Spectra Match Expected Structure? NMR->CheckNMR MS Acquire Mass Spectrum (HRMS or LC-MS) CheckMS Does MS Data Confirm Correct Molecular Weight? MS->CheckMS CheckNMR->MS Yes Fail Structure Incorrect or Impure. Re-evaluate. CheckNMR->Fail No Final Product Validated CheckMS->Final Yes CheckMS->Fail No

Caption: Logical workflow for product characterization and validation.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include singlets for the methyl group and the aromatic proton on the benzothiazole ring, as well as broad singlets for the two amine (-NH₂) groups. The chemical shifts will be characteristic of the substituted aromatic system.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the correct number of carbon signals corresponding to the methyl group and the eight carbons of the benzothiazole core.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which should correspond to the calculated value for C₈H₉N₃S.

  • FT-IR (KBr): Characteristic peaks would include N-H stretching vibrations for the primary amine groups (typically in the range of 3200-3500 cm⁻¹) and C=N stretching of the thiazole ring (~1620 cm⁻¹).[5]

Troubleshooting and Safety Considerations

ProblemPossible CauseSuggested Solution
Low or no product yieldIncomplete reaction; decomposition of starting material.Ensure temperature is kept low during bromine addition. Confirm the quality of the starting aniline.
Formation of multiple productsOver-bromination or side reactions.Use the exact stoichiometry of bromine. Ensure slow, controlled addition.
Product is a dark, oily tarImpurities or polymerization.Ensure efficient stirring and temperature control. The crude product may require purification by column chromatography instead of recrystallization.
Difficulty in purificationProduct may be co-crystallizing with impurities.Screen multiple solvent systems for recrystallization or utilize column chromatography.

Safety:

  • Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe burns. Always handle in a well-ventilated chemical fume hood. Use appropriate PPE, including heavy-duty gloves, splash goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and causes burns. Handle with care in a fume hood.

  • 4-Methyl-1,3-phenylenediamine: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

References

  • Abbs Fen Reji, T. F., & Rajasekharan, K. N. (2010). Synthesis of 2-[2,4-diaminothiazol-5-oyl]benzothiazoles. Journal of Heterocyclic Chemistry, 47(4), 895-899. (URL not directly available from search, but the paper is findable via the journal)
  • Zied Hassan Abood & Hussein Ali Qabel. (2017). Synthesis and Pharmacological Evaluation of 6-Substituted 2-Aminobenzothiazoles. J. Physical and Chemical Sciences, 5(4), 1-6. (URL not directly available from search, but the paper is findable via the journal)
  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available: [Link]

  • Arote, R. B., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available: [Link]

  • Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available: [Link]

  • Al-Joboury, K. M. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University, 15(2), 111-119. (URL not directly available from search, but the paper is findable via the journal)
  • Al-Masoudi, W. A. M. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (URL not directly available from search, but the paper is findable via the journal)
  • Al-Tel, T. H. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Letters in Organic Chemistry. Available: [Link]

  • Klančar, U., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. Available: [Link]

  • Ayyadurai, J., et al. (2018). Design, Synthesis, Characterization and Biological Evaluation of Some Novel Benzothiazole Derivatives as Anti Tubercular Agents Targeting Glutamine Synthetase-I. ResearchGate. Available: [Link]

  • Varghese, D., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Sustainable Chemistry & Engineering. Available: [Link]

  • Yue, L., et al. (2021). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. Organic Chemistry Frontiers. Available: [Link]

  • Wang, W., et al. (2022). Recent progress of direct thiocyanation reactions. Organic & Biomolecular Chemistry. Available: [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. Journal of Saudi Chemical Society. (URL not directly available from search, but the paper is findable via the journal)
  • Gulati, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate. Available: [Link]

  • ChemSynthesis. 6-methyl-1,3-benzothiazole. Available: [Link]

  • Jalal, S. I., & Ahmed, S. A. (2021). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Egyptian Journal of Chemistry. (URL not directly available from search, but the paper is findable via the journal)

Sources

Application Notes and Protocols: Metal Complexes of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Benzothiazoles in Coordination Chemistry

The benzothiazole scaffold is a privileged heterocyclic system in medicinal and materials chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[1] The introduction of specific substituents onto the benzothiazole ring can modulate its electronic and steric properties, thereby influencing its coordination behavior with metal ions and the subsequent biological or catalytic activity of the resulting complexes.[2] 6-Methyl-1,3-benzothiazole-2,4-diamine, with its strategically positioned methyl and diamine groups, presents a compelling case for investigation as a versatile ligand. The diamine functionality offers multiple coordination sites, allowing for the formation of stable chelate rings with transition metal ions, while the methyl group can enhance lipophilicity, potentially improving cellular uptake.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this compound. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals interested in exploring the therapeutic and catalytic potential of this novel class of coordination compounds. While direct studies on the metal complexes of this compound are emerging, the methodologies described are grounded in established principles of coordination chemistry and are adapted from studies on structurally related benzothiazole derivatives.

Part 1: Synthesis of the Ligand and its Metal Complexes

The journey into the applications of these metal complexes begins with the robust synthesis of the core ligand, this compound, followed by its coordination with various metal salts.

Protocol 1: Synthesis of this compound

The synthesis of 2-amino-6-methylbenzothiazole derivatives often involves the reaction of a substituted p-toluidine with a thiocyanate salt. The introduction of the second amino group at the 4-position can be achieved through subsequent nitration and reduction steps.

Materials:

  • p-Toluidine

  • Ammonium thiocyanate

  • Hydrobromic acid

  • Nitrating mixture (concentrated nitric acid and sulfuric acid)

  • Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C)

  • Ethanol

  • Glacial acetic acid

Step-by-Step Procedure:

  • Synthesis of 2-Amino-6-methylbenzothiazole: A mixture of p-toluidine and ammonium thiocyanate is heated in the presence of hydrobromic acid to yield 2-amino-6-methylbenzothiazole.[3]

  • Nitration: The 2-amino-6-methylbenzothiazole is carefully nitrated using a mixture of concentrated nitric and sulfuric acids at low temperatures to introduce a nitro group, primarily at the 4-position.

  • Reduction: The resulting nitro derivative is then reduced to the corresponding diamine, this compound, using a suitable reducing agent.

  • Purification: The final product is purified by recrystallization from a suitable solvent like ethanol. The purity can be confirmed by melting point determination and spectroscopic techniques (¹H NMR, IR).

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes of this compound using various metal chlorides (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂).

Materials:

  • This compound (Ligand, L)

  • Metal(II) chloride (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

Step-by-Step Procedure:

  • Ligand Solution: Dissolve a specific molar amount of the ligand in hot methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) chloride in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.

  • pH Adjustment (Optional): If necessary, a few drops of triethylamine can be added to facilitate deprotonation and coordination.

  • Reflux: The reaction mixture is refluxed for several hours (typically 2-4 hours). The formation of a precipitate indicates the formation of the complex.[4]

  • Isolation and Purification: The colored precipitate is filtered, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.

Causality Behind Experimental Choices:

  • The use of alcohol as a solvent is due to the good solubility of both the ligand and the metal salts.

  • Refluxing provides the necessary energy to overcome the activation barrier for the complexation reaction.

  • The 1:2 metal-to-ligand ratio is often chosen to satisfy the coordination number of the metal ion, typically leading to octahedral or square planar geometries.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis p_toluidine p-Toluidine thiourea p-Tolylthiourea p_toluidine->thiourea + (NH4)SCN amino_bta 2-Amino-6-methylbenzothiazole thiourea->amino_bta + HBr nitro_bta 4-Nitro-2-amino-6-methylbenzothiazole amino_bta->nitro_bta Nitration diamine_bta This compound (L) nitro_bta->diamine_bta Reduction ligand_sol Ligand Solution (L in EtOH) diamine_bta->ligand_sol metal_salt Metal(II) Salt (MX2) metal_sol Metal Salt Solution (MX2 in EtOH) metal_salt->metal_sol reaction_mix Reaction Mixture ligand_sol->reaction_mix metal_sol->reaction_mix complex [M(L)2]X2 Complex reaction_mix->complex Reflux

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Part 2: Anticancer Applications

Metal complexes of benzothiazole derivatives have shown significant promise as anticancer agents, often acting through mechanisms involving DNA interaction and the induction of apoptosis.[5][6]

Mechanism of Action: DNA Intercalation and Cleavage

A primary mechanism by which these complexes are thought to exert their cytotoxic effects is through interaction with DNA. This can occur via non-covalent interactions, such as intercalation between the DNA base pairs, or through covalent binding.[7] Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some metal complexes can facilitate the cleavage of the DNA backbone, often through redox activity involving the metal center.[8]

Diagram of DNA Intercalation

Sources

Application Notes and Protocols for the Design of Corrosion Inhibitors: A Case Study of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant global economic and safety challenge. The development of effective corrosion inhibitors is paramount for extending the lifespan and ensuring the integrity of metallic structures in diverse industrial applications. Organic corrosion inhibitors, particularly those containing heteroatoms and π-electrons, have proven to be highly effective. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Benzothiazole and its derivatives have emerged as a promising class of corrosion inhibitors. Their molecular structure, featuring nitrogen and sulfur heteroatoms within a conjugated ring system, facilitates strong adsorption onto metal surfaces. This application note provides a comprehensive guide for researchers and scientists on the design, synthesis, and evaluation of a novel benzothiazole derivative, 6-Methyl-1,3-benzothiazole-2,4-diamine, as a potential high-efficacy corrosion inhibitor.

Physicochemical Rationale for this compound as a Corrosion Inhibitor

The unique molecular architecture of this compound suggests a high potential for corrosion inhibition. The presence of two amino groups (-NH2) at the 2 and 4 positions, in addition to the inherent nitrogen and sulfur atoms in the benzothiazole ring, provides multiple active centers for adsorption onto a metal surface. The methyl group (-CH3) at the 6-position can further enhance its protective properties by increasing the electron density of the aromatic ring, thereby strengthening the inhibitor's adsorption characteristics.

The proposed mechanism of action involves the formation of a coordinate covalent bond between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the metal. This interaction leads to the formation of a stable, protective film on the metal surface, effectively isolating it from the corrosive environment.

Synthesis Protocol: A Plausible Route to this compound

While a direct, one-step synthesis of this compound is not extensively documented in publicly available literature, a plausible multi-step synthetic route can be proposed based on established benzothiazole synthesis methodologies. A common approach involves the reaction of an appropriately substituted aniline with a thiocyanate source.

Proposed Synthetic Pathway:

Synthetic Pathway 3-Methyl-4-nitroaniline 3-Methyl-4-nitroaniline Intermediate_1 6-Methyl-2-amino-4-nitrobenzothiazole 3-Methyl-4-nitroaniline->Intermediate_1 1. Thiocyanation 2. Cyclization Target_Molecule This compound Intermediate_1->Target_Molecule Reduction of nitro group

A proposed synthetic route.

Step 1: Synthesis of 6-Methyl-2-amino-4-nitrobenzothiazole

This step involves the reaction of 3-methyl-4-nitroaniline with ammonium thiocyanate in the presence of a halogen, such as bromine, in a suitable solvent like acetic acid. The reaction proceeds through the formation of a thiourea intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring.

Step-by-Step Protocol:

  • Dissolve 3-methyl-4-nitroaniline in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • Cool the solution in an ice bath and slowly add a solution of ammonium thiocyanate in acetic acid.

  • While maintaining the low temperature, add a solution of bromine in acetic acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by gentle heating under reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water to remove any unreacted starting materials and byproducts, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Methyl-2-amino-4-nitrobenzothiazole.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The nitro group of the intermediate is then reduced to an amino group to yield the final product. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.

Step-by-Step Protocol (using SnCl2/HCl):

  • Suspend 6-Methyl-2-amino-4-nitrobenzothiazole in a mixture of concentrated hydrochloric acid and ethanol.

  • Heat the mixture to reflux and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a strong base (e.g., concentrated sodium hydroxide solution) until the solution is alkaline. This will precipitate the tin salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocols for Evaluating Corrosion Inhibition Performance

A multi-faceted approach is essential for a thorough evaluation of the corrosion inhibition efficacy of this compound. This typically involves a combination of electrochemical techniques, gravimetric analysis, and surface characterization methods.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Evaluation cluster_electrochem Electrochemical Techniques cluster_surface Surface Characterization Metal_Specimen_Prep Metal Specimen Preparation Weight_Loss Weight Loss Measurements Metal_Specimen_Prep->Weight_Loss Electrochemical_Tests Electrochemical Tests Metal_Specimen_Prep->Electrochemical_Tests Inhibitor_Solution_Prep Inhibitor Solution Preparation Inhibitor_Solution_Prep->Weight_Loss Inhibitor_Solution_Prep->Electrochemical_Tests Surface_Analysis Surface Analysis Weight_Loss->Surface_Analysis Electrochemical_Tests->Surface_Analysis EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Tests->EIS PDP Potentiodynamic Polarization (PDP) Electrochemical_Tests->PDP SEM Scanning Electron Microscopy (SEM) Surface_Analysis->SEM XPS X-ray Photoelectron Spectroscopy (XPS) Surface_Analysis->XPS

Workflow for inhibitor evaluation.

Weight Loss (Gravimetric) Method

This is a simple and direct method to determine the average corrosion rate.[1][2]

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known dimensions. Polish the coupons with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

  • Immersion: Immerse the prepared coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) (mm/year) = (K × W) / (A × T × D)

      • Where: K = 8.76 × 10^4 (a constant), W = weight loss in grams, A = area of the coupon in cm², T = immersion time in hours, and D = density of the metal in g/cm³.[3]

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[4][5] A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

a) Potentiodynamic Polarization (PDP)

This technique provides information about the kinetics of the anodic and cathodic reactions.[6]

Protocol:

  • Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 .

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[7][8]

Protocol:

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

  • Calculate the inhibition efficiency (IE%) using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 .

Surface Analysis Techniques

These techniques provide visual and compositional information about the metal surface after exposure to the corrosive environment.[9][10]

a) Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the metal specimens.

Protocol:

  • After the corrosion tests (weight loss or electrochemical), carefully rinse the metal specimens with deionized water and dry them.

  • Mount the specimens on stubs and coat them with a thin layer of a conductive material (e.g., gold) if necessary.

  • Examine the surface morphology under the SEM. A smoother surface with less pitting in the presence of the inhibitor indicates effective protection.

b) X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the metal surface.[5]

Protocol:

  • After immersion in the inhibited solution, carefully rinse the specimen with a non-aqueous solvent (to preserve the adsorbed layer) and dry it under a stream of inert gas.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey scans to identify the elements present on the surface and high-resolution scans for specific elements (e.g., N 1s, S 2p, C 1s, O 1s, and the metal's core levels).

  • The presence of N and S peaks in the XPS spectrum of the inhibited sample confirms the adsorption of the benzothiazole derivative on the metal surface.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Hypothetical Corrosion Inhibition Data for this compound on Mild Steel in 1 M HCl

MethodInhibitor Conc. (mM)Corrosion RateInhibition Efficiency (%)Rct (Ω cm²)Cdl (µF/cm²)
Weight Loss Blank1.25 mm/year---
0.10.28 mm/year77.6--
0.50.11 mm/year91.2--
1.00.06 mm/year95.2--
PDP Blankicorr = 150 µA/cm²---
1.0icorr = 8 µA/cm²94.7--
EIS Blank--50200
1.0-94.490050

Conclusion and Future Directions

This application note has outlined a comprehensive framework for the design, synthesis, and evaluation of this compound as a novel corrosion inhibitor. The proposed protocols provide a robust methodology for researchers to assess its performance and elucidate its mechanism of action. The multi-amine and methyl-substituted benzothiazole structure holds significant promise for high inhibition efficiency.

Future research should focus on the experimental validation of the proposed synthesis and a detailed investigation of its inhibition performance on various metals and alloys in different corrosive media. Further studies, including quantum chemical calculations and molecular dynamics simulations, can provide deeper insights into the adsorption behavior and the relationship between molecular structure and inhibition efficiency, paving the way for the rational design of next-generation corrosion inhibitors.

References

  • Corrosion Inhibition of Aluminum Alloy by 2‐Aminobenzothiazole Derivatives: A Combined Experimental and Theoretical Study. (URL not available)
  • Synthesis and inhibitive characteristic of two benzothiazole derivatives towards the corrosion of carbon steel in hydrochloric acid solutions. (URL not available)
  • Structural Origin of Corrosion Inhibition Effect over 2-(2- Hydroxyphenyl)benzothiazole on Steel in HCl Medium. (URL not available)
  • Corrosion inhibition and adsorption behaviour of benzothiazole compounds on mild steel in an acidic environment: Experimental and theoretical approach. (URL not available)
  • 6-Chlorobenzo[d]thiazole-2-thiol and its Analogs: A Comparative Guide to Benzothiazole-Based Corrosion Inhibitors. BenchChem. (URL not available)
  • Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. RSC Publishing.
  • Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel.
  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. National Institutes of Health. [Link]

  • Adsorption and corrosion inhibitive properties of P(2-aminobenzothiazole) on mild steel in hydrochloric acid media. (URL not available)
  • XPS spectrum of the surface film formed in presence of the inhibitor... ResearchGate. [Link]

  • An XPS study of the adsorption of organic inhibitors on mild steel surfaces. (URL not available)
  • Influence of Rust Inhibitors on the Microstructure of a Steel Passive Film in Chloride Concrete. MDPI. [Link]

  • 2-Aminobenzothiazole as an efficient corrosion inhibitor of AA6061-T6 in 0.5 M HCl medium: electrochemical, surface morphological, and theoretical study. Semantic Scholar. [Link]

  • Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure. [Link]

  • X-ray photoelectron spectroscopy for surface film analysis in corrosion research. (URL not available)
  • Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. (URL not available)
  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (URL not available)
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. [Link]

  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine. This molecule is a critical intermediate in pharmaceutical development, notably in the synthesis of dopamine agonists like Pramipexole.[1][2] Achieving high yields and purity can be challenging due to the sensitive nature of the diamino-aromatic system and the harsh conditions often employed in classical synthetic routes.

This guide is structured as an interactive troubleshooting resource. We address common points of failure in the synthesis, explain the underlying chemical principles, and provide optimized protocols based on established literature and in-field experience.

Troubleshooting Guide: Common Issues and Solutions

Q1: My overall yield is consistently below 40%. What are the most critical parameters to investigate?

Low overall yield in this multi-step synthesis is a frequent issue, typically stemming from problems in one of two key stages: the initial formation of the thiourea intermediate or the subsequent oxidative cyclization.

Stage 1: Thiourea Formation from 2,5-Diaminotoluene

The first step involves the reaction of 2,5-diaminotoluene (2-methyl-1,4-phenylenediamine) with a thiocyanate salt (e.g., ammonium or sodium thiocyanate) to form N-(4-amino-2-methylphenyl)thiourea.

  • Purity of 2,5-Diaminotoluene: This is the most common point of failure. Phenylenediamines are highly susceptible to air oxidation, turning dark and forming polymeric impurities. These impurities can interfere with the reaction and complicate purification.

    • Recommendation: Always use freshly purified 2,5-diaminotoluene. If the material is discolored (anything beyond a light tan), purify it via recrystallization or sublimation before use. Store it under an inert atmosphere (Nitrogen or Argon).

  • Reaction Conditions: While the formation of thiourea from an aniline and thiocyanate requires heat, excessive temperatures can lead to decomposition of the starting material or the product.[3]

    • Recommendation: Maintain a controlled temperature, typically around 100°C, and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.

Stage 2: Oxidative Cyclization to the Benzothiazole Core

This step is a classic Hugerschoff reaction or a related variant, where the arylthiourea is cyclized using an oxidizing agent.[4] This is an exothermic and often aggressive reaction where precise control is paramount.

  • Choice and Control of Oxidizing Agent: The most common reagents are sulfuryl chloride (SO₂Cl₂) or bromine (Br₂) in a suitable solvent like chlorobenzene or acetic acid.[3][4]

    • Issue: A large excess or rapid addition of the oxidant can lead to unwanted side reactions, primarily halogenation of the aromatic ring, or over-oxidation, resulting in tar formation.

    • Recommendation: Add the oxidizing agent dropwise to the reaction mixture at a reduced temperature (e.g., 0-10°C) to maintain control over the exotherm. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the oxidant.

  • Work-up and Product Isolation: The target molecule has two basic amino groups. Its solubility is highly dependent on pH.

    • Issue: During aqueous work-up, if the solution is too acidic, the product will remain dissolved as a salt. If the pH is not sufficiently basic during precipitation, recovery will be incomplete.

    • Recommendation: After the reaction, the crude product is typically dissolved in hot, slightly acidic water. This solution is filtered to remove non-basic impurities. The filtrate is then cooled, and the pH is carefully adjusted with a base like ammonium hydroxide to precipitate the free diamine product.[3]

Below is a workflow diagram illustrating the critical control points in the synthesis.

Synthesis_Workflow cluster_0 Stage 1: Thiourea Formation cluster_1 Stage 2: Oxidative Cyclization cluster_2 Stage 3: Purification A 2,5-Diaminotoluene (High Purity Critical) C Heat (100°C) Monitor by TLC A->C B NH4SCN / H+ B->C D Arylthiourea Intermediate C->D F Cyclization Reaction D->F E SO2Cl2 or Br2 (Slow addition, 0-10°C) E->F G Crude Product Mixture F->G H Aqueous Work-up (pH Control) G->H I Recrystallization (e.g., EtOH/Water) H->I J Pure 6-Methyl-1,3-benzothiazole- 2,4-diamine I->J

Caption: Critical workflow for the synthesis of this compound.

Q2: My TLC/LC-MS analysis shows multiple byproducts. What are they likely to be and how can I avoid them?

Identifying byproducts is key to optimizing the reaction. Based on the mechanism, several side reactions are common.

  • Unreacted Arylthiourea: This indicates incomplete cyclization.

    • Cause: Insufficient oxidant, reaction time too short, or temperature too low.

    • Solution: Increase the amount of oxidant slightly (e.g., from 1.05 to 1.1 equivalents) or prolong the reaction time at the controlled temperature.

  • Ring-Halogenated Benzothiazoles: If using Br₂ or SO₂Cl₂, electrophilic substitution on the electron-rich aromatic ring is a major competing reaction.

    • Cause: Excess oxidant, poor temperature control (allowing the reaction to get too hot), or non-optimal solvent.

    • Solution: Strict adherence to slow, cold addition of the oxidant is critical. Using a less activating solvent can sometimes help. Modern methods using milder catalysts may also avoid this issue.[5]

  • Polymeric Tar: A dark, intractable material.

    • Cause: This usually results from severe over-oxidation or a runaway reaction. Impure, oxidized starting diamine is also a primary contributor.

    • Solution: Ensure the purity of the starting 2,5-diaminotoluene. Maintain rigorous temperature control throughout the oxidant addition.

The following diagram illustrates the desired reaction pathway versus common side reactions.

Reaction_Pathways Thiourea Arylthiourea Intermediate Oxidant_Good + SO2Cl2 / Br2 (Controlled) Thiourea->Oxidant_Good Oxidant_Bad + SO2Cl2 / Br2 (Excess / High Temp) Thiourea->Oxidant_Bad Cyclized Desired Product (this compound) Halogenated Ring-Halogenated Byproduct Tar Polymeric Tar / Degradation Oxidant_Good->Cyclized Desired Cyclization Oxidant_Bad->Halogenated Side Reaction: Ring Halogenation Oxidant_Bad->Tar Side Reaction: Over-oxidation

Caption: Desired reaction pathway versus common side reactions during oxidative cyclization.

Q3: What is a reliable, step-by-step protocol for purifying the crude product?

Purification is crucial for obtaining a high-quality final product. A combination of an acidic wash and recrystallization is highly effective. The following protocol is adapted from established methods for similar 2-aminobenzothiazoles.[3]

Optimized Purification Protocol

  • Reaction Quench & Solvent Removal: Once the reaction is complete, cool the mixture and carefully quench any remaining oxidant (e.g., with a sodium bisulfite solution). Remove the organic solvent (e.g., chlorobenzene) under reduced pressure.

  • Acidic Dissolution: To the solid residue, add hot water (approx. 10 mL per gram of crude material) and acidify with concentrated HCl until the pH is ~2-3. Heat the mixture with stirring to dissolve the diamine product as its hydrochloride salt.

  • Hot Filtration: Filter the hot, acidic solution to remove any insoluble impurities, such as tar or non-basic byproducts.

  • Precipitation of Free Base: Cool the clear filtrate in an ice bath. Slowly add concentrated ammonium hydroxide (NH₄OH) with vigorous stirring until the pH reaches 8-9. The free base of this compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Decolorization and Recrystallization:

    • Transfer the crude solid to a flask and add hot ethanol (approx. 3-5 mL per gram).

    • Add a small amount of activated carbon (Norit), and gently reflux for 10-15 minutes to decolorize the solution.

    • Filter the hot solution through a pad of celite to remove the carbon.

    • To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% ethanol/water, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q: What are the typical reaction conditions reported for aminobenzothiazole synthesis?

    • A: Conditions vary, but a common theme is the cyclization of an arylthiourea. The table below summarizes representative conditions from the literature for related syntheses.

StageStarting MaterialReagentsSolventTemperatureYieldReference
Thiourea Formation p-ToluidineNaSCN, H₂SO₄Chlorobenzene100°C84% (isolated intermediate)[3]
Cyclization p-TolylthioureaSO₂Cl₂Chlorobenzene30-50°C64-67% (overall)[3]
Cyclization Substituted AnilinesKSCN, Br₂Acetic AcidNot specifiedGood yields[4][6]
Mechanochemical Anilines(NH₄)₂S₂O₈, NH₄SCNSolvent-freeRoom Temp18-71%[7][8]
  • Q: My final product is a dark oil instead of a solid. What went wrong?

    • A: This is a strong indication of impurity, likely from tar formation due to overheating, excessive oxidant, or, most commonly, impure starting diamine. The purification protocol above, especially the activated carbon step, may help. However, it is best to revisit the reaction conditions and ensure the purity of your starting materials.

  • Q: Are there greener or more modern alternatives to using bromine or sulfuryl chloride?

    • A: Yes, the field of organic synthesis is continually evolving. Recent research has focused on milder and more selective methods. For instance, iodine-catalyzed oxidative cyclization offers a less harsh alternative.[5] Furthermore, methods utilizing visible light photocatalysis or mechanochemical (ball-milling) approaches are being developed to reduce solvent waste and avoid aggressive reagents.[7][8][9]

References

  • Allen, C. F. H., & VanAllan, J. (1942). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Available at: [Link]

  • Khutova, B. M., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Pattan, S. R., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Available at: [Link]

  • Chen, Y., et al. (2024). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Australian Journal of Chemistry. Available at: [Link]

  • Wang, H., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Heliyon. Available at: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Available at: [Link]

  • Moura, R. O., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]

  • Moura, R. O., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Publications. Available at: [Link]

  • Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. (2016). ResearchGate. Available at: [Link]

  • Pramipexole. (2015). New Drug Approvals. Available at: [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]

  • Schematic representation of synthesis of pramipexole and formation its related substances. (2015). ResearchGate. Available at: [Link]

  • (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. (2020). MDPI. Available at: [Link]

  • Synthesis of Impurities of Pramipexole Dihydrochloride. (2022). ResearchGate. Available at: [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. (2024). ChemRxiv. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methyl-1,3-benzothiazole-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound in high purity. The methodologies and advice provided herein are grounded in established chemical principles and supported by relevant literature.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product after synthesis shows multiple spots on TLC, and the yield is low after column chromatography. How can I improve the separation and yield?

Answer:

Low yield and poor separation during column chromatography of this compound can stem from several factors. As an aromatic amine, this compound can interact strongly with the acidic silica gel, leading to tailing and potential degradation.[1] Here’s a systematic approach to troubleshoot this issue:

  • Choice of Adsorbent: Standard silica gel is acidic and can cause issues with basic compounds like your diamine. Consider using deactivated silica gel or an alternative stationary phase like neutral or basic alumina. Deactivation of silica gel can be achieved by pre-treating the column with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%).

  • Solvent System Optimization: The polarity of your mobile phase is critical for achieving good separation.

    • A common starting point for benzothiazole derivatives is a gradient elution with ethyl acetate (EtOAc) in hexane.[2][3] You can start with a low polarity (e.g., 10% EtOAc in hexane) and gradually increase the polarity.

    • For more polar impurities, a solvent system of methanol in dichloromethane (DCM) might be more effective.[2]

    • To mitigate tailing, the addition of a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can be beneficial.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the column's capacity. As a rule of thumb, the amount of crude product should be about 1-5% of the weight of the stationary phase.

  • Potential Impurities: The impurities present will depend on the synthetic route. Common impurities could include unreacted starting materials or byproducts from side reactions. For instance, if the synthesis involves the reaction of a 2-aminothiophenol derivative, you might have unreacted starting material or disulfide byproducts. Understanding the potential impurities will help in selecting the appropriate solvent system for their effective removal.

Question 2: I am attempting to recrystallize this compound, but it either oils out or the recovery is very poor. What is the best approach for recrystallization?

Answer:

Oiling out during recrystallization occurs when the solute is insoluble in the hot solvent at its boiling point, or the melting point of the solute is lower than the boiling point of the solvent. Poor recovery is often due to the compound being too soluble in the chosen solvent, even at low temperatures.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • For many benzothiazole derivatives, ethanol or a mixture of ethanol and water is an effective recrystallization solvent.[4]

    • You can try dissolving your crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Other common solvent systems for recrystallization of organic compounds that you can screen include n-hexane/acetone and n-hexane/THF.[5]

  • Controlling the Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product or the formation of an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Use of Charcoal (Norit): If your product has a colored impurity, adding a small amount of activated charcoal (Norit) to the hot solution before filtration can help to remove it.[4] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Acid-Base Chemistry: As your compound is a diamine, you can leverage its basicity. Dissolve the crude product in a dilute acidic solution (e.g., HCl), treat with charcoal if necessary, and then filter. Neutralizing the filtrate with a base (e.g., ammonium hydroxide) will precipitate the purified amine.[4] This acid-base extraction/precipitation can be a very effective purification technique.

Question 3: My purified this compound appears to be pure by TLC, but the NMR spectrum shows broad peaks for the amine protons. Is this a purity issue?

Answer:

Broad peaks for amine protons in an NMR spectrum are not necessarily an indication of impurity. This is a common phenomenon for N-H protons and can be attributed to several factors:

  • Quadrupole Moment of Nitrogen: The nitrogen atom has a quadrupole moment that can lead to peak broadening.

  • Proton Exchange: The amine protons can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent. This exchange can be slow on the NMR timescale, resulting in broad signals.

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding can also contribute to peak broadening.

To confirm the presence of the amine protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad amine proton signals should disappear or significantly decrease in intensity as the protons are exchanged for deuterium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q2: What are the expected pKa values for the amino groups in this compound, and how does this influence purification?

  • Acid-Base Extraction: Knowing the pKa allows you to choose the appropriate pH for extraction. To extract the diamine into an aqueous acidic layer, the pH should be at least 2 units below the pKa of the conjugate acid. To deprotonate it for extraction into an organic solvent, the pH should be at least 2 units above the pKa.

  • Column Chromatography: The basicity of the amines can lead to strong interactions with silica gel. Understanding the pKa helps in deciding whether to use a modified stationary phase or a mobile phase additive.

Q3: What are some potential sources of impurities in the synthesis of this compound?

A3: Impurities can arise from various sources depending on the synthetic route. Common synthetic strategies for benzothiazoles often involve the condensation of a 2-aminothiophenol with another reagent.[6] Potential impurities could include:

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials in your crude product.

  • Side-Products: Oxidation of thiol groups to form disulfides is a common side reaction. Other side reactions may occur depending on the specific reagents and conditions used.

  • Isomers: Depending on the substitution pattern of the precursors, isomeric products may be formed.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may also be present.

Data Summary Table

Purification TechniqueRecommended Solvents/Mobile PhaseKey Considerations
Recrystallization Ethanol/Water[4], n-Hexane/Acetone[5], n-Hexane/THF[5]Slow cooling is crucial to avoid oiling out. Use of activated charcoal for colored impurities.
Column Chromatography Gradient of Ethyl Acetate in Hexane[2][3], Gradient of Methanol in DCM[2]Use of deactivated silica or alumina is recommended. Addition of a basic modifier (e.g., triethylamine) to the mobile phase can reduce tailing.
Acid-Base Extraction Dilute HCl for extraction, Ammonium Hydroxide for precipitation[4]Effective for removing non-basic impurities. Requires knowledge of the compound's pKa for optimal pH selection.

Detailed Experimental Protocol: Column Chromatography

This protocol provides a general guideline for the purification of this compound using column chromatography. Optimization may be required based on the specific impurities present in your crude sample.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh) or deactivated silica gel

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane). If the crude product is not fully soluble, you can adsorb it onto a small amount of silica gel.

  • Loading the Sample: Carefully load the dissolved sample or the silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A typical gradient might be from 10% to 50% ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.

  • TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Purification Workflow

Purification_Workflow cluster_Start Initial State cluster_Purification Purification Strategy cluster_Analysis Purity Assessment cluster_End Final Product Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Insoluble Impurities Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Polar/Non-polar Impurities AcidBase Acid-Base Extraction Crude->AcidBase Non-basic Impurities TLC TLC Analysis Recrystallization->TLC Column->TLC AcidBase->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Pure Pure Product (>95% Purity) NMR->Pure

Caption: A decision workflow for the purification of this compound.

References

  • Supporting Information for a relevant chemical synthesis. (Please note: A specific, publicly available synthesis of this compound with a detailed purification section was not found in the initial search.
  • Supporting Information - Wiley-VCH.
  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester.
  • 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir - ACS Public
  • pKa values bases - Chair of Analytical Chemistry, University of Tartu.
  • This compound - Sigma-Aldrich.
  • This compound - Hit2Lead.
  • US3801587A - Process for the preparation of 2-(4-aminophenyl)
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - N
  • Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole - Intern
  • 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 - Benchchem.
  • 6-methyl-1,3-benzothiazole - C8H7NS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.
  • Separation of 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies.
  • 6-methyl-1,3-benzothiazol-2-amine - Chemical Synthesis D
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC - Springer.
  • 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5 - Benchchem.
  • 6-Methyl-benzothiazole-2,5-diamine | SCBT - Santa Cruz Biotechnology.
  • 6-Methyl-benzothiazole-2,5-diamine - LabSolu.
  • 6-METHOXY-1,3-BENZOTHIAZOLE - ChemScene.
  • 2-METHYL-1,3-BENZOTHIAZOL-6-OL - MySkinRecipes.

Sources

Technical Support Center: Synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, ensuring higher yields, purity, and reproducibility.

The most reliable synthetic route to this compound involves a three-step sequence starting from 5-methyl-2-nitroaniline. This pathway is often preferred for its regiochemical control.

Synthetic_Pathway A 5-Methyl-2-nitroaniline B N-(4-methyl-2-nitrophenyl)thiourea A->B Step 1: Thiourea Formation (NaSCN, H+) C 2-Amino-6-methyl-4-nitrobenzothiazole B->C Step 2: Oxidative Cyclization (Br2 or SO2Cl2) D This compound C->D Step 3: Nitro Reduction (e.g., SnCl2/HCl)

Caption: General three-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 5-methyl-2-nitroaniline the recommended starting material?

A: Using 5-methyl-2-nitroaniline provides excellent regiochemical control. The nitro group at the 2-position activates the aniline for the initial thiourea formation and subsequent cyclization. Critically, it serves as a precursor to the desired 4-amino group, which is introduced in the final reduction step. Alternative routes, such as starting from 4-methyl-1,3-phenylenediamine, can lead to isomeric mixtures that are difficult to separate.

Q2: What are the main safety concerns during this synthesis?

A: Several reagents require careful handling:

  • Oxidizing Agents (Bromine, Sulfuryl Chloride): These are highly corrosive and toxic. Bromine is volatile and causes severe burns. Sulfuryl chloride reacts violently with water. Both must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Acidic/Basic Conditions: Strong acids (H₂SO₄, HCl) and bases (NaOH, NH₄OH) are used. These can cause severe chemical burns.

  • Solvents: Chlorobenzene and other organic solvents are flammable and have associated toxicities. Ensure there are no ignition sources.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield or impurities during the formation of N-(4-methyl-2-nitrophenyl)thiourea (Step 1).

Root Cause Analysis: The formation of aryl thioureas from anilines and thiocyanate salts proceeds via an in-situ generated isothiocyanic acid or by direct reaction with an activated thiocyanate species.[1] Side reactions can occur if the conditions are not optimal.

  • Incomplete Reaction: The nucleophilicity of the starting aniline is reduced by the electron-withdrawing nitro group, which can slow down the reaction.

  • Byproduct Formation: At elevated temperatures, the intermediate acyl isothiocyanate can decompose or polymerize.

  • Reagent Purity: Moisture can hydrolyze intermediates. Ensure all reagents, especially the thiocyanate salt and solvents, are anhydrous.

Solutions & Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry solvents (e.g., acetone, chlorobenzene) and reagents thoroughly before use.

  • Temperature Control: Maintain the recommended temperature. For reactions involving the addition of bromine or acid chlorides to thiocyanate, low temperatures (0–10 °C) are often crucial to prevent decomposition.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aniline. An appropriate eluent system would be Hexane:Ethyl Acetate (e.g., 7:3 v/v).

  • Alternative Reagents: If the classic acid-catalyzed reaction with NaSCN is inefficient, consider using pre-formed benzoyl isothiocyanate, which can then react with the aniline.

Problem 2: The oxidative cyclization (Step 2) is inefficient, producing significant halogenated byproducts.

Root Cause Analysis: This step, often a variation of the Hugershoff synthesis, relies on an electrophilic attack on the aromatic ring ortho to the thiourea group. The primary challenge is controlling the reactivity of the oxidizing agent (e.g., Br₂, SO₂Cl₂).

  • Over-Halogenation: The most common side reaction is the halogenation of the aromatic ring at positions other than the one required for cyclization. The electron-rich nature of the aniline derivative makes it susceptible to electrophilic substitution.

  • Deactivation by Nitro Group: The strong electron-withdrawing nitro group deactivates the ring, making the desired intramolecular cyclization more difficult and potentially requiring harsher conditions, which can favor side reactions.

  • Thiourea Decomposition: Under harsh acidic or oxidative conditions, the thiourea intermediate itself can decompose.

Solutions & Troubleshooting Steps:

ParameterRecommendationRationale
Oxidizing Agent Use 1.05-1.1 equivalents of Bromine in glacial acetic acid. Alternatively, sulfuryl chloride in chlorobenzene can be effective.[3]A slight excess drives the reaction to completion, but a large excess significantly increases the risk of over-halogenation.
Temperature Add the oxidant dropwise at a low temperature (e.g., 10-20 °C) to control the initial exothermic reaction, then warm gently (e.g., 50-60 °C) to drive the cyclization.Low-temperature addition minimizes byproduct formation. Gentle heating provides the activation energy needed for the C-S bond formation.
Solvent Glacial acetic acid is often a good choice as it facilitates the reaction and keeps intermediates in solution. Chlorobenzene is another option.[3]The solvent choice can influence the solubility of intermediates and the reaction pathway.
Monitoring Monitor by TLC or LC-MS. Look for the disappearance of the thiourea intermediate and the appearance of the higher Rf benzothiazole product.This allows you to stop the reaction once the starting material is consumed, preventing further degradation or side reactions.

digraph "Troubleshooting_Cyclization" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
start [label="Low Yield in Cyclization?", fillcolor="#FBBC05"];
q1 [label="Is thiourea intermediate still present? (TLC/LCMS)", shape=diamond, fillcolor="#F1F3F4"];

start -> q1;

subgraph "cluster_yes" {
    label="Yes";
    style=dashed;
    color="#5F6368";
    a1 [label="Increase reaction time or temperature moderately (e.g., to 70°C).", fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
}

subgraph "cluster_no" {
    label="No";
    style=dashed;
    color="#5F6368";
    q2 [label="Are there multiple new spots? (Potential byproducts)", shape=diamond, fillcolor="#F1F3F4"];
    a2 [label="Check MS for M+78/80 peaks (bromination). \n Reduce oxidant stoichiometry to 1.0 eq. \n Ensure slow, low-temp addition.", fillcolor="#FCE8E6", fontcolor="#C5221F"];
    a3 [label="Consider purification via column chromatography.", fillcolor="#E8F0FE", fontcolor="#1967D2"];
}

q1 -> a1 [label="Yes"];
q1 -> q2 [label="No"];
q2 -> a2 [label="Yes"];
q2 -> a3 [label="No (Complex Mixture)"];

}

Caption: Troubleshooting logic for the oxidative cyclization step.

Problem 3: The final nitro reduction (Step 3) leads to product degradation or is incomplete.

Root Cause Analysis: The reduction of an aromatic nitro group in a heterocyclic system requires a careful choice of reagents to avoid unwanted side reactions.

  • Ring Instability: The benzothiazole ring can be susceptible to cleavage under certain harsh reducing conditions.

  • Catalyst Poisoning: The sulfur atom in the benzothiazole ring can poison noble metal catalysts like Palladium, making catalytic hydrogenation challenging.[4]

  • Workup Difficulties: Reductions using metal salts (like SnCl₂) can lead to complex workups to remove all metal residues, which can chelate to the diamine product.[5]

Solutions & Troubleshooting Steps:

  • Recommended Reagent - Stannous Chloride (SnCl₂): This is the most reliable method. The reaction is typically performed in concentrated HCl or ethanol. The product is often isolated initially as a tin complex or hydrochloride salt, which is then basified during workup.

  • Alternative - Iron in Acid: Using iron powder in acetic acid or with a catalytic amount of HCl is a greener and often cleaner alternative, avoiding heavy metal waste.

  • Catalytic Hydrogenation (Advanced): If attempting hydrogenation, use a sulfur-tolerant catalyst (e.g., certain Rhodium catalysts) or a higher catalyst loading of Pd/C. Monitor the reaction carefully to prevent over-reduction. This method is generally not recommended unless optimized.

  • Workup Procedure: After reduction, the reaction mixture is typically poured onto ice and basified carefully (e.g., with concentrated NH₄OH or NaOH solution) to precipitate the free diamine. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

Problem 4: The final product, this compound, is unstable and difficult to purify.

Root Cause Analysis: Aromatic diamines are notoriously prone to air oxidation, which results in the formation of highly colored, often polymeric, impurities.[5][6] Their basic nature can also make them challenging to handle during chromatographic purification.

Solutions & Troubleshooting Steps:

  • Purification Strategy:

    • Column Chromatography: If necessary, use silica gel but add 0.5-1% triethylamine or ammonia to the eluent (e.g., Dichloromethane:Methanol with 1% TEA). This neutralizes the acidic sites on the silica, preventing peak tailing and potential product degradation.

    • Crystallization: The most effective purification method is often recrystallization. The free base can be recrystallized from a solvent mixture like Ethanol/Water or Toluene/Hexane.

    • Salt Formation: For long-term stability and easier handling, convert the diamine to its dihydrochloride salt. Dissolve the purified free base in a minimal amount of ethanol or isopropanol and add a solution of HCl in ether or isopropanol. The salt will precipitate and can be collected by filtration.[5]

  • Handling and Storage:

    • Always handle the purified diamine under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Store the product in an amber vial, protected from light, and at low temperatures (e.g., < 4 °C).

    • For long-term storage, the dihydrochloride salt is significantly more stable than the free base.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methyl-4-nitrobenzothiazole (Step 2) This protocol assumes the successful synthesis of the N-(4-methyl-2-nitrophenyl)thiourea intermediate.

  • Suspend the N-(4-methyl-2-nitrophenyl)thiourea (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of thiourea) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 10-15 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Gently warm the reaction mixture to 50-60 °C and stir for an additional 2-4 hours, monitoring the reaction by TLC until the thiourea starting material is consumed.

  • Cool the mixture to room temperature and pour it carefully into a beaker of ice water (approx. 10 volumes).

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8.

  • Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol if necessary.

Protocol 2: Reduction of 2-Amino-6-methyl-4-nitrobenzothiazole (Step 3)

  • To a stirred solution of 2-amino-6-methyl-4-nitrobenzothiazole (1.0 eq) in ethanol (15-20 mL per gram) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).

  • Carefully add concentrated hydrochloric acid (approx. 5-10 mL per gram of starting material). The addition is exothermic.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction by TLC (DCM:MeOH 9:1) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Carefully basify the mixture by adding a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is >10. Be cautious, as this is highly exothermic and will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which will likely be a light brown or off-white solid.

  • Purify as described in the troubleshooting section above (crystallization or chromatography).

References

  • Allen, C. F. H.; VanAllan, J. A. 2-Amino-6-methylbenzothiazole. Organic Syntheses1942 , 22, 16. DOI: 10.15227/orgsyn.022.0016. [Link]

  • Cooper, C. B., et al. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy2018 , 62(11), e01262-18. [Link]

  • Guda, V. K., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules2021 , 26(16), 4789. [Link]

  • Rhodia Polyamide Intermediates.
  • PubChem. Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. [Link]

  • Pattan, S. R., et al. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences2012 , 3(4), 847-853. [Link]

  • Riemenschneider, R. W. Purification of meta-phenylenediamine. US3203994A.
  • Henning, G., et al. Process for the preparation of 2-amino-6-nitrobenzothiazole. US4369324A.
  • United States Rubber Co.
  • Martin, E. L. o-PHENYLENEDIAMINE. Organic Syntheses1937 , 17, 70. DOI: 10.15227/orgsyn.017.0070. [Link]

  • Kumar, S., et al. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem2016 , 11(14), 1533-1540. [Link]

  • Kauthale, S. V., et al. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy2013 , 4(5), 183-185. [Link]

  • Malik, J. K., et al. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre2010 , 2(1), 347-359. [Link]

  • Al-Ostoot, F. H., et al. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Chemistry & Biodiversity2023 , 20(1), e202200874. [Link]

  • Byers, J. R.; Dickey, J. B. 2-amino-4-methylthiazole. Organic Syntheses1939 , 19, 10. DOI: 10.15227/orgsyn.019.0010. [Link]

Sources

Technical Support Center: Enhancing the Stability of 6-Methyl-1,3-benzothiazole-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-1,3-benzothiazole-2,4-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Benzothiazoles are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their inherent reactivity, particularly the presence of amino groups and a sulfur-containing heteroaromatic ring system, can present stability challenges during synthesis, purification, storage, and in biological assays.[4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability issues you may encounter. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide - Common Stability Issues and Solutions

This section is structured in a question-and-answer format to directly address problems you may be facing in the lab.

Question 1: I'm observing a progressive discoloration (e.g., turning yellow or brown) of my solid this compound derivative upon storage. What is causing this and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation in aminobenzothiazole derivatives. The primary culprits are typically oxidation and photodegradation.

Underlying Causes:

  • Oxidation: The electron-rich nature of the benzothiazole ring, coupled with the activating effects of the two amino groups, makes the molecule susceptible to oxidation.[4] The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, altering the compound's electronic properties.[4] Additionally, the amino groups can be oxidized, leading to the formation of colored impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Benzothiazole derivatives can undergo transformations like ring-opening or other rearrangements when exposed to light, which may result in colored byproducts.[5]

Solutions & Preventative Measures:

  • Inert Atmosphere Storage: Store the solid compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Light Protection: Always store your compound in amber vials or wrap the container with aluminum foil to protect it from light.[5]

  • Low Temperature Storage: Store the compound at low temperatures (e.g., -20°C) to reduce the rate of degradation reactions.[5]

  • Purity Assessment: Ensure the initial purity of your compound is high. The presence of residual catalysts or acidic/basic impurities can accelerate degradation.

Question 2: My HPLC analysis of a recently prepared solution of a this compound derivative shows multiple new peaks that were not present initially. What are these and how can I maintain solution stability?

Answer:

The appearance of unexpected peaks in your chromatogram is a clear sign of degradation in solution. The stability of these derivatives in solution is highly dependent on the solvent, pH, and presence of other reactive species.

Potential Degradation Pathways:

  • Hydrolysis: Depending on the nature of other functional groups on your derivative, hydrolysis can be a concern, especially at extreme pH values.

  • Oxidation: As with the solid state, oxidation can occur in solution, often accelerated by dissolved oxygen or the presence of oxidizing agents.

  • Solvent-Induced Degradation: The choice of solvent can significantly impact stability. Protic solvents, for example, may participate in degradation reactions.

Troubleshooting Workflow & Solutions:

The following diagram outlines a systematic approach to troubleshooting solution instability:

G cluster_solvent Solvent Evaluation cluster_ph pH Control cluster_additives Stabilizing Additives start Observation: Unexpected peaks in HPLC check_solvent Step 1: Evaluate Solvent System start->check_solvent check_ph Step 2: Assess pH Effects check_solvent->check_ph If instability persists solvent_details Use aprotic, degassed solvents (e.g., DMSO, DMF). Prepare solutions fresh. If storage is necessary, store at -20°C or lower. check_solvent->solvent_details check_additives Step 3: Consider Additives check_ph->check_additives If instability persists ph_details Buffer the solution to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions. check_ph->ph_details final_protocol Optimized Stable Solution Protocol check_additives->final_protocol additives_details Incorporate antioxidants (e.g., ascorbic acid, BHT). Use chelating agents (e.g., EDTA) to sequester trace metals. check_additives->additives_details

Caption: Troubleshooting workflow for solution instability.

Detailed Recommendations:

  • Solvent Choice:

    • Use high-purity, anhydrous, and degassed aprotic solvents like DMSO or DMF for stock solutions.[4]

    • Prepare aqueous solutions fresh for immediate use in biological assays.

  • pH Control:

    • If working in aqueous media, buffer the solution to maintain a stable pH, typically in the neutral to slightly acidic range. The amino groups can act as bases, and pH changes can influence reactivity.

  • Use of Stabilizers:

    • Antioxidants: For compounds prone to oxidation, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).

    • Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent such as EDTA can sequester these metals.

Question 3: I am getting inconsistent results in my biological assays. Could this be related to compound stability?

Answer:

Absolutely. Inconsistent biological data is a frequent consequence of compound instability in the assay medium. The active concentration of your derivative may be decreasing over the course of the experiment.

Causality in Biological Assays:

  • Reaction with Media Components: Cell culture media and assay buffers are complex mixtures containing salts, amino acids, and other components that can react with your compound.

  • Enzymatic Degradation: If working with cell lysates or whole cells, enzymatic degradation of your compound is a possibility.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates and other plasticware, reducing the effective concentration.

Protocol for Assessing Assay Stability:

  • Incubate your compound in the complete assay medium (without cells or target protein) under the exact experimental conditions (time, temperature, CO2, etc.).

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples by a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the amount of remaining parent compound. [5][6]

This will allow you to determine the stability of your compound in the assay environment and adjust your experimental design accordingly (e.g., by reducing incubation times or replenishing the compound).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for my this compound derivative?

A forced degradation or stress study is an essential part of drug development that involves subjecting a compound to harsh conditions to accelerate its decomposition.[7][8] This helps to:

  • Identify potential degradation products: This is crucial for understanding the degradation pathways.

  • Develop stability-indicating analytical methods: These are methods capable of separating the parent drug from its degradation products, which is a regulatory requirement.[7]

  • Understand the intrinsic stability of the molecule: This knowledge informs formulation development, storage conditions, and packaging.[7]

Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[5][7]

Q2: What are the best analytical techniques for monitoring the stability of these derivatives?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable technique.[9] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6][9] These methods allow for the separation and quantification of the parent compound and its impurities.[9][10]

Q3: Can I modify the chemical structure of my this compound derivative to improve its stability?

Yes, medicinal chemists often employ strategies to enhance stability through structural modification. For the this compound scaffold, you could consider:

  • Acylation of Amino Groups: Converting the primary amino groups to amides can reduce their susceptibility to oxidation.[4]

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the benzene ring can decrease the electron density of the heterocyclic system, potentially making it less prone to oxidation.

  • Bioisosteric Replacement: In some cases, replacing the sulfur atom with another bioisostere could be explored, although this would significantly alter the core structure.

The following diagram illustrates the concept of protective acylation:

G unstable Unstable Derivative (Free Amino Groups) reaction Acylation (e.g., with Acyl Chloride) unstable->reaction Increased Stability stable Stabilized Derivative (Acylated Amino Groups) reaction->stable

Caption: Protective acylation to enhance stability.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework. Concentrations and conditions may need to be optimized for your specific derivative.

Objective: To identify the degradation pathways of a this compound derivative under various stress conditions.

Materials:

  • Your benzothiazole derivative

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate or acetate)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis. Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C in the dark).

Data Interpretation:

Summarize the percentage of degradation under each condition in a table for easy comparison.

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h
0.1 M NaOH, 60°C, 24h
3% H₂O₂, RT, 24h
Heat (Solid), 70°C, 48h
Heat (Solution), 70°C, 24h
Photolysis

This structured approach will provide a clear picture of your compound's stability profile and guide you in developing robust handling and formulation strategies.

References

  • Delort, A.-M., & Combourieu, B. (2001). In situ H-1 NMR study of the biodegradation of xenobiotics: Application to heterocyclic compounds. Journal of Industrial Microbiology & Biotechnology.
  • Al-Juboori, A. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A.
  • Wang, T., et al. (2018). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Science and Pollution Research.
  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Bunescu, A., et al. (2008). Microbial Degradation of 2-Benzothiazole Derivatives: A Review.
  • Al-Ostath, O. M. A., et al. (2024).
  • El-Sayed, N. N. E., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Gaja, M. A., & Knapp, J. S. (1997). The microbial degradation of benzothiazoles.
  • Wang, Z., et al. (2021).
  • Bajaj, S., et al. (2012). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis.
  • Al-Ostath, O. M. A., et al. (2024).
  • Wang, Y., et al. (2023).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Ahmad, I., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases.
  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry.
  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • Celik, F., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie.

Sources

Troubleshooting guide for the scale-up of 6-Methyl-1,3-benzothiazole-2,4-diamine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 6-Methyl-1,3-benzothiazole-2,4-diamine Production

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide not just instructions, but the underlying chemical principles and field-proven insights to help you anticipate and overcome the unique challenges of scaling up this important heterocyclic intermediate.

The synthesis of substituted 2-aminobenzothiazoles is a well-established field, yet the introduction of a second amino group at the 4-position, as in our target molecule, presents specific challenges related to regioselectivity, stability, and purification. This guide addresses these nuances in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for this compound?

The most industrially viable and frequently cited method for creating the 2-aminobenzothiazole core is the electrophilic thiocyanation of an aniline derivative, followed by intramolecular cyclization. For our target molecule, the logical and most direct precursor is 3-methyl-benzene-1,4-diamine .

The core reaction involves treating the diamine with a thiocyanate salt (e.g., sodium or potassium thiocyanate) and an oxidizing agent, typically a halogen like bromine, in a suitable solvent such as acetic acid or methanol. The in situ generated electrophilic thiocyanogen ((SCN)₂) or a related species then attacks the electron-rich aromatic ring, followed by cyclization to form the benzothiazole.

Causality: This method is preferred for scale-up because it's often a one-pot reaction using readily available, cost-effective starting materials. The key challenge lies in controlling the regioselectivity of the thiocyanation. The two amino groups are strongly activating and ortho-, para-directing. In 3-methyl-benzene-1,4-diamine, the position between the two amino groups is the most sterically hindered and electronically activated, making it the prime target for electrophilic attack, which is essential for the desired cyclization.

Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of the thiocyanation reaction?

Scaling this reaction requires vigilant control over several parameters that are less impactful at the bench scale.

  • Temperature Control: The reaction is significantly exothermic. A failure in heat management on a larger scale can lead to a runaway reaction, significant byproduct formation (including potential ring bromination if using bromine), and degradation of the product. The initial addition of the oxidizing agent should be performed at low temperatures (e.g., 0-10 °C).

  • Reagent Addition Rate: The rate of addition of the oxidant (e.g., bromine) is directly tied to heat generation. Adding it too quickly will overwhelm the cooling capacity of the reactor, causing temperature spikes.[1] A slow, controlled addition via a dosing pump is mandatory for scale-up.

  • Mixing Efficiency: Inadequate agitation in a large reactor leads to localized "hot spots" and concentration gradients. This results in inconsistent reaction progress, lower yields, and a broader impurity profile. The stirrer's design, speed (RPM), and the vessel's geometry are critical to ensure a homogeneous reaction mass.

Q3: What are the primary safety hazards associated with this synthesis, and how should they be mitigated at scale?

Beyond the exotherm, there are two major chemical hazards:

  • Use of Thiocyanates and Acid: Thiocyanate salts, when in contact with strong acids, can liberate highly toxic hydrogen cyanide (HCN) gas.[2][3][4] While the reaction is typically run in weaker acids like acetic acid, process deviations or incorrect quenching procedures could create a hazardous situation.

    • Mitigation: Ensure the pH of the reaction and waste streams is never strongly acidic during work-up. Use a well-ventilated area and have appropriate HCN monitoring and emergency response plans in place.

  • Handling Oxidants: Reagents like bromine are highly corrosive and toxic.

    • Mitigation: Use closed-system transfer lines for adding such reagents. Ensure personnel are equipped with appropriate personal protective equipment (PPE), including acid-gas respirators, face shields, and corrosion-resistant gloves. Have a quenching agent, such as sodium bisulfite or thiosulfate, readily available for spills.

Q4: My final product is consistently off-color (pink, brown, or black). What causes this and how can I improve its appearance?

The presence of two amino groups makes the final product highly susceptible to air oxidation, which is a primary cause of color formation. This is often exacerbated by residual oxidants or metallic impurities.

  • Root Cause: Aromatic diamines can be easily oxidized to form highly colored quinone-imine type structures. This process can be catalyzed by trace metals and light.

  • Solution Strategy:

    • Quenching: After the reaction is deemed complete by an in-process check (e.g., TLC or LC-MS), the excess oxidant must be neutralized. Add a solution of sodium thiosulfate or sodium bisulfite until the color of the oxidant (e.g., the orange of bromine) is completely discharged.

    • Inert Atmosphere: During work-up, isolation, and drying, handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

    • Decolorization: During the final purification (e.g., recrystallization), a treatment with activated carbon (charcoal) can be highly effective at removing colored impurities.[5]

    • Recrystallization: A carefully executed recrystallization from a suitable solvent system (e.g., ethanol/water) is the most effective way to remove both colored and non-colored impurities.[6]

Visualized Process Workflow

The following diagram outlines the critical stages in a scalable synthesis campaign for this compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification RM_Qual Raw Material Qualification (1) Reactor_Prep Reactor Preparation (Inerting) (2) RM_Qual->Reactor_Prep Verify Purity Charge Charge Precursor, Solvent & KSCN (3) Reactor_Prep->Charge Cool Cool to 0-5 °C (4) Charge->Cool Addition Controlled Oxidant Addition (5) Cool->Addition Monitor Temp. Stir Stir to Completion (IPC Monitoring) (6) Addition->Stir Exotherm Control Quench Quench Excess Oxidant (7) Stir->Quench IPC Confirms Precipitate Precipitate Product (pH Adjustment) (8) Quench->Precipitate Filter Filter & Wash Crude Solid (9) Precipitate->Filter Recrystal Recrystallization (with Carbon) (10) Filter->Recrystal Crude Cake Dry Dry Final Product (Vacuum, N2) (11) Recrystal->Dry Pure Product

Caption: High-level workflow for scalable synthesis.

Detailed Troubleshooting Guide

This section directly addresses specific issues you may encounter during your scale-up campaign.

Issue IDProblem EncounteredPotential CausesRecommended Solutions & Scientific Rationale
YLD-01 Low or Inconsistent Yield 1. Inefficient Heat Transfer: Localized overheating causing reactant/product degradation. 2. Poor Mixing: Inhomogeneous reaction mixture leading to incomplete conversion. 3. Reagent Quality: Impure or degraded starting materials (especially the diamine).1. Action: Perform a small-scale reaction calorimetry study to understand the heat flow. Ensure the reactor's cooling jacket and chiller are functioning optimally. Rationale: Quantifying the exotherm allows for proper engineering controls to be put in place. 2. Action: Increase agitation speed or evaluate the impeller design. For viscous slurries, a different type of agitator might be needed. Rationale: Effective mixing ensures reactants are in constant contact at the correct stoichiometry. 3. Action: Qualify all raw materials before use via NMR, GC-MS, or titration. The diamine precursor is prone to oxidation and should be stored under inert gas and protected from light.
IMP-01 Formation of Isomeric Byproducts 1. Incorrect Reaction Temperature: Higher temperatures can overcome the activation energy barrier for substitution at less-favored positions. 2. Incorrect Stoichiometry: Excess oxidant can lead to secondary reactions, including halogenation of the aromatic ring.1. Action: Maintain strict temperature control, especially during oxidant addition. A temperature deviation of even 5-10 °C can significantly alter the impurity profile. Rationale: Electrophilic aromatic substitution is highly sensitive to temperature, which influences the kinetic vs. thermodynamic product ratio. 2. Action: Double-check all calculations and ensure reagents are weighed and charged accurately. Use in-process controls (IPCs) to monitor the consumption of starting material and stop the reaction promptly.
PUR-01 Product Fails to Crystallize or Oils Out 1. High Impurity Load: Impurities can suppress the crystallization of the desired product. 2. Incorrect Solvent System: The solvent/anti-solvent ratio may not be optimal for the larger scale. 3. Rapid Cooling: "Shock cooling" a large batch often leads to the formation of fine, amorphous particles or oils.1. Action: Attempt to purify a small sample of the crude oil via column chromatography to isolate and identify the major impurities. This will inform changes to the reaction or work-up. Rationale: Understanding the impurity structure is key to devising a strategy to prevent its formation or remove it. 2. Action: Before full-scale work-up, perform small-scale solubility tests to re-optimize the recrystallization solvent system. Rationale: Solvent polarity and volume are critical for effective purification and achieving a crystalline solid. 3. Action: Implement a controlled cooling profile for the crystallization process. Adding a small amount of seed crystal at the appropriate temperature can promote the growth of larger, more easily filterable crystals.
FIL-01 Slow Filtration of Final Product 1. Fine Particle Size: Amorphous or very fine crystalline material can clog the filter medium. 2. Viscous Mother Liquor: A thick, syrupy liquid phase will drain slowly.1. Action: Optimize the crystallization process to grow larger crystals (see PUR-01). Consider aging the slurry (stirring at a constant temperature for several hours) before filtration to allow for particle size growth. Rationale: Larger, more uniform crystals create a more porous filter cake, allowing for faster liquid removal. 2. Action: Add a low-viscosity "wash" solvent that is miscible with the mother liquor but in which the product is insoluble. This can effectively displace the viscous liquid and speed up deliquoring.

Key Reaction Mechanism Visualization

The following diagram illustrates the plausible electrophilic thiocyanation and subsequent cyclization pathway.

G Reactants 3-Methyl-benzene-1,4-diamine + KSCN + Br₂ Thiocyanogen In-situ formation of Electrophilic Thiocyanogen (SCN)₂ Reactants->Thiocyanogen Attack Electrophilic Aromatic Substitution Thiocyanogen->Attack Attacks Ring Thiocyanate_Intermediate Thiocyanated Diamine Intermediate Attack->Thiocyanate_Intermediate Cyclization Intramolecular Nucleophilic Attack & Tautomerization Thiocyanate_Intermediate->Cyclization Product This compound Cyclization->Product

Sources

Technical Support Center: Enhancing the Solubility of 6-Methyl-1,3-benzothiazole-2,4-diamine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Methyl-1,3-benzothiazole-2,4-diamine in biological assays. The following troubleshooting guide and frequently asked questions (FAQs) are designed to offer practical solutions and a deeper understanding of the principles behind them.

Introduction: The Challenge of Poor Solubility

Many promising therapeutic candidates, particularly heterocyclic compounds like benzothiazole derivatives, exhibit poor aqueous solubility. This characteristic can significantly hinder their evaluation in biological assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and misleading results.[1][2] This guide will walk you through a systematic approach to enhancing the solubility of this compound, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My stock solution of this compound in DMSO is clear, but the compound precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "crashing out" or precipitation upon dilution.[3][4] While Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds, its miscibility with water does not guarantee the solubility of the compound in the final aqueous solution.[5][6] The drastic change in solvent polarity when a concentrated DMSO stock is introduced into a large volume of aqueous buffer can cause the compound's solubility limit to be exceeded, leading to precipitation.[3]

Q2: What is the first-line approach to preparing a soluble working solution of this compound for a cell-based assay?

A2: The standard initial approach is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your final assay medium.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Solvent Purity: Begin with high-purity, anhydrous DMSO. DMSO is hygroscopic, and absorbed water can reduce its solvating power.[4]

  • Stock Concentration: Aim for a stock concentration that is at least 1000-fold higher than your highest desired final assay concentration. This minimizes the final DMSO concentration in your assay.

  • Dissolution:

    • Add the appropriate amount of this compound to the DMSO.

    • Vortex thoroughly for 2-3 minutes.

    • If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or sonication for 5-10 minutes can aid dissolution by breaking down aggregates.[4]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[7]

Dilution into Assay Medium:

  • Perform serial dilutions of your DMSO stock in 100% DMSO to create a range of concentrations.[2]

  • Add a small volume of each DMSO dilution to your assay medium, ensuring rapid mixing to minimize localized high concentrations that can promote precipitation.[2]

  • Crucially, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.[3][8][9] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.[7]

Q3: I've tried the standard DMSO dilution, but my compound still precipitates at the desired concentration. What are my next options?

A3: If direct dilution from DMSO fails, several alternative strategies can be employed. The choice of method depends on the specific requirements of your assay.

Decision Workflow for Advanced Solubilization:

start Precipitation Observed cosolvent Option 1: Use of Co-solvents start->cosolvent Simple & Quick cyclodextrin Option 2: Cyclodextrin Complexation start->cyclodextrin Improved Solubility & Biocompatibility formulation Option 3: Advanced Formulation start->formulation For Highly Insoluble Compounds evaluate Evaluate Impact on Assay cosolvent->evaluate cyclodextrin->evaluate formulation->evaluate

Caption: Decision workflow for selecting an advanced solubilization strategy.

Option 1: Co-solvents

For in vivo studies or when DMSO is not suitable, co-solvents can be used. Common co-solvents include PEG400, glycerol, and Tween 80.[7] These are typically used in combination to create a vehicle that can maintain the solubility of the compound upon further dilution.

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[11][12]

  • Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles compared to parent β-cyclodextrin.[12]

  • Benefits: Cyclodextrins can also enhance drug stability and bioavailability.[13][14] Studies have shown that β-cyclodextrin generally does not interfere with cell-based assays at typical working concentrations.[8][9]

Experimental Protocol for Cyclodextrin Solubilization:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 1-10% w/v).

  • Add Compound: Add the powdered this compound directly to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: Accurately determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Option 3: Advanced Formulation Strategies

For very challenging compounds, more advanced formulation techniques may be necessary, although these are more common in later-stage drug development. These can include:

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can improve dissolution.[15][16]

  • Lipid-Based Formulations: The compound is dissolved in oils or surfactants to create self-emulsifying systems.[1][17]

  • Nanonization: Reducing the particle size of the compound can increase its surface area and dissolution rate.[15][18]

Q4: How do I know if the solvent or solubilizing agent is interfering with my assay?

A4: This is a critical consideration. Solvents and excipients can have their own biological effects, potentially leading to false positives or negatives.[9][19][20]

Validation Workflow for Solubilization Method:

start New Solubilization Method vehicle_control Run Vehicle Control (Solvent/Excipient without Compound) start->vehicle_control positive_control Test with Positive Control start->positive_control negative_control Test with Negative Control start->negative_control analyze Analyze for Interference vehicle_control->analyze positive_control->analyze negative_control->analyze proceed Proceed with Assay analyze->proceed No Interference troubleshoot Troubleshoot or Choose Alternative Method analyze->troubleshoot Interference Detected

Caption: Workflow for validating a new solubilization method.

Key Validation Steps:

  • Vehicle Control: Always run a control with the highest concentration of the solvent or excipient (e.g., 0.5% DMSO or 5% HP-β-CD) in the absence of your test compound. This will reveal any baseline effects of the vehicle itself.

  • Positive and Negative Controls: Test your known positive and negative control compounds for the assay in the presence of the new vehicle to ensure their activity is not altered.

  • Dose-Response Curve: The vehicle should not shift the dose-response curve of your control compounds.

  • Cell Viability: For cell-based assays, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the vehicle alone to determine its non-toxic concentration range.

Summary of Solvent/Excipient Properties

Solvent/ExcipientPrimary UseRecommended Max. Concentration (in vitro)AdvantagesDisadvantages
DMSO Stock solution preparation< 0.5%[7][8]Excellent solvating power for a wide range of compounds.[5]Can be toxic to cells at higher concentrations; may cause compound precipitation upon dilution.[3][9]
Ethanol Stock solution preparation< 0.5%[9]Good solvent for many organic compounds.Can be more toxic to cells than DMSO; volatile.[8]
HP-β-Cyclodextrin Aqueous solubilizationAssay-dependent (e.g., 1-5%)Low cellular toxicity; can improve compound stability.[8][13]May not be effective for all compounds; can be a more complex preparation.[14]
PEG400 Co-solvent (especially for in vivo)Assay-dependentLow toxicity; commonly used in formulations.May not be a strong enough solvent on its own.
Tween 80 Surfactant/Co-solvent< 0.1%Can help prevent aggregation and improve wetting.Can interfere with some assays (e.g., by forming micelles).

Concluding Remarks

Successfully solubilizing a challenging compound like this compound is a crucial first step in obtaining reliable and reproducible data in biological assays. By systematically working through the troubleshooting steps outlined in this guide, from optimizing DMSO-based methods to employing advanced strategies like cyclodextrin complexation, researchers can overcome these hurdles. Always remember to validate your chosen solubilization method to ensure it does not interfere with your assay, thereby maintaining the scientific integrity of your results.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Taylor & Francis Online. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. Available from: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available from: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available from: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. ResearchGate. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. PubMed. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. Ovid. Available from: [Link]

  • Troubleshooting. BioAssay Systems. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH. Available from: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available from: [Link]

Sources

Challenges in the functionalization of the amino groups of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of 6-Methyl-1,3-benzothiazole-2,4-diamine functionalization. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this privileged scaffold in their synthetic programs. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols in a practical question-and-answer format to streamline your experimental workflow.

Section 1: Foundational Concepts & Core Challenges (FAQs)

This section addresses the fundamental chemical principles governing the reactivity of this compound, which are the root cause of many synthetic challenges.

Q1: What are the primary challenges in selectively functionalizing the amino groups of this molecule?

The core challenge lies in the differential reactivity of the two primary amino groups located at the C2 and C4 positions. These groups are chemically non-equivalent due to their distinct electronic environments.

  • The 2-Amino Group: This group is part of a guanidine-like or amidine system (N=C-NH₂). Its lone pair of electrons is delocalized into the electron-withdrawing thiazole ring, which generally reduces its nucleophilicity compared to a typical aniline.[1][2]

  • The 4-Amino Group: This group is a classic aromatic amine, analogous to a substituted aniline. Its reactivity is primarily influenced by the electron-donating methyl group (C6) and the overall electron-withdrawing nature of the fused benzothiazole ring system.[3]

This inherent electronic difference often leads to mixtures of mono-, di-, and sometimes unreacted starting material, making purification difficult and lowering yields.

Q2: Which amino group is more nucleophilic and likely to react first?

Predicting the site of initial reaction requires considering both electronic and steric factors.

  • Electronic Effects: The 4-amino group, being less delocalized than the 2-amino group, is generally considered the more nucleophilic of the two and will typically react preferentially with electrophiles under kinetic control.

  • Steric Hindrance: The 2-amino group is adjacent to the bulky sulfur atom of the thiazole ring, which can provide some steric shielding compared to the more exposed 4-amino group.

  • Endocyclic Nitrogen: A common side reaction is the alkylation of the endocyclic thiazole nitrogen (at the N3 position), which can occur with highly reactive electrophiles, particularly under basic conditions.[4]

Therefore, for most common electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides), the 4-amino group is the expected site of initial functionalization.

G cluster_molecule cluster_annotations mol N4_amine C4-NH₂ (Aniline-like) - More Nucleophilic - Preferred site for acylation/sulfonylation N2_amine C2-NH₂ (Amidine-like) - Less Nucleophilic (delocalized) - Requires harsher conditions or protection of C4-NH₂ N3_thiazole N3 (Endocyclic) - Site of potential side-reactions - Prone to alkylation with strong electrophiles dummy_N4->N4_amine dummy_N2->N2_amine dummy_N3->N3_thiazole

Caption: Reactivity sites on this compound.

Section 2: Troubleshooting Specific Functionalization Reactions

This section provides practical advice for overcoming common issues encountered during specific synthetic transformations.

Q3: My acylation reaction with acetyl chloride is giving a complex mixture. How can I achieve selective mono-acylation at the 4-amino position?

This is a classic selectivity problem. A complex mixture arises from di-acylation and potential side reactions.

Troubleshooting Steps:

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lower temperatures favor kinetic control, enhancing the selectivity for the more nucleophilic 4-amino group.

  • Control Stoichiometry: Use precisely 1.0 equivalent of the acylating agent. Add it dropwise as a dilute solution to the reaction mixture to avoid localized high concentrations.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This minimizes side reactions and prevents the base from competing with the amine.

  • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are standard. Ensure they are anhydrous.

If selectivity remains poor, a protecting group strategy is the most robust solution.

Q4: I'm attempting to alkylate the 4-amino group with methyl iodide, but my mass spec shows a product with the correct mass but unexpected NMR shifts. What could be happening?

You are likely observing alkylation at the endocyclic N3 position of the thiazole ring.[4] This is a known reactivity pattern for 2-aminobenzothiazoles, especially with reactive alkyl halides.

Troubleshooting Steps:

  • Use a Less Reactive Electrophile: Switch from methyl iodide to a less reactive agent like dimethyl sulfate or methyl tosylate.

  • Employ Reductive Amination: A highly selective method for mono-alkylation of the 4-amino group is to first form an imine by reacting the diamine with an aldehyde (e.g., formaldehyde for methylation) and then reducing the imine in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). The less nucleophilic 2-amino group is much less likely to form a stable imine under these conditions.

  • Protecting Group Strategy: Protect the 2-amino group first (e.g., as a Boc-carbamate), then perform the alkylation on the 4-amino group, and finally deprotect. This provides unambiguous regiocontrol.

Q5: My diazotization reaction at the 4-amino position is yielding a dark tar, and I'm not getting the desired diazonium salt for a subsequent Sandmeyer reaction. What is going wrong?

Diazotization of aromatic amines requires careful control of conditions to prevent side reactions, such as polymerization and the formation of highly colored azo compounds.[5][6]

Troubleshooting Steps:

  • Temperature Control is Critical: The reaction must be kept cold, typically between 0 and 5 °C. Use an ice-salt bath to maintain this temperature range rigorously. Diazonium salts are notoriously unstable at higher temperatures.[6]

  • Acidic Medium: Ensure a sufficiently acidic medium (e.g., HCl, H₂SO₄). The acid prevents the newly formed diazonium salt from coupling with the unreacted starting diamine, which is a common cause of tar formation.

  • Slow Addition of Nitrite: Add the sodium nitrite solution (NaNO₂) very slowly, dropwise, beneath the surface of the reaction mixture to ensure it reacts immediately without decomposing or causing localized heating.

  • Alternative Diazotizing Agents: For sensitive substrates, consider using alternative reagents like isoamyl nitrite or generating nitrous acid in an organic solvent system.

Section 3: Protocols & Strategic Workflows

Workflow: A Decision-Making Guide for Selective Functionalization

This workflow helps in selecting the appropriate synthetic strategy based on the desired outcome.

G start Define Target: Which NH₂ to functionalize? target_c4 Target: C4-Amino start->target_c4 C4 target_c2 Target: C2-Amino start->target_c2 C2 c4_mono Mono-functionalization at C4? target_c4->c4_mono c2_protect Strategy: Protecting Group (Required) - Protect C4-NH₂ (e.g., Fmoc) - Functionalize C2-NH₂ - Deprotect C4-NH₂ target_c2->c2_protect c4_direct Strategy 1: Direct Method - Controlled stoichiometry (1 eq) - Low temperature (0 °C) - Non-nucleophilic base c4_mono->c4_direct Yes c4_protect Strategy 2: Protecting Group - Protect C2-NH₂ (e.g., Boc) - Functionalize C4-NH₂ - Deprotect C2-NH₂ c4_mono->c4_protect If direct method fails or di-substitution needed

Caption: Decision workflow for selective amino group functionalization.

Protocol: Selective Mono-Boc Protection of the 4-Amino Group

This protocol leverages the higher nucleophilicity of the 4-amino group to achieve selective protection, yielding an intermediate where the 2-amino group is free for subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Reagent Addition: Dissolve (Boc)₂O (1.05 eq) in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes), observing the consumption of starting material and the appearance of a new, less polar spot.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired mono-protected product, tert-butyl (2-amino-6-methyl-1,3-benzothiazol-4-yl)carbamate.

Validation: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and LC-MS. The NMR will show a characteristic singlet for the Boc group (~1.5 ppm) and distinct signals for the remaining -NH₂ protons.

Table: Comparison of Acylation Conditions for 2-Aminobenzothiazoles

This table summarizes general conditions derived from protocols for the acylation of the 2-aminobenzothiazole scaffold, which can be adapted for the 4-amino group of the target molecule.[7][8][9]

MethodAcylating AgentSolvent / Base or CatalystTemperatureTypical TimeExpected Yield
Acyl Chloride Acyl ChlorideBenzene / TriethylamineIce-cold to Reflux10 hours~75%[8]
Acetic Acid Glacial Acetic AcidAcetic Acid (as solvent)Reflux (~118 °C)8-10 hours~88%[7][9]
Anhydride Acid AnhydrideGlacial Acetic AcidReflux~5 hoursGood to High
Carboxylic Acid Carboxylic AcidEDC / HOBt or similarRoom Temperature12-24 hoursVariable

References

  • Sokolowska-Gajda, J. (1992). A new medium for the diazotization of 2-amino-6-nitrobenzothiazole and 2-aminobenzothiazole. Dyes and Pigments, 20(2), 137–145. [Link]

  • Shainyan, B. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4949. [Link]

  • Chemical Communications (RSC Publishing). (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. [Link]

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Borneo Journal of Pharmacy, 4(4), 252-263. [Link]

  • CCS Chemistry. (2025). meta-Selective C–H Amination of Aryl Amines via Protonation-Enabled Polarity Inversion in Homolytic Aromatic Substitution. CCS Chemistry. [Link]

  • Molecules. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(9), 2649. [Link]

  • ResearchGate. (2021). Synthesis of 2-aminobenzothiazoles 8a–d from aminothiophenols and thiocarbamoyl chloride. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • National Center for Biotechnology Information. (2014). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules, 19(10), 16670-16683. [Link]

  • Wikipedia. Benzothiazole. [Link]

  • Wikipedia. Protecting group. [Link]

  • Dorofeev, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2101. [Link]

  • Springer Nature Experiments. (2017). Protecting Groups in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1079. [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • IAJESM. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Medical, 2(1). [Link]

  • ResearchGate. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (2024). Journal of the Indian Chemical Society. [Link]

Sources

Technical Support Center: Catalyst Selection and Synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine. As a molecule of interest in medicinal chemistry, its efficient synthesis is paramount. This document provides in-depth technical guidance, focusing on the critical aspects of catalyst selection and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for this compound?

The most established and analogous method for synthesizing 2-aminobenzothiazole scaffolds is the oxidative cyclization of an arylthiourea intermediate. For the target molecule, this involves a two-step, one-pot reaction starting from 5-methyl-benzene-1,3-diamine .

  • Thiourea Formation: The starting diamine is reacted with a thiocyanate salt (e.g., sodium or potassium thiocyanate) in the presence of an acid to form an in situ N-arylthiourea intermediate.

  • Oxidative Cyclization: An oxidizing agent is then introduced to facilitate the electrophilic cyclization, forming the benzothiazole ring.

This pathway is a variation of the classic Hugershoff benzothiazole synthesis and is widely documented for a range of substituted anilines.[1][2]

Q2: How does catalyst selection impact this specific synthesis?

Catalyst selection is critical and serves two main purposes in this reaction: facilitating thiourea formation and promoting efficient cyclization.

  • Acid Catalyst: A Brønsted acid, typically sulfuric acid or glacial acetic acid , is used to protonate the thiocyanate ion, forming thiocyanic acid (H-S-C≡N), which is the active electrophile that reacts with the aniline. The acid also helps to maintain the reactivity of the system. Sulfuric acid is often preferred for its strength and dehydrating properties, though it requires careful handling.[1][2]

  • Oxidative System: The "catalyst" for the cyclization step is the oxidizing agent. A halogen-based system, such as bromine or sulfuryl chloride , is traditionally used.[3] However, a more contemporary and often safer approach involves using a catalytic amount of a bromide source (e.g., HBr or NaBr) with a stoichiometric oxidant like hydrogen peroxide (H₂O₂) or sulfuric acid itself at elevated temperatures.[1][2] This in situ generation of the active brominating species can offer better control.

The choice of catalyst directly influences reaction rate, yield, and impurity profile. For a highly activated starting material like 5-methyl-benzene-1,3-diamine, milder conditions are recommended to prevent polymerization and over-oxidation.

Q3: The starting material, 5-methyl-benzene-1,3-diamine, has two amino groups. How is regioselectivity controlled during the thiourea formation step?

This is a crucial consideration. The initial thiocyanation will preferentially occur on the more nucleophilic and less sterically hindered amino group. In 5-methyl-benzene-1,3-diamine, the two amino groups are at positions 1 and 3, and the methyl group is at position 5.

  • Electronic Effects: The methyl group is weakly electron-donating, slightly activating the entire ring. Both amino groups are strongly activating.

  • Steric Hindrance: The amino group at position 1 (ortho to the methyl group) is more sterically hindered than the amino group at position 3.

Therefore, the reaction with thiocyanic acid is most likely to occur at the amino group at position 3 , which is meta to the methyl group and less sterically encumbered. The subsequent cyclization then occurs at the adjacent C-4 position, leading to the desired 4-amino substitution on the final product.

Q4: Are there greener or metal-catalyzed alternatives for this synthesis?

Yes, the field of benzothiazole synthesis has seen significant development in green chemistry.

  • Iodine Catalysis: Molecular iodine (I₂) can be used as a metal-free catalyst, often with oxygen from the air as the terminal oxidant, to promote the intramolecular C-S bond formation from a thiourea precursor.[4][5] This avoids the use of hazardous halogens.

  • Transition Metal Catalysis: Catalysts based on Ruthenium (RuCl₃) or Palladium (Pd(OAc)₂) have been shown to effectively catalyze the oxidative cyclization of N-arylthioureas.[1][6] These methods often offer high efficiency but may require more complex ligands, inert atmospheres, and pose challenges in catalyst removal from the final product.

For the synthesis of this compound, starting with a traditional acid/oxidant system is recommended for process development due to its low cost and scalability. Green alternatives can be explored for process optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: The diamine may have oxidized. 2. Insufficient Acid Catalyst: Incomplete formation of the thiourea intermediate. 3. Incorrect Oxidant Stoichiometry: Too little oxidant leads to incomplete cyclization; too much can cause degradation. 4. Reaction Temperature Too Low: Insufficient energy for cyclization.1. Use freshly distilled or high-purity 5-methyl-benzene-1,3-diamine. 2. Ensure the acid is concentrated and used in the correct stoichiometric ratio. 3. Carefully control the addition of the oxidizing agent. Perform a titration or small-scale test reactions to determine the optimal amount. 4. Gradually increase the reaction temperature after the addition of the oxidant, monitoring by TLC.
Formation of a Black, Insoluble Polymeric Tar 1. Highly Reactive Starting Material: Phenylenediamines are prone to oxidative polymerization. 2. Reaction Temperature Too High: Exothermic reaction running out of control. 3. Excessive Oxidant: The strong oxidizing conditions are causing uncontrolled side reactions.1. Add the diamine solution slowly to the acid/thiocyanate mixture at a low temperature (0-5 °C). 2. Maintain strict temperature control, especially during the addition of the oxidant, using an ice bath. 3. Add the oxidant dropwise over an extended period to control the reaction rate and exotherm.
Multiple Spots on TLC, Difficult Purification 1. Formation of Isomers: Possible thiocyanation at the other amino group, though less likely. 2. Di-thiocyanation: Reaction at both amino groups. 3. Incomplete Cyclization: The thiourea intermediate remains. 4. Product Degradation: Over-oxidation or ring-opening side reactions.1. Confirm the structure of the major product using NMR and MS. Isomer separation may require careful column chromatography or recrystallization. 2. Use a slight excess of the diamine relative to the thiocyanate to minimize di-substitution. 3. Increase the reaction time or temperature after oxidant addition. 4. Use a milder oxidant or reduce the amount used. Ensure the workup procedure neutralizes all acid promptly.
Product is Isolated as a Salt, Not the Free Base 1. Incomplete Neutralization: The product is a basic compound and will form a salt with the acid catalyst.1. During workup, carefully add a base (e.g., NH₄OH, Na₂CO₃, or NaOH solution) until the aqueous layer is distinctly alkaline (pH > 9). Monitor with pH paper. Ensure thorough mixing.

Experimental Protocols & Methodologies

Disclaimer: The following protocol is a proposed starting point based on established chemical principles for analogous reactions.[1][2][3] It should be optimized for safety and efficiency in a controlled laboratory setting.

Protocol 1: Synthesis via Acid-Catalyzed Oxidative Cyclization

Reagents & Materials:

  • 5-Methyl-benzene-1,3-diamine (CAS 108-71-4)

  • Sodium Thiocyanate (NaSCN) or Potassium Thiocyanate (KSCN)

  • Concentrated Sulfuric Acid (98%)

  • Hydrogen Bromide (48% aq.) or Sodium Bromide (NaBr)

  • Hydrogen Peroxide (30% aq.)

  • Glacial Acetic Acid

  • Ammonium Hydroxide (conc.)

  • Ethanol & Water for recrystallization

  • Three-neck round-bottom flask, stirrer, dropping funnel, thermometer, ice bath

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add glacial acetic acid (approx. 5 mL per 1 g of diamine). Cool the flask to 0-5 °C in an ice bath.

  • Thiourea Formation:

    • Slowly add concentrated sulfuric acid (1.1 equivalents) to the stirred acetic acid.

    • Add sodium thiocyanate (1.1 equivalents).

    • In a separate beaker, dissolve 5-methyl-benzene-1,3-diamine (1.0 equivalent) in a minimum amount of glacial acetic acid.

    • Add the diamine solution dropwise to the cold acid/thiocyanate slurry over 30-45 minutes, ensuring the temperature does not rise above 10 °C.

    • Stir the resulting mixture at 10 °C for 1 hour.

  • Oxidative Cyclization:

    • Add a catalytic amount of 48% HBr (0.1 equivalents).

    • Add 30% hydrogen peroxide (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 15 °C. A slight exotherm may be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Workup and Isolation:

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Carefully neutralize the cold slurry by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH > 9). A precipitate should form.

    • Stir the mixture for 30 minutes in the ice bath to ensure complete precipitation.

    • Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water.

  • Purification:

    • Dry the crude solid.

    • Recrystallize the product from an ethanol/water mixture to yield pure this compound.

Data Interpretation and Visualization

Logical Flow for Catalyst System Selection

The choice of catalyst and oxidant is a balance between reactivity and control. This decision tree outlines the logical process for selecting an appropriate system.

CatalystSelection start Start: Define Synthesis Goals q1 Need for Scalability & Cost-Effectiveness? start->q1 ans1_yes Brønsted Acid / Oxidant System (e.g., H₂SO₄ / H₂O₂ / HBr) q1->ans1_yes Yes ans1_no Transition Metal Catalysis (e.g., RuCl₃, Pd(OAc)₂) q1->ans1_no No (Lab-scale, high efficiency needed) q2 High Reactivity of Diamine a Concern? ans2_yes Use Catalytic Bromide Source (HBr or NaBr) with H₂O₂ for controlled in-situ generation. q2->ans2_yes Yes (High risk of polymerization) ans2_no Direct use of Br₂ or SO₂Cl₂ (Requires strict temperature control) q2->ans2_no No (Reaction is sluggish) q3 Are Halogenated Reagents Undesirable? ans3_yes Metal-Free Iodine Catalysis (I₂ / O₂ System) q3->ans3_yes Yes (Green Chemistry Focus) ans3_no Proceed with Halogen-based System q3->ans3_no No ans1_yes->q2 ans1_no->q3 ans2_yes->q3 ans2_no->q3

Catalyst system selection decision tree.
Proposed Reaction Pathway

This diagram illustrates the key steps in the proposed synthesis, from the starting material to the final product.

ReactionPathway cluster_start Starting Materials cluster_reagents Catalyst & Reagent System SM 5-Methyl-benzene-1,3-diamine Intermediate N-(2,4-diamino-5-methylphenyl)thiourea (In-situ Intermediate) SM->Intermediate reacts with H-SCN SCN NaSCN Acid H₂SO₄ (Acid Catalyst) Acid->SM protonates SCN⁻ Oxidant H₂O₂ / HBr (Oxidant System) Oxidant->Intermediate promotes C-S bond formation Product This compound (Final Product) Intermediate->Product Oxidative Cyclization

Proposed synthesis pathway for the target molecule.

References

  • Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl-. Available from: [Link]

  • U.S. Patent 4,363,913A. Preparation of 2-aminobenzothiazoles.
  • Krasnovskaya, O. O., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(15), 4635. Available from: [Link]

  • ChemUniverse. 5-METHYLBENZENE-1,3-DIAMINE. Available from: [Link]

  • U.S. Patent 5,374,737A. Process for the preparation of 2-aminobenzothiazoles.
  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. Available from: [Link]

  • PubChem. 5-Methyl-1,3-phenylenediamine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiazoles. Available from: [Link]

  • U.S. Patent 3,801,587A. Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Methyl-1,3-benzothiazole-2,4-diamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological properties.[1][2] This guide provides a comprehensive comparative study of the biological activities of analogs based on the 6-Methyl-1,3-benzothiazole-2,4-diamine core structure. By synthesizing findings from numerous studies, we aim to elucidate the structure-activity relationships (SAR) that govern the antimicrobial, anticancer, and enzyme inhibitory potential of these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights to guide the rational design of novel therapeutic agents.

The inherent versatility of the benzothiazole ring, a fusion of benzene and thiazole, allows for a wide range of chemical modifications, particularly at the 2- and 6-positions, which significantly influence its biological profile.[2] Our focus on the 6-methyl and 2,4-diamine substituted scaffold provides a specific lens through which to examine the impact of further analog development.

Antimicrobial Activity: A Promising Frontier

Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, combating a wide spectrum of bacteria and fungi.[3][4][5] The mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis and subsequent DNA replication in bacteria.[6][7]

Comparative Efficacy of Benzothiazole Analogs

The antimicrobial potency of benzothiazole analogs is heavily influenced by the nature of the substituents. For instance, the introduction of a pyrazolone ring has been shown to enhance DHPS inhibitory activity, with some compounds exhibiting efficacy comparable to the standard drug sulfadiazine.[6] In contrast, analogs bearing a benzylidine moiety have demonstrated lower, yet still significant, activity.[6]

Table 1: Comparative Antimicrobial Activity of Benzothiazole Analogs

Compound IDKey Structural MoietyTarget Organism(s)MIC (μg/mL)IC50 (μg/mL) for DHPSReference
14b Benzylidine--16.76[6][7]
14c Benzylidine--26.14[6][7]
16a PyrazoloneS. aureus, E. coli25-20011.17[4][6][7]
16b Pyrazolone--7.85[6][7]
16c PyrazoloneS. aureus0.025 mM11.03[6]
Sulfadiazine Standard Drug--7.13[6][7]
Ampicillin Standard DrugS. aureus0.179 mM-[6]
Compound 3 Benzothiazole derivativeE. coli25-100-[4]
Compound 4 Benzothiazole derivativeE. coli25-100-[4]

Note: MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are key indicators of antimicrobial and enzyme inhibitory potency, respectively. Lower values indicate higher activity.

Structure-Activity Relationship (SAR) Insights

The data suggests that incorporating a pyrazolone ring at the 2-position of the benzothiazole core is a favorable modification for enhancing antibacterial activity, likely through improved interaction with the DHPS enzyme.[6] Furthermore, specific substitutions on appended aromatic rings can also modulate activity. For example, some studies have shown that electron-withdrawing groups can enhance antimicrobial efficacy.[8]

Anticancer Potential: Targeting Cellular Proliferation

The anticancer activity of benzothiazole derivatives is a rapidly growing area of research.[9][10][11] These compounds can induce apoptosis and inhibit key proteins involved in cancer cell proliferation and survival, such as Bcl-2, Ki-67, and cyclin-dependent kinases (CDKs).[12][13]

A notable example is the palladium(II) complex of 2-amino-6-methylbenzothiazole, which has shown promising efficacy in inhibiting the growth of colon carcinoma.[12][13] Molecular docking studies suggest that this complex and its parent ligand can interact with and inhibit the Ki-67 protein, a key marker of cell proliferation.[12]

Table 2: Anticancer Activity of 2-Amino-6-methylbenzothiazole and its Complex

CompoundTarget ProteinCancer Cell LineObserved EffectReference
di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) (C1)Ki-67, Bcl-2, CDK-4Colon CarcinomaInhibition of cell growth, induction of apoptosis[12][13]
2-amino-6-methylbenzothiazole (L1)Ki-67, Bcl-2, CDK-4Colon CarcinomaPotential for inhibition[12][13]

Enzyme Inhibition: A Versatile Mechanism of Action

Beyond antimicrobial and anticancer applications, benzothiazole analogs have been investigated as inhibitors of a variety of other enzymes with therapeutic relevance. These include tyrosinase, carbonic anhydrases (CAs), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B).[7][14][15][16]

  • Tyrosinase Inhibition: Certain benzothiazole-thiourea hybrids have demonstrated potent inhibition of mushroom tyrosinase, an enzyme involved in melanin production.[14] This suggests their potential application in cosmetics and for treating hyperpigmentation disorders.

  • Carbonic Anhydrase Inhibition: Novel benzothiazole derivatives incorporating amino acid moieties have shown significant inhibitory activity against human carbonic anhydrase isoforms, particularly hCA II and hCA V.[15]

  • AChE and MAO-B Inhibition: In the context of Alzheimer's disease, benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the disease's pathology.[16]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for assessing the antimicrobial susceptibility of bacteria to the synthesized compounds.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Synthesized benzothiazole analogs

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of each benzothiazole analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of chemical compounds on cultured cancer cells.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.[11]

Visualizing the Path Forward: Synthesis and Activity

The synthesis of these promising analogs often begins with the core this compound structure, which can be derived from p-toluidine.[17] Subsequent modifications, such as reactions with various aldehydes, ketones, or other reactive intermediates, lead to the diverse range of analogs discussed.[17][18]

Synthesis_and_Activity cluster_synthesis Synthesis Pathway cluster_activity Biological Activity p-Toluidine p-Toluidine Core_Structure This compound p-Toluidine->Core_Structure Multi-step synthesis Analogs Diverse Analogs Core_Structure->Analogs Chemical Modification Antimicrobial Antimicrobial Analogs->Antimicrobial Targets Bacteria/Fungi Anticancer Anticancer Analogs->Anticancer Inhibits Cancer Cells Enzyme_Inhibition Enzyme Inhibition Analogs->Enzyme_Inhibition Modulates Enzyme Function

Caption: Synthetic pathway to diverse analogs and their biological activities.

Conclusion and Future Directions

The analogs of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific substitutions in modulating their antimicrobial, anticancer, and enzyme inhibitory properties. The provided experimental protocols offer a foundation for the continued exploration and optimization of these scaffolds. Future research should focus on synthesizing novel analogs with enhanced potency and selectivity, elucidating their precise mechanisms of action, and advancing the most promising candidates towards preclinical and clinical development.

References

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC - NIH.

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH.

  • Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. Taylor & Francis Online.

  • Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PMC - NIH.

  • Benzothiazole Derivatives as Enzyme Inhibitors. Benchchem.

  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. SCIDAR.

  • Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations | Request PDF. ResearchGate.

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. AVESİS.

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.

  • Benzothiazole derivatives as anticancer agents. FLORE.

  • Unlocking Anticancer Potential: A Comparative Analysis of 2-Amino-4-methylbenzothiazole Derivatives. Benchchem.

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. PMC - NIH.

  • 6-Methyl-benzothiazole-2,5-diamine. Benchchem.

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate.

  • Schematic representation of structure‐activity relationship for the (a)... ResearchGate.

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar.

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH.

  • N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. PubMed.

  • (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate.

  • Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety | Request PDF. ResearchGate.

  • This compound. Sigma-Aldrich.

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. ACS Publications.

  • (PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.

Sources

A Researcher's Guide to Validating the Anticancer Mechanism of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the journey from a promising chemical entity to a validated therapeutic candidate is both intricate and demanding. This guide provides a comprehensive framework for validating the hypothesized anticancer mechanism of a novel compound, 6-Methyl-1,3-benzothiazole-2,4-diamine. Benzothiazole derivatives have shown a wide range of biological activities, including antitumor properties, making this particular compound a person of interest in anticancer research.[1][2][3][4] This document will not only outline the necessary experimental steps but also delve into the scientific rationale behind each choice, ensuring a robust and self-validating workflow.

Foundational Hypothesis: Targeting Apoptotic Pathways

Many cytotoxic anticancer drugs exert their effects by inducing programmed cell death, or apoptosis.[5][6] The core hypothesis for this compound is that it selectively induces apoptosis in cancer cells, leading to a reduction in tumor cell viability. The validation process will, therefore, focus on systematically assessing the hallmarks of apoptosis.

Logical Flow of Validation:

The experimental workflow is designed to first establish the cytotoxic potential of the compound and then to dissect the underlying mechanism, confirming that the observed cell death is indeed apoptotic.

A Initial Screening: Cell Viability Assays B Mechanism Elucidation: Induction of Apoptosis A->B Demonstrates Cytotoxicity C Biochemical Confirmation: Caspase Activation B->C Identifies Apoptotic Pathway D Hallmark Event: DNA Fragmentation C->D Confirms Execution Phase E Protein Level Analysis: Western Blotting C->E Analyzes Key Apoptotic Proteins

Caption: Experimental workflow for validating the anticancer mechanism.

Initial Screening: Assessing Cytotoxicity and Cell Viability

The first critical step is to determine if this compound possesses cytotoxic activity against cancer cells. Cell viability assays are fundamental tools for this initial screening.[7][8] These assays measure cellular metabolic activity or membrane integrity to quantify the number of living cells after treatment.[9]

Comparative Performance Metrics:

A successful anticancer agent should exhibit potent cytotoxicity against cancer cell lines while showing minimal effect on normal, non-cancerous cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Compound MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HDF (Normal Fibroblasts) IC50 (µM) Selectivity Index (SI)
This compound (Hypothetical Data) 5.28.7> 100> 19.2 (MCF-7)
Doxorubicin (Reference Compound) 0.81.215.619.5 (MCF-7)
Vehicle Control (e.g., DMSO) > 200> 200> 200N/A

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Detailed Experimental Protocol: MTT Assay

The MTT assay is a widely used colorimetric method for assessing cell viability based on the metabolic activity of living cells.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and normal cells (e.g., HDF) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Mechanism of Action: Unraveling the Apoptotic Pathway

Once cytotoxicity is established, the next crucial step is to determine if the compound induces apoptosis. This involves a series of assays designed to detect the key molecular and morphological changes characteristic of programmed cell death.

Signaling Pathways in Apoptosis:

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways.[10] Both pathways converge on the activation of executioner caspases, which are the central executioners of the apoptotic process.[6][11]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Executioner Caspases (Caspase-3, -7) Caspase-8->Caspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Cleavage of Cellular Substrates

Caption: Converging pathways of apoptosis.

Caspase Activity Assays

The activation of caspases is a hallmark of apoptosis. Fluorometric or luminescent assays can quantify the activity of specific caspases, such as the executioner caspases-3 and -7.[12][13]

Comparative Performance:

Treatment Cell Line Fold Increase in Caspase-3/7 Activity (vs. Control)
This compound (10 µM) MCF-78.5
Staurosporine (1 µM, Positive Control) MCF-712.2
Vehicle Control MCF-71.0

Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay [12][14]

  • Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound for the desired time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.

DNA Fragmentation Analysis

A key biochemical feature of apoptosis is the cleavage of DNA into internucleosomal fragments, which can be visualized as a "ladder" on an agarose gel.

Expected Results:

A distinct laddering pattern of DNA fragments will be observed in cells treated with an effective apoptotic inducer, while untreated cells will show a single high-molecular-weight band.

Detailed Experimental Protocol: DNA Ladder Assay [15]

  • Cell Harvesting: Treat cells with this compound. After incubation, collect both adherent and floating cells.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing Triton X-100).

  • DNA Extraction: Extract the DNA using a phenol-chloroform-isoamyl alcohol mixture.

  • DNA Precipitation: Precipitate the DNA with ethanol.

  • RNase and Proteinase K Treatment: Treat the DNA pellet with RNase A and then with Proteinase K to remove RNA and protein contamination.

  • Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragments under UV illumination.

Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in apoptosis.[10]

Key Markers to Investigate:

  • Caspases: Detection of cleaved (active) forms of caspase-3, -8, and -9.[16][17]

  • PARP: Cleavage of PARP (Poly (ADP-ribose) polymerase) is a classic indicator of caspase-3 activity.[18]

  • Bcl-2 Family Proteins: Examine the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Comparative Data:

Protein Marker Vehicle Control This compound Interpretation
Cleaved Caspase-3 No bandStrong bandActivation of executioner caspase
Cleaved PARP No bandStrong bandConfirmation of caspase-3 activity
Bax/Bcl-2 Ratio LowHighShift towards a pro-apoptotic state

Detailed Experimental Protocol: Western Blotting [16]

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine relative protein expression levels.

Comparative Analysis and Future Directions

The validation of this compound as an anticancer agent hinges on the collective evidence from these assays. A compelling case is built upon demonstrating potent and selective cytotoxicity, coupled with definitive proof of apoptosis induction through caspase activation, DNA fragmentation, and the modulation of key apoptotic proteins.

Comparison with Alternatives:

The performance of this compound should be benchmarked against existing anticancer drugs that are known to induce apoptosis, such as Doxorubicin or Staurosporine. This comparison will provide context for its potency and potential therapeutic window.

Next Steps:

Positive results from this in vitro validation pipeline would warrant progression to more complex models, such as 3D cell cultures and in vivo animal studies, to assess the compound's efficacy and safety in a more physiologically relevant context.[19]

References

  • DNA Fragmentation Assays for Apoptosis Protocol - Scribd. [Link]

  • Caspase Activity Assay - Creative Bioarray. [Link]

  • Caspase Protocols in Mice - PMC - PubMed Central - NIH. [Link]

  • Caspase 3/7 Activity - Protocols.io. [Link]

  • Cell Viability Assays - Creative Bioarray. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. [Link]

  • Determination of Caspase Activation by Western Blot - PubMed - NIH. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. [Link]

  • Biomarker method validation in anticancer drug development - PMC - NIH. [Link]

  • Review of HPLC method for anticancer drug development and validation. [Link]

  • Apoptosis induced by anticancer drugs - PubMed. [Link]

  • DNA Fragmentation Test Procedure - Sperm360 - YouTube. [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis? [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC - PubMed Central. [Link]

  • Apoptosis and the Response to Anti-Cancer Drugs - Anticancer Drug Action Laboratory - Mayo Clinic Research. [Link]

  • Anti-Cancer Drug Validation: the Contribution of Tissue Engineered Models - PubMed. [Link]

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. [Link]

  • Screening for inducers of apoptosis in apoptosis-resistant human carcinoma cells - PubMed. [Link]

  • Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4 - NIH. [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. [Link]

  • Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed. [Link]

  • Benzothiazole derivatives as anticancer agents - PubMed. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. [Link]

  • Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - OUCI. [Link]

Sources

A Comparative Guide to Benzothiazole Derivatives in Inhibiting Bacterial Growth: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among these, the benzothiazole core has emerged as a privileged structure, with a diverse range of derivatives demonstrating significant potential in combating bacterial pathogens.[1] This guide provides a comparative analysis of various benzothiazole derivatives, with a particular focus on how structural modifications influence their antibacterial efficacy. While specific data on 6-methyl-1,3-benzothiazole-2,4-diamine is not extensively available in the current literature, this guide will explore the broader structure-activity relationships (SAR) within the benzothiazole class, offering valuable insights for researchers and drug development professionals.

The Benzothiazole Scaffold: A Versatile Platform for Antibacterial Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.[2] This structural motif is present in numerous natural and synthetic compounds with a wide array of biological activities.[2] In the realm of antibacterial research, the benzothiazole nucleus serves as a versatile template for the design of novel therapeutic agents. Its derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3] The antibacterial potency of these compounds is intricately linked to the nature and position of various substituents on the benzothiazole ring system.[4]

Comparative Efficacy of Benzothiazole Derivatives: A Structure-Activity Relationship (SAR) Perspective

The antibacterial activity of benzothiazole derivatives can be significantly modulated by substitutions at key positions, most notably at the C-2 and C-6 positions of the benzothiazole core.

Substitutions at the C-2 Position

The C-2 position of the benzothiazole ring is a common site for modification and plays a crucial role in determining the antibacterial spectrum and potency of the resulting derivatives.

  • Amine and Amide Linkages: The introduction of amine and amide functionalities at the C-2 position has been a successful strategy in developing potent antibacterial agents. For instance, a series of benzothiazole derivatives bearing an amide moiety displayed broad-spectrum activity against various bacterial strains.[5] Notably, compound A07 (N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide) exhibited potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL against Klebsiella pneumoniae.[5] This suggests that the electronic and lipophilic properties of the aryl amide substituent are critical for activity.

  • Hydrazone Linkages: Benzothiazole-hydrazone derivatives have also demonstrated promising antibacterial effects. The presence of a hydrazone linkage at the C-2 position, coupled with various aromatic substitutions, has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Substitutions at the C-6 Position

The C-6 position of the benzothiazole ring offers another avenue for structural modification to enhance antibacterial efficacy.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (-NO2) or halo (-Cl, -F), at the C-6 position has been shown to enhance the antimicrobial and antifungal activities of benzothiazole derivatives.[6] For example, 6-nitro and 6-chloro substituted benzothiazoles have been reported to possess improved antibacterial properties.

  • Bulky Substituents: The incorporation of bulkier substituents at the C-6 position can also influence antibacterial activity, likely by affecting the molecule's ability to interact with its biological target.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against common bacterial pathogens, illustrating the impact of structural modifications on their antibacterial potency.

Compound IDStructureTest OrganismMIC (µg/mL)Reference
A07 N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamideS. aureus15.6[5]
E. coli7.81[5]
K. pneumoniae3.91[5]
41c Isatin-benzothiazole derivativeE. coli3.1[4]
P. aeruginosa6.2[4]
66c Sulfonamide-benzothiazole derivativeP. aeruginosa3.1 - 6.2[4]
S. aureus3.1 - 6.2[4]
E. coli3.1 - 6.2[4]

Mechanism of Action: Diverse Targets of Benzothiazole Derivatives

The antibacterial effects of benzothiazole derivatives are attributed to their ability to interfere with various essential cellular processes in bacteria.[3] Molecular docking and enzymatic assays have revealed several potential targets:

  • DNA Gyrase and Topoisomerase IV: Some benzothiazole derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[4] This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death.

  • Dihydropteroate Synthase (DHPS): DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria. Certain sulfonamide-containing benzothiazole derivatives have been shown to inhibit DHPS, thereby blocking folate synthesis.[7]

  • Dihydroorotase: This enzyme is involved in the pyrimidine biosynthesis pathway. Inhibition of dihydroorotase by benzothiazole derivatives disrupts the production of essential building blocks for DNA and RNA synthesis.[4]

  • Other Targets: Other reported mechanisms include the inhibition of peptide deformylase, MurB enzyme (involved in peptidoglycan synthesis), and tyrosine kinase.[4]

The diverse mechanisms of action of benzothiazole derivatives make them attractive candidates for combating drug-resistant bacteria, as they may be less susceptible to existing resistance mechanisms.

Experimental Protocols for Assessing Antibacterial Activity

The evaluation of the antibacterial efficacy of novel compounds relies on standardized and reproducible methodologies. The following protocols are commonly employed in the screening and characterization of benzothiazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

  • Test compounds (benzothiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (medium with solvent)

  • Growth control (medium with inoculum)

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control wells.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum add_compounds Add Compound Dilutions to 96-well Plate prep_compounds->add_compounds add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum add_compounds->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Sources

A Researcher's Guide to Elucidating the Structure-Activity Relationship of Novel 6-Methyl-1,3-benzothiazole-2,4-diamine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzothiazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth, experience-driven framework for conducting structure-activity relationship (SAR) studies on a novel series of 6-Methyl-1,3-benzothiazole-2,4-diamine derivatives, with a focus on their potential as protein kinase inhibitors. We will move beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a robust and self-validating investigation.

The Rationale: Why this compound?

The 1,3-benzothiazole core is a known pharmacophore for kinase inhibition, often by mimicking the adenine region of ATP and interacting with the hinge region of the kinase active site.[4][5] The selection of the this compound scaffold for a new SAR campaign is predicated on several key hypotheses:

  • The 2-amino group: This is a critical interaction point, often serving as a hydrogen bond donor to the kinase hinge region.[6]

  • The 4-amino group: This provides an additional point for substitution, allowing for the exploration of the solvent-exposed region of the ATP binding pocket and the potential to enhance potency and selectivity.

  • The 6-methyl group: Substitutions at the 6-position of the benzothiazole ring are known to influence biological activity, potentially by modulating the electronic properties of the ring system or through direct interactions with the target protein.[1][7]

This guide will outline a logical progression from the synthesis of a focused library of derivatives to their biological evaluation and the subsequent interpretation of the SAR data.

Part 1: Synthesis of a Focused Derivative Library

The synthesis of a focused library of analogs is the cornerstone of any SAR study. The general synthetic scheme for preparing this compound derivatives is outlined below. The initial starting material, 2-amino-6-methylbenzothiazole, can be synthesized from p-toluidine.[8] Subsequent nitration and reduction steps would yield the 2,4-diamino scaffold. The key to a successful SAR study lies in the systematic modification of the core structure. For our purposes, we will focus on modifications at the 4-amino position.

Experimental Protocol: Synthesis of 4-Substituted Amide Derivatives
  • Preparation of the Core Scaffold: Synthesize this compound from commercially available starting materials. A common route involves the thiocyanation of p-toluidine to form 2-amino-6-methylbenzothiazole, followed by nitration at the 4-position and subsequent reduction of the nitro group to an amine.[8][9]

  • Acylation of the 4-amino group: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide.

  • Add 1.2 equivalents of a base, such as triethylamine or diisopropylethylamine, to the solution.

  • Slowly add 1.1 equivalents of the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

A suggested initial library of substituents for the 4-amino position is presented in the table below. This selection is designed to probe the effects of steric bulk, electronics, and hydrogen bonding potential.

Derivative R-Group (at 4-amino position) Rationale for Inclusion
1a AcetylSmall, neutral group to establish a baseline.
1b PhenylacetylIntroduction of a larger, hydrophobic aromatic ring.
1c 4-ChlorophenylacetylProbing the effect of an electron-withdrawing group on the aromatic ring.
1d 4-MethoxyphenylacetylProbing the effect of an electron-donating group on the aromatic ring.
1e CyclohexylacetylIntroduction of a bulky, non-aromatic hydrophobic group.
1f Pyridin-4-ylacetylIntroduction of a basic nitrogen for potential hydrogen bonding.

Part 2: Biological Evaluation - In Vitro Kinase Inhibition Assay

To assess the biological activity of our synthesized derivatives, a robust and reliable in vitro kinase inhibition assay is essential. A luminescence-based assay that measures ATP consumption (and thus ADP production) is a common and sensitive method.[10]

Experimental Protocol: Luminescence-Based Kinase Assay[10]
  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO for dose-response curves.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control.

  • Add 2.5 µL of the target kinase (e.g., a relevant cancer-associated kinase like CDK2 or ROCK) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations of substrate and ATP should be empirically determined, typically at or near the Km for each.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Structure-Activity Relationship (SAR) Analysis and Comparison

The SAR analysis aims to correlate the structural modifications of our derivatives with their observed biological activity. The hypothetical data below illustrates how such an analysis might be interpreted.

Derivative R-Group (at 4-amino position) Hypothetical IC50 (nM) against Target Kinase
1a Acetyl5,200
1b Phenylacetyl850
1c 4-Chlorophenylacetyl320
1d 4-Methoxyphenylacetyl1,500
1e Cyclohexylacetyl2,100
1f Pyridin-4-ylacetyl650
Staurosporine (Control) -10
Interpretation of Hypothetical SAR Data
  • Baseline Activity: The acetyl derivative (1a ) shows weak activity, suggesting that a simple, small substituent at the 4-amino position is not optimal.

  • Aromatic vs. Aliphatic: The significant increase in potency with the phenylacetyl group (1b ) compared to the acetyl (1a ) and cyclohexylacetyl (1e ) groups suggests that an aromatic ring at this position is favored, likely due to favorable hydrophobic or pi-stacking interactions within the active site.

  • Electronic Effects: The enhanced potency of the 4-chlorophenylacetyl derivative (1c ) over the phenylacetyl (1b ) and 4-methoxyphenylacetyl (1d ) derivatives indicates that an electron-withdrawing group on the phenyl ring is beneficial for activity. This could be due to modulation of the amide bond character or direct interaction with the protein.

  • Hydrogen Bonding Potential: The improved activity of the pyridin-4-ylacetyl derivative (1f ) compared to the phenylacetyl derivative (1b ) suggests that the nitrogen atom in the pyridine ring may be forming a favorable hydrogen bond with a residue in the active site.

This initial SAR provides valuable insights for the design of the next generation of compounds. For example, one might explore other electron-withdrawing substituents on the phenyl ring or different isomers of the pyridyl group.

Comparative Analysis with Existing Benzothiazole Kinase Inhibitors

A crucial aspect of any SAR study is to contextualize the findings within the existing literature. For instance, diaminothiazole-based CDK inhibitors have been developed with IC50 values in the low nanomolar range.[6] While our hypothetical first-generation compounds are not yet at this level of potency, the SAR trends provide a clear path for optimization. The observation that aromatic substituents at a solvent-exposed position enhance activity is consistent with SAR studies of other benzothiazole kinase inhibitors.[5][11]

Visualizing the Workflow and Relationships

To better understand the logical flow of this SAR study, the following diagrams illustrate the key processes and relationships.

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Analysis & Design s1 This compound Core s3 Acylation Reaction s1->s3 s2 Acyl Chlorides / Carboxylic Acids s2->s3 s4 Purification s3->s4 s5 Focused Derivative Library (1a-1f) s4->s5 b1 In Vitro Kinase Assay s5->b1 Test Compounds b2 Dose-Response Curves b1->b2 b3 IC50 Determination b2->b3 a1 SAR Analysis b3->a1 Activity Data a3 Design of Next-Generation Compounds a1->a3 a2 Comparison to Known Inhibitors a2->a3

Caption: High-level workflow for the SAR study of this compound derivatives.

SAR_Logic Core This compound SAR Structure-Activity Relationship Core->SAR Substituent Substituent at 4-amino position Substituent->SAR Activity Kinase Inhibitory Activity (IC50) SAR->Activity

Caption: Logical relationship between chemical structure and biological activity in an SAR study.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a systematic SAR study of novel this compound derivatives as potential kinase inhibitors. By following a logical progression of synthesis, biological evaluation, and data analysis, researchers can efficiently identify key structural features that govern potency and selectivity. The hypothetical SAR data presented herein illustrates how initial findings can guide the design of more potent and specific second-generation compounds. Future work should focus on expanding the library of derivatives to further probe the SAR, evaluating the most promising compounds for selectivity against a panel of kinases, and ultimately assessing their efficacy in cell-based assays.

References

  • Bari, A. A., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 514-522. [Link]

  • Kraybill, B. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Badiger, A. M., et al. (2006). QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Letters in Drug Design & Discovery, 3(8), 550-560. [Link]

  • Tran, T. T. T., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(12), 1535-1546. [Link]

  • ResearchGate. (n.d.). SAR of different substituted benzothiazole derivatives as antibacterial agent. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development, 5(12), 112-120. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • Kamal, A., et al. (2019). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 16(4), 378-393. [Link]

  • Feng, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6747-6750. [Link]

  • Allen, C. F. H., & VanAllan, J. (1943). 2-AMINO-6-METHYLBENZOTHIAZOLE. Organic Syntheses, 23, 8. [Link]

  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the (a).... Retrieved from [Link]

  • Gaba, G., & Mohan, C. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(4), 394-398. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the most active compounds. Retrieved from [Link]

  • Cicic, A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

  • ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methyl-1,3-benzothiazole. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Scientific Reports, 14(1), 6483. [Link]

  • El-Naggar, M., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14(10), 6981-6997. [Link]

  • Wang, Z., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1530. [Link]

  • Zheng, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 164. [Link]

  • Ozdincer, M., et al. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 96. [Link]

  • Sadieva, M. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Siddiqui, N., et al. (2008). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 18(5), 1663-1668. [Link]

  • Al-jothery, A. A. A., et al. (2024). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Egyptian Journal of Chemistry. [Link]

  • Baumli, S., et al. (2010). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 53(20), 7332-7344. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-26. [Link]

  • Abusharkh, K. A. N., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie. [Link]

Sources

In Silico Comparative Docking Analysis of 6-Methyl-1,3-benzothiazole-2,4-diamine: A Guide for Target Prioritization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-silico-driven comparison of 6-Methyl-1,3-benzothiazole-2,4-diamine against established inhibitors targeting key proteins in oncology, infectious disease, and neurodegenerative disorders. We will explore the rationale behind target selection, detail a robust docking workflow, and present a comparative analysis of binding affinities and interactions to guide future drug discovery efforts.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus is a prominent heterocyclic scaffold known for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties[1]. This diverse bioactivity makes benzothiazole derivatives, such as this compound, attractive candidates for drug development. However, the specific protein targets of many of these derivatives remain uncharacterized. In silico molecular docking provides a powerful, resource-efficient methodology to predict and evaluate potential protein-ligand interactions, thereby accelerating the identification of promising therapeutic targets[2][3].

This guide focuses on a comparative docking study of this compound against three clinically relevant protein targets, each representing a distinct therapeutic area where benzothiazoles have shown promise:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, crucial for tumor growth and metastasis. Its inhibition is a validated strategy in cancer therapy[4][5].

  • Enoyl-Acyl Carrier Protein Reductase (InhA): An essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. InhA is a well-established target for antitubercular drugs[6][7][8].

  • Beta-secretase 1 (BACE1): A primary enzyme involved in the production of amyloid-β peptides, which are central to the pathogenesis of Alzheimer's disease[9][10][11].

To provide a meaningful benchmark, the docking performance of this compound will be compared against that of well-established inhibitors for each respective target: Sorafenib for VEGFR-2, Triclosan for InhA, and Verubecestat for BACE1.

Experimental Design and Rationale: A Self-Validating In Silico Workflow

A robust in silico study hinges on a meticulously planned and validated workflow. Our approach is designed to ensure the reliability of the generated docking poses and binding energy estimates. The causality behind each step is crucial for interpreting the final results with confidence.

G cluster_prep Phase 1: Molecular Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB Target Protein Structure (from RCSB PDB) PrepProt Protein Preparation: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->PrepProt Ligand Ligand Structures (Test & Comparators) PrepLig Ligand Preparation: - Generate 3D conformers - Add hydrogens - Assign charges - Define rotatable bonds Ligand->PrepLig Grid Grid Box Generation: Define active site coordinates PrepProt->Grid Dock Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Result Analysis: - Binding Affinity (kcal/mol) - RMSD of poses - Interaction analysis Dock->Analyze Compare Comparative Evaluation: - Test vs. Known Inhibitors Analyze->Compare

Caption: A generalized workflow for in silico molecular docking studies.

Target and Ligand Selection
ComponentNamePDB IDRationale for Selection
Test Ligand This compoundN/AThe core molecule of interest, belonging to a pharmacologically active class.
Target Protein 1 VEGFR-24ASDA validated anti-cancer target; benzothiazoles have shown anti-proliferative activity.
Comparator 1 Sorafenib(from 4ASD)An FDA-approved multi-kinase inhibitor targeting VEGFR-2[12][13][14][15].
Target Protein 2 M. tuberculosis InhA3FNHA key enzyme in M. tuberculosis; benzothiazoles have shown antitubercular potential.
Comparator 2 Triclosan(from 3FNH)A known inhibitor of InhA with a well-characterized binding mode[6][16][17][18].
Target Protein 3 BACE14IVTA primary target in Alzheimer's disease; some benzothiazoles are explored for neuroprotection.
Comparator 3 Verubecestat(from 6H3F - representative)A potent BACE1 inhibitor that reached late-stage clinical trials[19][20][21][22].
Detailed In Silico Docking Protocol

The following protocol outlines the steps for preparing the molecules and performing the docking simulations, primarily using AutoDock Tools and AutoDock Vina.

Step 1: Protein Preparation The initial step is to prepare the receptor (protein) for docking. This is a critical stage to ensure the protein structure is in a state that is amenable to an accurate docking simulation[23][24][25].

  • Obtain Protein Structure: Download the crystal structures of the target proteins (PDB IDs: 4ASD, 3FNH, 4IVT) from the RCSB Protein Data Bank.

  • Clean the Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools). Remove all non-essential molecules, including water, co-crystallized ligands (except for re-docking validation), and any other heteroatoms or solvent molecules. For multimeric proteins, retain only the biologically relevant monomeric or dimeric unit for docking.

  • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for defining hydrogen bond interactions.

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for the scoring function to calculate electrostatic interactions.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation Proper preparation of the ligand is equally important for a successful docking experiment[26][27].

  • Obtain Ligand Structures: The 2D structure of this compound can be obtained from chemical databases like PubChem or sketched using chemical drawing software. The structures of the comparator ligands (Sorafenib, Triclosan, Verubecestat) can be extracted from their respective co-crystallized PDB files.

  • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Add Hydrogens and Assign Charges: Similar to the protein preparation, add hydrogens and compute Gasteiger charges for the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds within the ligand. This allows for conformational flexibility during the docking simulation, which is a key aspect of induced fit.

  • Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.

Step 3: Docking Simulation This phase involves defining the search space and running the docking algorithm[2][28][29][30].

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of the target protein. The coordinates for this box are typically centered on the co-crystallized ligand from the original PDB file. The size of the grid box should be sufficient to allow the test ligand to move and rotate freely within the binding pocket.

  • Re-docking for Protocol Validation: As a crucial validation step, re-dock the co-crystallized ligand (e.g., Sorafenib into 4ASD) into its binding site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose, validates the chosen docking parameters and protocol.

  • Execute Docking: Run the docking simulation for this compound and the comparator ligands against their respective target proteins using AutoDock Vina. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities.

Comparative Analysis of Docking Results

The output of the docking simulations provides quantitative data on binding affinity and detailed information on the nature of the molecular interactions.

Quantitative Docking Performance

The following table summarizes the predicted binding affinities (in kcal/mol) for the top-ranked poses. Lower binding energy values indicate a more favorable and stable interaction.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-2 This compound -7.8Cys919, Asp1046, Glu885
Sorafenib (Comparator)-10.2Cys919, Asp1046, Glu885, Phe1047
InhA This compound -8.5Tyr158, NAD+, Met199
Triclosan (Comparator)-9.1Tyr158, NAD+, Phe149
BACE1 This compound -7.2Asp32, Asp228, Gln73
Verubecestat (Comparator)-9.8Asp32, Asp228, Gly230, Thr72

Note: The data presented are representative and for illustrative purposes. Actual results may vary based on the specific software, force fields, and parameters used.

Qualitative Analysis of Binding Interactions

A detailed examination of the top-ranked docking poses reveals the specific molecular interactions that contribute to the binding affinity.

G cluster_vegfr2 VEGFR-2 Binding Pocket cluster_inha InhA Binding Pocket cluster_bace1 BACE1 Binding Pocket C919 Cys919 D1046 Asp1046 E885 Glu885 Y158 Tyr158 NAD NAD+ F149 Phe149 D32 Asp32 D228 Asp228 G73 Gln73 Ligand 6-Methyl-1,3- benzothiazole-2,4-diamine Ligand->C919 H-Bond (Amine) Ligand->D1046 H-Bond (Amine) Ligand->Y158 H-Bond (N of Thiazole) Ligand->NAD Pi-Cation Ligand->D32 H-Bond (Amine) Ligand->D228 H-Bond (Amine)

Caption: Key hypothetical interactions between the test ligand and target proteins.

VEGFR-2 Analysis: this compound is predicted to form hydrogen bonds with the key hinge region residue Cys919 and the catalytic loop residue Asp1046, interactions that are also observed with the comparator, Sorafenib[3][12][31]. However, Sorafenib's higher predicted affinity may be attributed to additional hydrophobic interactions within the binding pocket. The diamine groups on the test compound appear crucial for anchoring it within the active site.

InhA Analysis: The test compound shows a strong predicted binding affinity for InhA, comparable to the known inhibitor Triclosan. It is hypothesized to form a critical hydrogen bond with the catalytic residue Tyr158 and engage in favorable interactions with the NADH cofactor[6][17]. The methyl group on the benzothiazole ring likely occupies a hydrophobic sub-pocket, contributing to its binding stability. This suggests that this compound is a promising candidate for development as an antitubercular agent.

BACE1 Analysis: While showing a moderate binding affinity, the test compound is predicted to interact with the catalytic dyad residues Asp32 and Asp228, which is a hallmark of BACE1 inhibitors[9][21]. The predicted affinity is lower than that of Verubecestat, which is a larger, more optimized molecule with multiple interaction points. This indicates that while the benzothiazole scaffold can occupy the BACE1 active site, further optimization would be required to enhance its potency.

Conclusion and Future Directions

This in silico comparative analysis demonstrates that this compound exhibits promising binding characteristics for multiple, therapeutically relevant protein targets.

  • The compound shows the strongest potential as an inhibitor of InhA , with a predicted binding affinity comparable to a known inhibitor. This warrants further investigation through in vitro enzymatic assays and whole-cell activity against M. tuberculosis.

  • Its interaction with VEGFR-2 is also significant, suggesting a potential application in oncology. Structure-activity relationship (SAR) studies could focus on modifying the scaffold to enhance hydrophobic interactions and improve binding affinity.

  • The interaction with BACE1 is less potent compared to a clinical candidate, but the engagement with key catalytic residues suggests that the benzothiazole scaffold could serve as a starting point for fragment-based drug design for Alzheimer's disease.

References

  • Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. PubMed. [Link]

  • Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. ACS Publications. [Link]

  • How does one prepare proteins for molecular docking?. Quora. [Link]

  • 3FNH: Crystal structure of InhA bound to triclosan derivative. RCSB PDB. [Link]

  • Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. PMC - NIH. [Link]

  • Docking and binding mode of Triclosan into the active site of InhA reductase enzyme (PDB code: 3FNH). ResearchGate. [Link]

  • Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis. NIH. [Link]

  • Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors. Preprints.org. [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • 2D interaction of sorafenib with the VEGFR2 active binding site. ResearchGate. [Link]

  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PubMed Central. [Link]

  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. PMC - NIH. [Link]

  • Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH). ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Molecule of the Month: Beta-secretase. PDB-101. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. [Link]

  • 3D and 2D binding mode of sorafenib into VEGFR-2 active site. ResearchGate. [Link]

  • 2X22: crystal structure of M. tuberculosis InhA inhibited by PT70. RCSB PDB. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • BACE1 inhibitor drugs for the treatment of Alzheimer’s disease: Lessons learned, challenges to overcome, and future prospects. NIH. [Link]

  • The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-Amyloid in animal models and in Alzheimer's disease patients. ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Chemical structures of representative InhA inhibitors cocrystallized in the enzyme deposited in Protein Data Bank (PDB) with the mentioned codes. ResearchGate. [Link]

  • Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. ResearchGate. [Link]

  • Molecular Docking Tutorial. University of Catania. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • 4R9R: Mycobacterium tuberculosis InhA bound to NITD-564. RCSB PDB. [Link]

  • 6R9W: Crystal structure of InhA in complex with AP-124 inhibitor. RCSB PDB. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. ACS Publications. [Link]

  • BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

  • 4IVT: Crystal structure of BACE1 with its inhibitor. RCSB PDB. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Taylor & Francis Online. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. [Link]

  • 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. RCSB PDB. [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. PMC - NIH. [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try. CCDC. [Link]

  • 6-Methyl-benzothiazole-2,5-diamine. PubChem. [Link]

Sources

A Head-to-Head Comparison: Profiling the Cross-reactivity of a Novel Benzothiazole Compound Against Staurosporine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cellular and Kinase Selectivity

In the landscape of kinase inhibitor discovery, achieving target specificity is the paramount challenge. While potent on-target activity is essential, off-target effects often lead to unforeseen toxicity and limited therapeutic windows. This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel investigational compound, 6-Methyl-1,3-benzothiazole-2,4-diamine, hereafter referred to as Compound-X .

To establish a rigorous benchmark, we compare Compound-X head-to-head with Staurosporine, a well-characterized, potent, and notoriously non-selective protein kinase inhibitor.[1][2] This comparison will not only illuminate the selectivity profile of Compound-X but also provide a practical guide for researchers on structuring their own cross-reactivity screening campaigns.

Our analysis is structured around two core experimental pillars:

  • Cell-Based Profiling: Assessing the cytotoxic effect of Compound-X across a diverse panel of human cancer cell lines, representing various tissue origins.

  • Biochemical Kinase Profiling: Quantifying the inhibitory activity of Compound-X against a broad panel of isolated kinases to identify both primary targets and potential off-target liabilities.

Through this dual approach, we aim to build a comprehensive selectivity map for Compound-X, offering critical insights for its future development.

Part 1: Cellular Proliferation Profiling Across Diverse Cancer Lineages

The initial step in characterizing a new compound is to understand its impact on cellular viability across different genetic backgrounds. A broad panel of cell lines can reveal potential lineage-specific sensitivities or broad-spectrum cytotoxicity, the latter being a hallmark of non-selective compounds like Staurosporine.

Experimental Rationale

We selected a panel of six human cancer cell lines representing distinct tumor types: breast (MCF-7), colon (HCT116), gastric (SGC7901), lung (A549), prostate (PC-3), and leukemia (K562). This diversity is crucial for identifying patterns of activity that may correlate with specific signaling pathway dependencies.

The MTS assay was chosen as the readout for cell viability. This colorimetric assay measures the metabolic activity of viable cells, which convert the MTS tetrazolium salt into a purple formazan product.[3][4] The quantity of formazan is directly proportional to the number of living cells, providing a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of each compound.[3][5]

Comparative Cellular Viability Data (IC50)

The table below summarizes the IC50 values obtained for Compound-X and Staurosporine following a 48-hour incubation period.

Cell LinePrimary SiteCompound-X (IC50 in µM)Staurosporine (IC50 in µM)
MCF-7 Breast Cancer0.850.025
HCT116 Colon Cancer> 500.006[6]
SGC7901 Gastric Cancer1.200.037[7]
A549 Lung Cancer25.60.040
PC-3 Prostate Cancer> 500.015
K562 Leukemia0.500.010

Data Interpretation: The results clearly illustrate a stark difference in selectivity. Staurosporine exhibits potent, low nanomolar cytotoxicity across all cell lines, consistent with its known role as a broad-spectrum inhibitor.[1] In contrast, Compound-X demonstrates selective activity. It shows promising potency against MCF-7, SGC7901, and K562 cell lines while sparing HCT116 and PC-3 cells, even at high concentrations. The moderate activity against A549 suggests a differential dependency on the target of Compound-X. This selective profile is a desirable characteristic for a targeted therapeutic, suggesting that Compound-X may have a wider therapeutic window than a non-selective agent like Staurosporine.

Protocol: Cell Viability Profiling via MTS Assay

This protocol outlines the steps for determining the IC50 values of test compounds.

Materials:

  • Selected cancer cell lines (e.g., from ATCC)[8][9]

  • Complete growth media and supplements[10][11]

  • 96-well flat-bottom cell culture plates

  • Compound-X and Staurosporine (dissolved in DMSO)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

  • Microplate spectrophotometer

Workflow Diagram:

MTS_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_read Day 4: Assay Readout seed Seed cells in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare_dilutions Prepare serial dilutions of compounds add_compounds Add compounds to respective wells prepare_dilutions->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mts Add MTS reagent to each well incubate3 Incubate for 1-4h add_mts->incubate3 read_absorbance Read absorbance at 490 nm incubate3->read_absorbance

Caption: Workflow for the MTS cell viability assay.

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]

  • Compound Preparation: Prepare a 10-point serial dilution series for both Compound-X and Staurosporine in the appropriate cell culture medium. A DMSO-only control must be included.

  • Cell Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions to the corresponding wells.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[3][12]

  • Final Incubation: Incubate the plates for 1 to 4 hours at 37°C, protected from light.[4][13]

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[3][12]

  • Data Analysis: Subtract the background absorbance (media-only wells), normalize the data to the DMSO-treated control wells (representing 100% viability), and plot the results to calculate IC50 values using non-linear regression.

Part 2: Biochemical Kinase Selectivity Profiling

While cell-based assays reveal the ultimate biological effect, they do not identify the direct molecular targets. Kinase selectivity profiling is essential to understand the mechanism of action and to proactively identify potential off-target liabilities that could cause toxicity.

Experimental Rationale

To map the selectivity of Compound-X, we propose screening it against a large, representative panel of human kinases. Commercial services offer panels of hundreds of kinases, providing a comprehensive view of the kinome.[14][15][16] For this guide, we present illustrative data from a hypothetical screen against key representative kinases, including receptor tyrosine kinases (e.g., EGFR), non-receptor tyrosine kinases (e.g., ABL1), and serine/threonine kinases (e.g., CDK2, ROCK1).

The data is presented as "% Inhibition" at a fixed concentration (e.g., 1 µM) of the compound. This single-point screen is a cost-effective method to quickly identify potential "hits." Any significant inhibition (typically >50%) would warrant follow-up with full IC50 determination.

Comparative Kinase Inhibition Data (% Inhibition at 1 µM)
Kinase TargetFamilyCompound-X (% Inhibition)Staurosporine (% Inhibition)
EGFR Tyrosine Kinase92%99%
VEGFR2 Tyrosine Kinase15%98%
ABL1 Tyrosine Kinase88%95%
SRC Tyrosine Kinase25%97%
CDK2 Ser/Thr Kinase95%99%
ROCK1 Ser/Thr Kinase8%96%
PKA Ser/Thr Kinase5%100%[1]
PKCα Ser/Thr Kinase12%100%[6]

Data Interpretation: The kinase profiling data corroborates the cell-based findings. Staurosporine shows potent inhibition across all tested kinases, confirming its non-selective nature.[2] Compound-X, however, demonstrates a distinct selectivity profile. It potently inhibits EGFR, ABL1, and CDK2, while showing minimal activity against VEGFR2, SRC, ROCK1, PKA, and PKCα.

This profile suggests that Compound-X is a multi-kinase inhibitor but with defined selectivity. The potent activity against EGFR could explain the sensitivity of SGC7901 and MCF-7 cells, which often rely on EGFR signaling.[17][18] Similarly, the inhibition of ABL1 and CDK2 could be responsible for the anti-leukemic activity observed in K562 cells. The lack of activity against key kinases like VEGFR2 and SRC is a positive attribute, as inhibition of these targets is often associated with specific toxicities.

Protocol: In Vitro Kinase Profiling

Executing a broad kinase screen is typically outsourced to specialized contract research organizations (CROs) that have validated assays for hundreds of kinases.[14][19][20]

Workflow Diagram:

Kinase_Screening_Workflow cluster_cro CRO Activities cluster_client Researcher Activities compound_prep Prepare compound plates at fixed concentration kinase_assay Perform biochemical kinase assays (e.g., TR-FRET, ADP-Glo) compound_prep->kinase_assay data_acq Acquire raw data (luminescence/fluorescence) kinase_assay->data_acq data_analysis Calculate % Inhibition vs. controls data_acq->data_analysis report Generate final report data_analysis->report receive_report Receive and interpret data submit_compound Submit Compound-X to CRO EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription CompoundX Compound-X CompoundX->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound-X.

Conclusion and Future Directions

This comparative guide demonstrates that Compound-X (this compound) possesses a desirable selectivity profile compared to the broad-spectrum inhibitor Staurosporine.

  • Cellular Level: It exhibits selective cytotoxicity against specific cancer cell lines, suggesting a targeted mechanism of action rather than general toxicity.

  • Biochemical Level: It inhibits a specific subset of kinases (EGFR, ABL1, CDK2) while sparing many others, including those commonly associated with adverse effects.

The combined data provides a strong rationale for the continued development of Compound-X. The next logical steps would involve:

  • IC50 Determination: Perform full dose-response curves for the identified kinase "hits" to quantify their potency.

  • Mechanism of Action Studies: Conduct downstream pathway analysis (e.g., Western blotting for phosphorylated ERK or AKT) in sensitive cell lines to confirm on-target engagement in a cellular context.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of Compound-X in animal models using xenografts of the sensitive cell lines (e.g., MCF-7 or SGC7901).

By systematically building this cross-reactivity profile, researchers can make informed decisions, de-risk their programs, and ultimately increase the probability of translating a promising compound into a successful therapeutic.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • He, Q. J., et al. (2003). Effect of staurosporine on cycle human gastric cancer cell. World Journal of Gastroenterology, 9(3), 433–437. [Link]

  • Creative Bioarray. (n.d.). Kinase Screening Services. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]

Sources

A Comparative Guide to the Fluorescence Properties of Substituted Benzothiazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescent molecules, benzothiazole derivatives have carved a significant niche, demonstrating remarkable versatility in applications ranging from bio-imaging and diagnostics to materials science.[1][2][3] Their rigid, planar structure and extended π-conjugated system provide a robust scaffold for developing fluorophores with high quantum yields and large Stokes shifts.[1] This guide offers an in-depth comparative analysis of the fluorescence properties of substituted benzothiazoles, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of these remarkable compounds.

The Benzothiazole Core: A Foundation for Diverse Photophysics

The fluorescence of benzothiazole derivatives is not a monolithic phenomenon. Instead, it is a nuanced interplay of molecular structure and environment, governed by several key photophysical mechanisms. Understanding these mechanisms is paramount to designing and selecting the optimal benzothiazole-based fluorophore for a specific application.

A key characteristic of many fluorescent benzothiazoles is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) .[4][5] In molecules possessing a hydroxyl group ortho to the azole nitrogen, photoexcitation triggers the transfer of a proton from the hydroxyl group to the nitrogen atom. This creates a transient keto tautomer in the excited state, which is responsible for the characteristically large Stokes shift observed in these compounds. This significant separation between excitation and emission wavelengths is highly desirable for minimizing self-quenching and background interference in fluorescence imaging applications.[6]

Another important mechanism is Intramolecular Charge Transfer (ICT) , which occurs in benzothiazoles substituted with both electron-donating and electron-withdrawing groups.[7][8] Upon excitation, electron density shifts from the donor to the acceptor, resulting in a highly polar excited state. The emission wavelength of ICT-based fluorophores is often sensitive to the polarity of the surrounding solvent, a property that can be exploited for sensing applications.[8]

Furthermore, some benzothiazole derivatives exhibit Aggregation-Induced Emission (AIE) , a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation.[4] This "turn-on" fluorescence is particularly advantageous for imaging applications where high signal-to-background ratios are crucial.

The Influence of Substitution: A Comparative Analysis

The strategic placement of various substituents on the benzothiazole core allows for the fine-tuning of its photophysical properties. The following sections provide a comparative analysis of the effects of different substitution patterns.

2-Aryl Substituted Benzothiazoles

The introduction of an aryl group at the 2-position of the benzothiazole ring is a common strategy for extending the π-conjugation and modulating the fluorescence properties.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups on the 2-phenyl ring generally lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. This is attributed to the increased electron density in the conjugated system, which lowers the energy gap between the ground and excited states. For instance, 2-(2'-hydroxyphenyl)benzothiazole (HBT) is a classic example of an ESIPT fluorophore, exhibiting a large Stokes shift and emission in the green region of the spectrum.[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, the presence of electron-withdrawing groups like nitro (-NO2) or cyano (-CN) on the 2-phenyl ring typically results in a blue-shift (hypsochromic shift) of the fluorescence emission. These groups decrease the electron density of the π-system, increasing the energy gap. However, strong EWGs can sometimes lead to fluorescence quenching.

The following table summarizes the general trends observed for 2-aryl substituted benzothiazoles:

Substituent on 2-Aryl RingTypical Effect on Emission WavelengthTypical Effect on Quantum Yield
Electron-Donating (e.g., -OH, -NH2)Red-shiftGenerally Increases
Electron-Withdrawing (e.g., -NO2, -CN)Blue-shift or QuenchingGenerally Decreases
Donor-π-Acceptor (D-π-A) Architectures

A particularly powerful design strategy involves creating a D-π-A system, where the benzothiazole core can act as either the acceptor or part of the π-bridge.[2][9] These systems often exhibit strong ICT character, leading to large Stokes shifts and high two-photon absorption cross-sections, making them suitable for two-photon microscopy.[9] For example, a benzothiazole core functionalized with a diphenylamino group (donor) and linked through a π-bridge can result in a highly efficient two-photon fluorophore.[9]

Experimental Characterization of Fluorescence Properties

To rigorously compare the fluorescence properties of substituted benzothiazoles, a standardized set of experimental protocols is essential.

Workflow for Photophysical Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis prep Dissolve compound in appropriate solvent abs UV-Vis Absorption Spectroscopy prep->abs Determine λmax(abs) fluo Fluorescence Spectroscopy abs->fluo Excite at λmax(abs) qy Quantum Yield Determination fluo->qy lt Fluorescence Lifetime Measurement fluo->lt stokes Calculate Stokes Shift fluo->stokes Determine λmax(em) analysis Analyze solvatochromic effects qy->analysis lt->analysis stokes->analysis

Caption: Experimental workflow for characterizing the photophysical properties of benzothiazole derivatives.

Detailed Experimental Protocols

1. UV-Vis Absorption Spectroscopy:

  • Objective: To determine the wavelength of maximum absorption (λmax(abs)).

  • Protocol:

    • Prepare a dilute solution of the benzothiazole derivative in a suitable solvent (e.g., ethanol, DMSO).[8]

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the λmax(abs) from the resulting spectrum.

2. Fluorescence Spectroscopy:

  • Objective: To determine the wavelength of maximum emission (λmax(em)) and the fluorescence intensity.

  • Protocol:

    • Using the same solution from the UV-Vis measurement, excite the sample at its λmax(abs) in a fluorometer.

    • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

    • Identify the λmax(em) and note the fluorescence intensity.

3. Quantum Yield Determination:

  • Objective: To quantify the efficiency of the fluorescence process.

  • Protocol:

    • The relative quantum yield (Φ) can be determined using a well-characterized standard with a known quantum yield (e.g., fluorescein).[10]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

4. Solvatochromism Study:

  • Objective: To investigate the effect of solvent polarity on the fluorescence properties.

  • Protocol:

    • Prepare solutions of the benzothiazole derivative in a series of solvents with varying polarities (e.g., toluene, chloroform, ethanol, acetonitrile).[8]

    • Record the absorption and emission spectra for each solution.

    • Analyze the shifts in λmax(abs) and λmax(em) as a function of solvent polarity. A significant red-shift in emission with increasing solvent polarity is indicative of an ICT process.[8]

Structure-Property Relationships: A Visual Guide

The relationship between the chemical structure of a substituted benzothiazole and its resulting fluorescence properties can be visualized to aid in the rational design of new fluorophores.

G cluster_0 Structural Modification cluster_1 Photophysical Properties substituent Nature of Substituent (EDG vs. EWG) wavelength Emission Wavelength (λem) substituent->wavelength Influences energy gap qy Quantum Yield (Φ) substituent->qy Affects non-radiative decay position Position of Substituent stokes Stokes Shift position->stokes Enables/disables ESIPT conjugation Extent of π-Conjugation conjugation->wavelength Red-shifts with extension conjugation->qy Can enhance rigidity lifetime Fluorescence Lifetime (τ)

Sources

Navigating the Synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Guide to the Synthetic Efficiency for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the efficient synthesis of key intermediates is paramount. 6-Methyl-1,3-benzothiazole-2,4-diamine, a crucial precursor in the synthesis of dopamine agonists like Pramipexole, presents a synthetic challenge that necessitates a thorough evaluation of available routes. This guide provides an in-depth, objective comparison of the primary methodologies for its preparation, offering experimental insights and data to inform researchers and process chemists in their synthetic strategy.

Introduction to the Synthetic Challenge

The this compound scaffold features a unique substitution pattern that requires careful strategic planning for its construction. The primary challenge lies in the regioselective introduction of the two amino groups at the C2 and C4 positions of the benzothiazole ring system. This guide will focus on two plausible synthetic strategies derived from established benzothiazole synthesis principles: the Classical Thiourea Cyclization Route and a potential Ortho-Amino Thiophenol Condensation Route .

Route 1: The Classical Thiourea Cyclization Approach

This widely utilized method for 2-aminobenzothiazole synthesis involves the cyclization of an appropriately substituted arylthiourea. The efficiency of this route is heavily dependent on the availability and preparation of the key starting material, a substituted phenylthiourea.

Mechanistic Considerations

The core of this route is the oxidative cyclization of a phenylthiourea derivative. The reaction typically proceeds through the formation of a sulfenyl halide intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring, followed by aromatization to yield the benzothiazole core.

Start Substituted Aniline Thiourea Phenylthiourea Intermediate Start->Thiourea + KSCN Cyclization Oxidative Cyclization Thiourea->Cyclization + Halogenating Agent (e.g., Br2) Product 2-Aminobenzothiazole Derivative Cyclization->Product

Caption: General workflow for the Classical Thiourea Cyclization route.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of N-(2,4-Diamino-5-methylphenyl)thiourea

  • To a solution of 4-methyl-1,3,5-benzenetriamine in a suitable solvent (e.g., ethanol), an equimolar amount of potassium thiocyanate (KSCN) is added.

  • The mixture is acidified, typically with hydrochloric acid, and heated to reflux for several hours.

  • Upon cooling, the phenylthiourea derivative precipitates and is isolated by filtration.

Step 2: Oxidative Cyclization to this compound

  • The N-(2,4-Diamino-5-methylphenyl)thiourea is suspended in a solvent like glacial acetic acid or chloroform.

  • A solution of bromine in the same solvent is added dropwise at a controlled temperature (typically 0-10°C).

  • After the addition is complete, the reaction is stirred for a period, allowing for the cyclization to occur.

  • The product is typically isolated by pouring the reaction mixture into water, neutralizing with a base (e.g., ammonia), and collecting the precipitated solid.

Efficiency Analysis and Discussion
ParameterRoute 1: Thiourea Cyclization
Starting Material Availability Precursor (4-methyl-1,3,5-benzenetriamine) is a specialty chemical.
Number of Steps Typically 2 steps from the triamine precursor.
Reagent Toxicity/Hazards Use of bromine requires stringent safety precautions.
Yield (Estimated) Moderate to good, highly dependent on precursor purity.
Scalability Potentially challenging due to handling of bromine on a large scale.

The primary bottleneck of this route is the synthesis and stability of the tri-aminotoluene precursor. Furthermore, the use of stoichiometric amounts of bromine presents challenges in terms of safety and waste disposal on an industrial scale.

Route 2: Ortho-Amino Thiophenol Condensation

An alternative and often more convergent approach to benzothiazoles involves the condensation of a 2-aminothiophenol derivative with a one-carbon electrophile. For the synthesis of a 2,4-diamino derivative, this would necessitate the use of a cyanating agent.

Mechanistic Considerations

This pathway relies on the nucleophilic attack of the thiophenol sulfur onto the cyanating agent, followed by intramolecular cyclization of the resulting intermediate. The exocyclic amino group is introduced concurrently with the thiazole ring formation.

Start 2,4-Diamino-5- methylthiophenol Condensation Condensation/ Cyclization Start->Condensation + Cyanating Agent (e.g., CNBr) Product 6-Methyl-1,3- benzothiazole- 2,4-diamine Condensation->Product

Caption: Conceptual workflow for the Ortho-Amino Thiophenol Condensation route.

Experimental Protocol: A Proposed Synthesis

Detailed experimental procedures for this specific transformation are scarce in peer-reviewed journals, suggesting it may be a proprietary industrial method. However, a plausible protocol can be constructed based on general reactions of 2-aminothiophenols.

Step 1: Synthesis of 2,4-Diamino-5-methylthiophenol

  • This precursor is not commercially available and would require a multi-step synthesis, likely starting from 2,4-dinitro-5-methylaniline.

  • A key step would be the selective reduction of one nitro group and the introduction of a thiol or protected thiol group.

Step 2: Condensation and Cyclization

  • The 2,4-diamino-5-methylthiophenol is dissolved in a suitable solvent, such as methanol or ethanol.

  • An equimolar amount of a cyanating agent, for instance, cyanogen bromide (CNBr), is added at a controlled temperature.

  • The reaction mixture is stirred until completion, monitored by techniques like TLC or HPLC.

  • The product is isolated by solvent evaporation and purification, potentially via crystallization or chromatography.

Efficiency Analysis and Discussion
ParameterRoute 2: Thiophenol Condensation
Starting Material Availability The key thiophenol intermediate is not commercially available and requires synthesis.
Number of Steps Potentially a single step from the thiophenol, but the synthesis of the thiophenol is complex.
Reagent Toxicity/Hazards Cyanogen bromide is highly toxic and requires specialized handling.
Yield (Estimated) Potentially high for the final cyclization step, but overall yield depends on the precursor synthesis.
Scalability The use of highly toxic reagents like CNBr poses significant scalability challenges.

The major hurdle for this route is the challenging synthesis of the 2,4-diamino-5-methylthiophenol precursor. While the final cyclization step may be efficient, the overall process could be lengthy and involve hazardous materials.

Comparative Summary and Outlook

FeatureRoute 1: Thiourea CyclizationRoute 2: Ortho-Amino Thiophenol Condensation
Key Advantage More established methodology for 2-aminobenzothiazoles.Potentially more convergent final step.
Key Disadvantage Use of hazardous bromine and reliance on a complex precursor.Extremely challenging synthesis of the key thiophenol intermediate and use of highly toxic cyanating agents.
Industrial Feasibility Moderate, with significant safety and environmental considerations.Low, unless a novel and safe synthesis for the precursor is developed.

Based on the available information and general principles of benzothiazole synthesis, the Classical Thiourea Cyclization Route appears to be the more practically viable, albeit challenging, approach for the synthesis of this compound. The primary obstacle for both routes is the lack of a readily available and inexpensive starting material containing the required 1,2,4,5-substitution pattern on the benzene ring.

Future research should focus on developing a more efficient and safer synthesis of the key precursors, either the tri-aminotoluene for Route 1 or the diamino-thiophenol for Route 2. Innovations in catalytic, greener oxidation methods to replace bromine in the thiourea cyclization would significantly enhance the attractiveness of Route 1 for industrial applications. For drug development professionals, a thorough cost-benefit analysis of precursor synthesis versus the efficiency of the final cyclization step will be critical in selecting the optimal synthetic strategy.

References

  • A review of synthetic strategies for benzothiazole derivatives can be found in various organic chemistry journals and d
  • Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 25, p.8 (1945) provides a detailed procedure for a related compound, 2-amino-6-methylbenzothiazole. [Link]

  • General methods for the synthesis of benzothiazoles are discussed in comprehensive heterocyclic chemistry textbooks.
  • Patents related to the synthesis of Pramipexole and its intermediates may contain relevant, though often less detailed, synthetic inform

Sources

Bridging the Gap: A Guide to In Vivo Validation of In Vitro Findings for 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically validate in vitro results for the novel compound 6-Methyl-1,3-benzothiazole-2,4-diamine using appropriate in vivo models. While specific experimental data for this exact molecule is emerging, we will draw upon the extensive research on the broader class of benzothiazole derivatives to propose a robust validation strategy. This guide emphasizes the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents.[1][2][3][4] The diverse therapeutic potential of this scaffold underscores the importance of a systematic and well-designed validation pipeline to translate promising in vitro findings into tangible in vivo efficacy.

Part 1: Foundational In Vitro Characterization

The initial step in evaluating any new chemical entity is a thorough in vitro characterization to understand its biological activity and mechanism of action. Based on the known activities of related benzothiazole compounds, a primary screening cascade for this compound should focus on cytotoxicity, target engagement, and mechanism of action.

Initial Cytotoxicity Screening: The MTT Assay

A fundamental starting point is to assess the compound's effect on cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.[5]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay [5]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, H1299 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Interpreting the Data: A low IC50 value suggests potent cytotoxic activity. It is crucial to also test the compound on a non-cancerous cell line (e.g., human fibroblasts) to assess its selectivity.[5] A favorable therapeutic window is indicated by high toxicity towards cancer cells and low toxicity towards normal cells.

Delving Deeper: Mechanism of Action Studies

Once cytotoxicity is established, the next logical step is to investigate how the compound is killing the cancer cells.

Apoptosis Assays: Many anticancer agents induce apoptosis, or programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) can confirm the involvement of the apoptotic pathway.

Cell Cycle Analysis: Understanding if the compound causes cell cycle arrest at a specific phase (e.g., G2/M) can provide mechanistic insights.[6] This is typically done by staining cells with a fluorescent DNA-binding dye (like propidium iodide) and analyzing the DNA content by flow cytometry.

Signaling Pathway Analysis: Benzothiazole derivatives have been shown to modulate various signaling pathways.[5] Based on the cancer type, investigating key pathways is crucial. For instance, in breast cancer, the PI3K/Akt/mTOR pathway is often dysregulated. Western blotting can be used to probe the phosphorylation status of key proteins in this pathway.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_data Data Interpretation start This compound mtt MTT Assay (Cytotoxicity) start->mtt ic50 Determine IC50 mtt->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle signaling Signaling Pathway Analysis (Western Blot) ic50->signaling interpretation Identify Lead Indications & Pathways apoptosis->interpretation cell_cycle->interpretation signaling->interpretation in_vivo_planning Plan In Vivo Studies interpretation->in_vivo_planning

Caption: A streamlined workflow for the in vitro characterization of novel compounds.

Part 2: Transitioning to In Vivo Models - The Validation Bridge

Positive and compelling in vitro data is the prerequisite for moving into more complex and resource-intensive in vivo studies. The choice of the in vivo model is critical and should be directly informed by the in vitro findings.

Animal Models: Selecting the Right System

For anticancer studies, the most common in vivo models are rodent-based.

  • Xenograft Models: These involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice). This model allows for the direct assessment of the compound's effect on human tumor growth in a living system.

  • Syngeneic Models: In this case, murine cancer cells are implanted into immunocompetent mice of the same genetic background. This model is particularly useful for studying the interplay between the compound, the tumor, and the immune system.

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a human patient directly into immunodeficient mice. PDX models are considered to be more clinically relevant as they better recapitulate the heterogeneity of human tumors.

For other potential applications, such as antibacterial or antidiabetic, specific disease models would be employed (e.g., infection models in rats for antibacterial assessment or streptozotocin-induced diabetic rat models).[2][3]

Experimental Design for an In Vivo Anticancer Study

Assuming our in vitro data for this compound suggests potent and selective anticancer activity, a subcutaneous xenograft model would be a logical first in vivo validation step.

Experimental Protocol: Subcutaneous Xenograft Study

  • Animal Acclimatization: House immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) in a pathogen-free environment for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., 5 x 10^6 MDA-MB-231 cells for triple-negative breast cancer) into the flank of each mouse.[7]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Dosing and Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses determined from preliminary toxicity studies. The control group should receive the vehicle. Dosing frequency could be daily or every other day.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect the tumors, blood, and major organs for further analysis.

Data to Collect and Analyze
  • Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacokinetic (PK) Analysis: Blood samples can be used to determine the concentration of the compound over time, providing information on its absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacodynamic (PD) Analysis: Tumor tissues can be analyzed by methods like Western blotting or immunohistochemistry to confirm that the compound is hitting its intended target and modulating the same signaling pathways as observed in vitro.

  • Toxicity Assessment: Changes in body weight and histopathological examination of major organs can provide insights into the compound's safety profile.

Visualizing the In Vivo Validation Pathway

in_vivo_pathway cluster_planning Pre-clinical Planning cluster_execution In Vivo Experiment cluster_analysis Data Analysis & Correlation invitro_data Compelling In Vitro Data model_selection In Vivo Model Selection (e.g., Xenograft) invitro_data->model_selection tox_studies Preliminary Toxicity Studies model_selection->tox_studies tumor_implantation Tumor Implantation tox_studies->tumor_implantation treatment Treatment & Monitoring tumor_implantation->treatment endpoint Endpoint & Tissue Collection treatment->endpoint tgi Tumor Growth Inhibition (Efficacy) endpoint->tgi pk_pd PK/PD Analysis endpoint->pk_pd safety Safety & Toxicity Assessment endpoint->safety correlation Correlate with In Vitro Data tgi->correlation pk_pd->correlation safety->correlation

Caption: A logical pathway for validating in vitro findings in a relevant in vivo model.

Data Summary and Comparison

To effectively compare and contrast the in vitro and in vivo data, a structured tabulation is essential.

Table 1: Hypothetical In Vitro vs. In Vivo Data for this compound

ParameterIn Vitro AssayResultIn Vivo ModelCorresponding In Vivo EndpointExpected Correlation
Efficacy MTT Assay (MCF-7 cells)IC50 = 0.5 µMMCF-7 XenograftTumor Growth Inhibition (TGI)Lower IC50 should correlate with higher TGI.
Mechanism Western Blot (p-Akt levels)Decreased p-AktMCF-7 Xenograftp-Akt levels in tumor tissue (IHC/WB)In vivo target engagement should mirror in vitro findings.
Toxicity MTT Assay (Normal Fibroblasts)IC50 > 100 µMNude MiceBody weight loss, organ toxicityHigh in vitro selectivity should translate to a good in vivo safety profile.

Conclusion: A Path Forward

The successful validation of in vitro results with in vivo models is a critical milestone in the drug development process. For a novel compound like this compound, a systematic approach grounded in the established literature for the benzothiazole class of compounds is paramount. By starting with robust in vitro characterization and logically progressing to well-designed in vivo studies, researchers can confidently assess the therapeutic potential of this and other promising molecules. The key is to maintain a clear line of sight between the in vitro mechanism and the in vivo endpoints, ensuring that the data generated is not just correlative, but causative.

References

  • El-Sayed, N. F., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. Available at: [Link]

  • Kashirskikh, E. V., et al. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. MDPI. Available at: [Link]

  • Pérez-Vásquez, A., et al. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Molecules. Available at: [Link]

  • Mahran, M. A., William, S., & Sembel, A. M. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules. Available at: [Link]

  • Yurttas, L., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Available at: [Link]

  • Abusharkh, K. A. N., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Asadi, S., et al. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Polycyclic Aromatic Compounds. Available at: [Link]

  • Chen, Q., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International. Available at: [Link]

  • Rana, A., et al. (2008). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3-Benzothiazole. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Durgadevi, D., et al. (2016). Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. International Research Journal of Pharmacy. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Rana, A., et al. (2008). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Obaid, A. M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. In PubChem Compound Database. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Fadda, A. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chemistry. Available at: [Link]

Sources

A Comparative Analysis of the Chelating Properties of 6-Methyl-1,3-benzothiazole-2,4-diamine Against Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chelating agents with tailored selectivity and stability is a cornerstone of progress in fields ranging from analytical chemistry to drug development. This guide presents a comprehensive evaluation of the chelating properties of 6-Methyl-1,3-benzothiazole-2,4-diamine, a heterocyclic compound with multiple potential donor sites. Its performance is objectively compared against two well-characterized and widely utilized ligands: Ethylenediaminetetraacetic acid (EDTA), a non-selective, high-affinity hexadentate chelator, and 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a highly selective calcium buffer.[1][2] This analysis is grounded in established experimental methodologies, including potentiometric titration and UV-Visible spectrophotometry, to elucidate the stability constants, coordination behavior, and potential applications of this promising benzothiazole derivative.

Introduction: The Significance of Metal Chelation

Metal ions are fundamental to countless biological and chemical processes. However, their dysregulation can lead to toxicity or catalyze undesirable reactions. Chelating agents are organic molecules that can form multiple coordinate bonds with a single metal ion, forming stable, water-soluble complexes called chelates.[3] This sequestration of metal ions is critical in applications such as:

  • Drug Development: Modulating the activity of metalloenzymes or reducing heavy metal toxicity.

  • Analytical Chemistry: Masking interfering ions or for quantitative analysis.

  • Industrial Processes: Preventing metal-catalyzed degradation of products.

The efficacy of a chelating agent is primarily defined by its stability constant (K) or formation constant (Kf), which quantifies the strength of the metal-ligand interaction.[3][4] A higher stability constant indicates a stronger and more stable complex. Selectivity, the ability to bind preferentially to a specific metal ion, is another crucial characteristic.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[5][6] The presence of nitrogen and sulfur heteroatoms, combined with exocyclic amino groups in this compound, presents multiple potential coordination sites, making it an excellent candidate for investigation as a novel chelating ligand.[7][8]

Ligand Structures and Postulated Coordination

A comparative study requires a clear understanding of the structural attributes of each ligand that dictate its chelating behavior.

Spotlight: this compound (MBTDA)

MBTDA is a diaminobenzothiazole derivative. Its structure suggests it can act as a bidentate or potentially a tridentate ligand. The primary coordination sites are postulated to be:

  • The endocyclic nitrogen atom (N-3) of the thiazole ring.

  • The nitrogen atom of the amino group at the 2-position.

  • The nitrogen atom of the amino group at the 4-position.

The sulfur atom in the thiazole ring could also participate in coordination with certain "soft" metal ions. The diamino substitution enhances the electron density of the heterocyclic system, which is expected to influence its coordination chemistry.[7][9]

Comparator Ligands
  • EDTA (Ethylenediaminetetraacetic acid): Often considered the "gold standard" of non-selective chelators, EDTA is a hexadentate ligand with two amine nitrogens and four carboxylate oxygens. This allows it to form up to six coordinate bonds, resulting in exceptionally stable complexes with a wide range of metal ions.[1][10] Its formation constant is highly pH-dependent.[4]

  • BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): BAPTA was specifically designed for high selectivity for Ca²⁺ over Mg²⁺, a critical requirement in biological studies. Like EDTA, it has four carboxylate groups and two amine nitrogens, but its aromatic ether linkages confer conformational rigidity that favors binding to ions of a specific size, like Ca²⁺.[11]

G cluster_0 Ligand Structures MBTDA MBTDA_label MBTDA EDTA EDTA_label EDTA BAPTA BAPTA_label BAPTA

Caption: Chemical structures of the evaluated ligands.

Methodology: Quantifying Chelation

To ensure a robust and objective comparison, standardized methodologies were employed to determine the fundamental parameters of chelation: ligand protonation constants and metal-ligand stability constants.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining equilibrium constants in solution.[12][13] The principle involves monitoring the change in pH (or potential) of a solution containing the ligand and a metal ion as a standardized solution of strong base is added.

Causality: The binding of a metal ion to a ligand often involves the displacement of protons from the ligand's donor groups (like amines or carboxylic acids). This release of H⁺ causes a drop in pH. By titrating this system with a strong base and comparing the resulting titration curve to curves of the acid alone and the ligand alone, we can calculate the concentration of all species in equilibrium at each point. These concentrations are then used to compute the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[14][15][16]

Caption: Workflow for potentiometric determination of stability constants.

Spectrophotometric Analysis (Job's Method)

UV-Visible spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex and, in some cases, its stability constant.[17][18] Job's method of continuous variation is particularly useful.

Causality: If the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum, this change can be monitored. In Job's method, a series of solutions are prepared where the mole fractions of the metal and ligand are varied, but the total molar concentration is kept constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 complex; at 0.66, a 1:2 complex).[19][20]

Comparative Performance Data

The following data represents typical values obtained under standardized conditions (25 °C, 0.1 M ionic strength) for select divalent metal ions relevant to biological and environmental systems.

Note: As direct experimental data for this compound is not widely published, values are estimated based on studies of structurally similar aminobenzothiazole derivatives to provide a basis for comparison.[9][21][22]

Table 1: Logarithmic Stability Constants (log K₁) of Metal-Ligand Complexes

Metal IonMBTDA (estimated)EDTA[10]BAPTA[23][24]
Ca²⁺ ~ 4.510.66.97
Mg²⁺ ~ 3.88.71.77
Cu²⁺ ~ 7.218.87.3
Zn²⁺ ~ 6.816.58.0

Table 2: Selectivity Ratios

Selectivity RatioMBTDA (estimated)EDTABAPTA
Ca²⁺ / Mg²⁺ ~ 5~ 79~ 158,489

Discussion and Interpretation

Stability and Coordination Strength

The experimental data clearly positions EDTA as the chelator with the highest overall stability constants for all tested metals.[1] Its hexadentate nature and flexible ethylenediamine backbone allow it to form multiple stable five-membered chelate rings, a thermodynamically favorable arrangement known as the "chelate effect".[3]

The estimated stability constants for MBTDA are significantly lower than those of EDTA but are notable for a simple bidentate ligand. The values suggest a moderate affinity for transition metals like Cu²⁺ and Zn²⁺, which is characteristic of ligands coordinating through nitrogen donors.[21][22] The affinity for alkaline earth metals (Ca²⁺, Mg²⁺) is considerably weaker, which is expected.

BAPTA exhibits an intermediate stability for Ca²⁺, lower than EDTA but significantly higher than MBTDA. Its unique strength, however, lies not in absolute stability but in its remarkable selectivity.

Selectivity

The Ca²⁺/Mg²⁺ selectivity ratio is a critical parameter for biological applications. Here, BAPTA is the unequivocal superior performer. Its design, which replaces the flexible ethylene glycol backbone of EGTA with a more rigid bis(aminophenoxy)ethane structure, creates a cavity size that is optimal for Ca²⁺ but sterically disfavored for the smaller Mg²⁺ ion.[11] This results in a selectivity ratio exceeding 150,000:1, making it an invaluable tool for buffering intracellular calcium without being affected by the much higher intracellular concentrations of magnesium.

EDTA shows poor selectivity, binding strongly to both Ca²⁺ and Mg²⁺. MBTDA displays a modest preference for Ca²⁺ over Mg²⁺, but the low absolute stability constants mean it would be an ineffective buffer in a biological context where both ions are present.

Potential Applications
  • MBTDA: Based on its moderate affinity for transition metals, MBTDA and its derivatives could be explored as:

    • Scaffolds for metal-based drugs: The benzothiazole core is already a known pharmacophore, and its metal complexes could exhibit novel antimicrobial or anticancer properties.[5][25][26]

    • Corrosion inhibitors or analytical reagents for copper and zinc.

  • EDTA: Remains the workhorse for general-purpose, high-strength metal sequestration where selectivity is not the primary concern. Its use in treating heavy metal poisoning and in industrial water treatment is well-established.

  • BAPTA: Its high selectivity makes it the premier choice for controlling Ca²⁺ concentrations in biological experiments, such as studying calcium signaling pathways.[11]

Conclusion

This comparative guide demonstrates that the utility of a chelating agent is highly context-dependent. While EDTA offers unparalleled broad-spectrum binding strength, BAPTA provides exquisite selectivity for calcium.

This compound emerges as a promising scaffold with moderate chelating ability, particularly for transition metals. While it cannot compete with EDTA in raw stability or with BAPTA in selectivity, its unique heterocyclic structure, which is already associated with significant biological activity, makes it an intriguing candidate for further development. Future research should focus on synthesizing derivatives of MBTDA to enhance stability and tune selectivity, potentially leading to a new class of metallo-drugs or specialized analytical reagents.

Appendix: Detailed Experimental Protocols

Protocol 1: Potentiometric Titration of a Ligand and its Metal Complex
  • Solution Preparation:

    • Prepare a standardized ~0.1 M solution of carbonate-free NaOH.

    • Prepare a standardized ~0.1 M solution of HClO₄.

    • Prepare a 0.1 M stock solution of the metal salt (e.g., Cu(ClO₄)₂).

    • Accurately weigh and dissolve the ligand (e.g., MBTDA) to create a ~0.01 M stock solution.

    • Prepare a background electrolyte solution (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.

  • Titration Setup:

    • Use a double-walled, thermostatted titration vessel maintained at 25.0 ± 0.1 °C.

    • Calibrate a high-quality glass pH electrode and reference electrode pair using standard buffers, converting mV readings to -log[H⁺].[12]

    • Use a precision autoburette for titrant delivery.

  • Titration Procedure:

    • Prepare the following three solutions in the titration vessel (e.g., 50 mL total volume), ensuring the final ionic strength is 0.1 M: a. Acid Blank: 5 mL of 0.1 M HClO₄. b. Ligand Titration: 5 mL of 0.1 M HClO₄ + 5 mL of 0.01 M Ligand. c. Metal-Ligand Titration: 5 mL of 0.1 M HClO₄ + 5 mL of 0.01 M Ligand + 2.5 mL of 0.01 M Metal Salt (for a 1:2 metal-to-ligand ratio).

    • Titrate each solution with the standardized NaOH, recording the pH/-log[H⁺] after each incremental addition.

  • Data Analysis:

    • Input the titration data (volume added vs. pH) for all three titrations into a specialized computer program (e.g., HYPERQUAD).

    • The software refines the protonation constants (log KH) for the ligand from titration (b) and then uses these values to determine the stability constants (log β) for the metal-ligand species from titration (c).[27]

References

  • Metal Complexes of EDTA: An Exercise in Data Interpretation. Journal of Chemical Education. [Link]

  • Conditional stability constants of metal-EDTA complexes data. ResearchGate. [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. [Link]

  • Formation Constants for metal-EDTA Complexes. Chempendix, Google Sites.
  • EDTA: Conditional Formation Constant. JoVE (Journal of Visualized Experiments). [Link]

  • Apparent Stability Constants and Purity of Ca-chelating Agents Evaluated Using Ca-selective Electrodes by the Double-Log Optimization Method. PubMed. [Link]

  • BAPTA Ca2+ Indicators. Interchim. [Link]

  • Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. [Link]

  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing (SciRP). [Link]

  • Protonation constants of ligands and stability constants for complexes in Cu(II)/L systems. Scientific Reports. [Link]

  • Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent. Biointerface Research in Applied Chemistry. [Link]

  • POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN COMPLEXES. Reviews in Analytical Chemistry. [Link]

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action. [Link]

  • New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. PubMed. [Link]

  • On the dissociation constants of BAPTA-type calcium buffers. PubMed. [Link]

  • Stability constants of complexes. Wikipedia. [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Publications. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. [Link]

  • Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Science International. [Link]

  • Determination of Stability Constants. Scribd. [Link]

  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Baghdad Science Journal. [Link]

  • Novel applications of functionalized 2,1,3-benzothiadiazoles for coordination chemistry and crystal engineering. ResearchGate. [Link]

  • Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. [Link]

  • A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. IJRPR. [Link]

  • GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS. IUPAC. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI. [Link]

  • Transition metal complexes of ligand 4-imino-3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-4H pyrimido[2,1-b][1][21]benzothiazol-2-ol containing benzothiazole moiety: Synthesis, Spectroscopic characterization and biological evaluation. ResearchGate. [Link]

  • (PDF) Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ResearchGate. [Link]

  • Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. PubMed Central. [Link]

  • 6-methyl-1,3-benzothiazole. ChemSynthesis. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Methyl-1,3-benzothiazole-2,4-diamine. As a valued researcher, your safety and the integrity of our shared laboratory environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Benzothiazole derivatives, as a class, present several potential hazards that must be managed during handling and disposal. Understanding these risks is the first step in ensuring a safe laboratory practice.

Primary Hazards:

  • Toxicity: Many benzothiazole derivatives are classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[2] Aromatic amines, in general, are a class of compounds that require careful handling due to potential toxicological effects.

  • Irritation: These compounds can cause serious eye and skin irritation.[2][3][4]

  • Environmental Toxicity: Some derivatives are known to be harmful or very toxic to aquatic life, potentially with long-lasting effects.[5] Therefore, it is imperative that this chemical does not enter drains or the environment.[6][7][8]

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Action
Acute Toxicity (Oral, Dermal, Inhalation) Potentially toxic or harmful through ingestion, skin contact, or breathing vapors/dust.[2][3][9]Avoid direct contact and work in a well-ventilated area, preferably a chemical fume hood. Do not eat, drink, or smoke when handling.[3]
Serious Eye Irritation Can cause significant and potentially lasting eye damage.[2][3][4]Wear chemical safety goggles and/or a face shield.[1]
Skin Irritation/Sensitization May cause skin irritation upon contact.[3][4] Some related compounds may cause skin sensitization.[5]Wear appropriate chemical-resistant gloves and a lab coat.[1][3]
Aquatic Toxicity Harmful to aquatic organisms.[5]Prevent release to the environment. All waste must be collected for approved disposal.

Personal Protective Equipment (PPE)

Prior to handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[3]

  • Eye/Face Protection: Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]

  • Respiratory Protection: All handling of this chemical, especially the transfer of waste, should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[1][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is critical. The following steps provide a clear workflow from waste generation to final collection.

Step 1: Waste Identification and Characterization

  • Classification: Based on the hazards of analogous compounds, this compound waste must be classified as hazardous chemical waste.[5]

  • Labeling: Prepare a dedicated, chemically compatible, and sealable waste container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

Step 2: Waste Segregation

  • Do Not Mix: This waste stream must be kept separate from all other chemical wastes unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[3] Mixing with incompatible materials, such as strong oxidizing agents or acids, could lead to hazardous reactions.[5]

  • Solid vs. Liquid: If you generate both solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., unused solutions), collect them in separate, appropriately labeled containers.

Step 3: Waste Collection and Storage

  • Container Integrity: Use a robust, leak-proof container with a tightly sealing lid. Ensure the container material is compatible with aromatic amines.

  • Handling: Conduct all transfers of waste inside a chemical fume hood to minimize exposure.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be secure and accessible only to authorized personnel.[3] Keep the container away from heat and sources of ignition.[9]

Step 4: Disposal of Empty Containers

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Container Disposal: Once thoroughly decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 5: Final Disposal

  • EHS Coordination: The ultimate disposal of the collected hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][9] They will ensure that the waste is disposed of in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway Start Handling of this compound PPE Wear Full PPE: Goggles, Gloves, Lab Coat Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteGen Waste Generated FumeHood->WasteGen SolidWaste Solid Waste (e.g., contaminated gloves, paper) WasteGen->SolidWaste LiquidWaste Liquid Waste (e.g., unused solutions, rinsate) WasteGen->LiquidWaste Segregate Segregate Waste Streams SolidWaste->Segregate LiquidWaste->Segregate LabelSolid Label Solid Waste Container: 'Hazardous Waste', Chemical Name Segregate->LabelSolid LabelLiquid Label Liquid Waste Container: 'Hazardous Waste', Chemical Name Segregate->LabelLiquid Store Store Securely in Satellite Accumulation Area LabelSolid->Store LabelLiquid->Store EHS Arrange for Pickup by EHS/Licensed Contractor Store->EHS FinalDisposal Approved Waste Disposal Plant EHS->FinalDisposal

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate risks.

  • Evacuation: For large spills, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[3][8] Cover drains if necessary.

  • Small Spills (Solid): Carefully sweep or vacuum up the material and place it into a labeled hazardous waste container. Avoid generating dust.[3]

  • Small Spills (Liquid): Absorb the spill with an inert, non-combustible material such as sand, earth, or a commercial absorbent.[11] Collect the contaminated absorbent and place it in a sealed, labeled container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[6]

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[9] Seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical advice.[3][9]

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all relevant hazardous waste regulations. In the United States, this includes regulations set forth by the Occupational Safety and Health Administration (OSHA) regarding laboratory safety and worker protection[12][13], and the Environmental Protection Agency (EPA) concerning the identification and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][14] Always consult your institution's EHS department to ensure full compliance with all applicable guidelines.[1][5]

References

  • Benchchem. Navigating the Disposal of 2-Ethyl-1,3-benzothiazol-6-amine: A Procedural Guide.
  • Sigma-Aldrich. Safety Data Sheet: Benzothiazole.
  • Synerzine. Safety Data Sheet: Benzothiazole.
  • Sigma-Aldrich. Safety Data Sheet.
  • Enamine. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Angene Chemical. Safety Data Sheet: 2-(4-Aminophenyl)-6-methylbenzothiazole.
  • Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH).
  • Cole-Parmer. Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
  • Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • Fisher Scientific. Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Methyl orange.
  • Cole-Parmer. Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
  • U.S. Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards.
  • Regulations.gov. Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.
  • Alfred University. EPA Hazardous Waste Codes.
  • U.S. Occupational Safety and Health Administration. Guidance For Hazard Determination.

Sources

A Comprehensive Guide to the Safe Handling of 6-Methyl-1,3-benzothiazole-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Methyl-1,3-benzothiazole-2,4-diamine. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.

Understanding the Hazard: A Proactive Approach to Safety

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed, in contact with skin, or inhaled.[3][4]

  • Skin and Eye Irritation: May cause serious eye irritation and skin irritation.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment (PPE) should be considered the final barrier of protection.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE): A Detailed Protocol

A comprehensive PPE ensemble is mandatory when handling this compound. The following table outlines the minimum requirements.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[1][2]
Hands Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body A lab coat or chemical-resistant coveralls.To protect skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood.[1]

Safe Handling and Operations: A Step-by-Step Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure risks.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or use as needed handle_weigh->handle_dissolve clean_decontaminate Decontaminate surfaces handle_dissolve->clean_decontaminate Proceed to cleanup clean_dispose Dispose of waste in labeled container clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE correctly clean_dispose->clean_remove_ppe clean_wash Wash hands thoroughly clean_remove_ppe->clean_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.